Ginkgolic acid 2-phosphate
Beschreibung
Eigenschaften
IUPAC Name |
2-pentadecyl-6-phosphonooxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21(19)22(23)24)28-29(25,26)27/h15,17-18H,2-14,16H2,1H3,(H,23,24)(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQCONCIBGFGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OP(=O)(O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Ginkgolic Acid 2-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolic acids, a class of alkylphenolic acids isolated from Ginkgo biloba, have garnered significant interest for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2] Modification of the ginkgolic acid scaffold presents an opportunity to modulate its physicochemical properties and biological functions. This technical guide outlines a proposed methodology for the synthesis and characterization of a novel derivative, Ginkgolic Acid 2-Phosphate. While specific literature on this phosphorylated derivative is not currently available, this document provides a comprehensive, theoretical framework to guide researchers in its synthesis, purification, and characterization. The proposed methodologies are based on established chemical principles and draw parallels from the known chemistry of ginkgolic acid and its analogues.[3][4] This guide also explores potential biological activities and signaling pathways that may be influenced by this novel compound, providing a roadmap for future research and development.
Introduction
Ginkgolic acids are a group of 6-alkylsalicylic acids, primarily found in the leaves and seeds of Ginkgo biloba.[1] These compounds are characterized by a salicylic (B10762653) acid head and a long alkyl chain of 13 to 17 carbon atoms with varying degrees of unsaturation.[5] The unique structure of ginkgolic acids contributes to their wide range of biological activities.[1] Phosphorylation is a common strategy in medicinal chemistry to improve the solubility, bioavailability, and target engagement of bioactive molecules. The introduction of a phosphate (B84403) group at the 2-hydroxyl position of the salicylic acid moiety of ginkgolic acid is hypothesized to alter its biological profile, potentially leading to new therapeutic applications. This guide provides a detailed, albeit theoretical, protocol for the synthesis and characterization of this compound.
Proposed Synthesis of this compound
The synthesis of this compound can be approached by direct phosphorylation of the phenolic hydroxyl group of ginkgolic acid. A plausible synthetic route is outlined below.
2.1. Synthetic Scheme
Caption: Proposed synthetic workflow for this compound.
2.2. Experimental Protocol
Step 1: Protection of the Carboxylic Acid
-
Dissolve Ginkgolic Acid (C15:1) (1.0 eq) in anhydrous acetone.
-
Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution.
-
Add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Reflux the mixture for 12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the resulting benzyl-protected ginkgolic acid by column chromatography on silica (B1680970) gel.
Step 2: Phosphorylation of the Phenolic Hydroxyl Group
-
Dissolve the protected ginkgolic acid (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 4 hours.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
Step 3: Deprotection of the Carboxylic Acid
-
Dissolve the phosphorylated intermediate in ethanol.
-
Add Palladium on carbon (10% Pd/C) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by preparative High-Performance Liquid Chromatography (HPLC).
Characterization of this compound
The structure and purity of the synthesized this compound would be confirmed using various spectroscopic and analytical techniques.
3.1. Quantitative Data Summary
| Technique | Parameter | Expected Value |
| ¹H NMR (500 MHz) | Chemical Shifts (δ) | Aromatic protons: 7.0-8.0 ppm; Alkyl chain protons: 0.8-2.5 ppm. Disappearance of the phenolic -OH proton signal. |
| ¹³C NMR (125 MHz) | Chemical Shifts (δ) | Aromatic carbons: 110-160 ppm; Carboxyl carbon: ~170 ppm; Alkyl chain carbons: 14-40 ppm. Shift in the chemical shift of the carbon attached to the phosphate group. |
| ³¹P NMR (202 MHz) | Chemical Shift (δ) | A single peak in the range of -10 to 10 ppm, characteristic of a phosphate ester. |
| Mass Spectrometry | Molecular Ion Peak (m/z) | [M-H]⁻ for C₂₂H₃₄O₆P⁻: Expected m/z = 425.21. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
| Infrared (IR) | Wavenumbers (cm⁻¹) | P=O stretching: ~1250-1300 cm⁻¹; P-O-C stretching: ~950-1100 cm⁻¹; C=O stretching (carboxylic acid): ~1700 cm⁻¹; O-H stretching (carboxylic acid): broad band ~2500-3300 cm⁻¹. Disappearance of phenolic O-H band. |
| HPLC Purity | Peak Area (%) | >95% |
Potential Biological Activities and Signaling Pathways
Ginkgolic acids are known to interact with various biological targets. Ginkgolic acid (C13:0) has been shown to inhibit protein tyrosine phosphatases (PTPs) such as PTPN9 and DUSP9, leading to the activation of the AMPK signaling pathway and increased glucose uptake.[6] The introduction of a phosphate group could modulate this activity or confer new biological functions.
4.1. Hypothetical Signaling Pathway Involvement
The phosphorylated derivative could potentially act as a phosphatase inhibitor or a modulator of kinase signaling pathways. For instance, it might influence pathways regulated by protein phosphorylation, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[7]
Caption: Hypothetical inhibition of PTP1B by this compound.
4.2. Proposed Biological Evaluation
-
Enzyme Inhibition Assays: Evaluate the inhibitory activity of this compound against a panel of protein tyrosine phosphatases (e.g., PTP1B, SHP-1, SHP-2) and kinases.
-
Cell-Based Assays: Assess the effect on glucose uptake in adipocytes and muscle cells, and evaluate cytotoxicity and anti-proliferative activity in various cancer cell lines.
-
In Vivo Studies: Should in vitro studies show promising results, subsequent in vivo studies in animal models of diabetes or cancer could be warranted.
Conclusion
This technical guide provides a theoretical yet comprehensive framework for the synthesis and characterization of the novel compound, this compound. The detailed experimental protocols, expected characterization data, and proposed biological evaluation strategies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The exploration of phosphorylated ginkgolic acid derivatives may unlock new therapeutic potentials for this versatile natural product scaffold.
References
- 1. The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Ginkgolic Acid Analogues and Evaluation of Their Molluscicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Novel mechanisms for the synthesis of important secondary metabolites in Ginkgo biloba seed revealed by multi-omics data [frontiersin.org]
- 6. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
Putative Mechanism of Action for Ginkgolic Acid 2-Phosphate: A Technical Guide
Disclaimer: The following technical guide details the mechanism of action of ginkgolic acid and its derivatives. As of December 2025, specific research on the biological activity and mechanism of action of Ginkgolic Acid 2-Phosphate is not available in the public domain. It is plausible that this compound may act as a prodrug, being metabolized to ginkgolic acid in vivo, or that the phosphate (B84403) group modifies its pharmacokinetic profile or target specificity. The information presented herein is based on the well-documented activities of the parent compound, ginkgolic acid.
Executive Summary
Ginkgolic acid, a major constituent of Ginkgo biloba, exhibits a diverse pharmacological profile by interacting with multiple molecular targets. This guide delineates the putative mechanism of action of ginkgolic acid, which is likely shared by its 2-phosphate derivative, focusing on its role as a multi-target inhibitor of enzymes involved in critical cellular processes. Key mechanisms include the inhibition of SUMOylation, interference with pro-inflammatory lipid mediator biosynthesis, and modulation of protein tyrosine phosphatases, which collectively contribute to its observed anti-tumor, anti-inflammatory, and anti-diabetic properties. This document provides a comprehensive overview of the signaling pathways affected, quantitative inhibitory data, and detailed experimental protocols for the assays cited.
Multi-Target Enzyme Inhibition
Ginkgolic acid has been identified as a potent inhibitor of several key enzymes, suggesting a broad spectrum of biological activity.
Inhibition of SUMOylation
Ginkgolic acid is a well-established inhibitor of the Small Ubiquitin-like Modifier (SUMO) activating enzyme (E1), a critical component of the SUMOylation pathway.[1][2][3] SUMOylation is a post-translational modification that regulates the function and localization of numerous proteins involved in cellular processes such as gene transcription, DNA repair, and signal transduction.[1] By blocking the formation of the E1-SUMO intermediate, ginkgolic acid disrupts the entire SUMOylation cascade, leading to its potent anti-tumor effects.[3][4]
Inhibition of Pro-Inflammatory Lipid Mediator Biosynthesis
Ginkgolic acid significantly impacts the biosynthesis of pro-inflammatory lipid mediators by targeting multiple enzymes in the arachidonic acid cascade.[2][5] It has been shown to be a potent, reversible, and substrate-independent inhibitor of 5-lipoxygenase (5-LO), the key enzyme in leukotriene biosynthesis.[2] Furthermore, it inhibits microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), cyclooxygenase-1 (COX-1), and thromboxane (B8750289) A2 synthase (TXAS).[2] This multi-target inhibition of key enzymes in prostanoid and leukotriene pathways underscores its anti-inflammatory potential.[5][6]
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Ginkgolic acid and its derivatives have demonstrated inhibitory activity against several protein tyrosine phosphatases (PTPs) that are implicated in insulin (B600854) resistance and type 2 diabetes.[7][8] These include PTPN9, DUSP9, PTPN11, PTPN2, PTP1B, and PTPRS.[7][8] The inhibition of PTPN9 and DUSP9 by ginkgolic acid leads to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn enhances glucose uptake in muscle cells and adipocytes.[1][8]
Other Enzymatic Inhibition
Ginkgolic acid has also been reported to inhibit other enzymes, including:
-
Tyrosinase: It exhibits anti-tyrosinase activity, suggesting potential applications in cosmetology and as a food preservative.
-
HIV Protease: Ginkgolic acid has been shown to inhibit the activity of HIV protease in a concentration-dependent manner.[1]
Modulation of Cellular Signaling Pathways
The enzymatic inhibitory activities of ginkgolic acid translate into the modulation of several critical intracellular signaling pathways.
AMPK Signaling Pathway
By inhibiting PTPN9 and DUSP9, ginkgolic acid leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[1][8] Activated AMPK is a master regulator of cellular energy homeostasis and its activation stimulates glucose uptake and fatty acid oxidation.[1] This mechanism is central to the potential anti-diabetic effects of ginkgolic acid.[1][8]
NF-κB Signaling Pathway
Ginkgolic acid has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] It achieves this by inhibiting the degradation of IκB-α and the phosphorylation of Akt and MAPKs, ultimately leading to a reduction in the production of pro-inflammatory cytokines.[6]
STAT3/JAK2 Signaling Pathway
In the context of cancer, ginkgolic acid has been observed to deactivate the STAT3/JAK2 signaling pathway.[6] This inhibition contributes to its pro-apoptotic effects in tumor cells.[6]
ERK Signaling Pathway
Ginkgolic acid can suppress the phosphorylation of extracellular signal-regulated kinase (ERK), particularly in the nucleus.[9] This modulation of the ERK pathway is implicated in its regulation of cell proliferation.[9]
Quantitative Data on Enzyme Inhibition
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of ginkgolic acid against various enzyme targets.
| Target Enzyme | Ginkgolic Acid Derivative | IC50 Value | Reference |
| mPGES-1 | Ginkgolic Acid | 0.7 µM | [2] |
| 5-LO | Ginkgolic Acid | 0.2 µM | [2] |
| COX-1 | Ginkgolic Acid | 8.1 µM | [2] |
| TXAS | Ginkgolic Acid | 5.2 µM | [2] |
| PTPN9 | Ginkgolic Acid (C13:0) | ~50 µM | [8] |
| DUSP9 | Ginkgolic Acid (C13:0) | ~20 µM | [8] |
| PTP1B | Ginkgolic Acid Derivative 3 | > 50 µM | [7] |
| PTPN11 | Ginkgolic Acid Derivative 3 | > 50 µM | [7] |
Experimental Protocols
mPGES-1 Activity Assay[2]
-
Cell Culture and Stimulation: A549 cells are cultured and stimulated with 2 ng/ml IL-1β for 72 hours to induce mPGES-1 expression.
-
Microsome Preparation: Cells are harvested, sonicated, and homogenized. The homogenate is subjected to differential centrifugation (10,000 x g for 10 min, followed by 174,000 x g for 1 h) to isolate the microsomal fraction.
-
Inhibition Assay: Microsomal preparations are pre-incubated with ginkgolic acid or vehicle (DMSO) for 15 minutes at 4°C.
-
Enzyme Reaction: The reaction is initiated by the addition of the substrate PGH2 (1-50 µM).
-
Quantification: The formation of PGE2 is measured using an appropriate method, such as ELISA or LC-MS/MS.
5-LO Activity Assay[2]
-
Enzyme Source: Isolated human recombinant 5-LO or intact human neutrophils are used.
-
Pre-incubation: The enzyme or cells are pre-incubated with ginkgolic acid or vehicle.
-
Reaction Initiation: The 5-LO reaction is initiated by the addition of arachidonic acid (20 µM) and calcium ionophore A23187 (for intact cells).
-
Product Analysis: The formation of 5-LO products (e.g., LTB4, 5-HETE) is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
PTPN9 and DUSP9 Inhibition Assay[8]
-
Reaction Mixture: A reaction mixture is prepared containing the recombinant PTPN9 or DUSP9 enzyme, a fluorescent substrate (e.g., DiFMUP), and the test compound (ginkgolic acid analog) in a suitable buffer.
-
Enzyme Addition: The reaction is initiated by the addition of the respective enzyme.
-
Fluorescence Measurement: The enzyme activity is monitored by measuring the change in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/450 nm for DiFMUP).
-
Inhibition Calculation: The inhibitory effect is determined by comparing the enzyme activity in the presence of the compound to the control (DMSO).
Visualizations
Signaling Pathways
Caption: Overview of signaling pathways modulated by Ginkgolic Acid.
Experimental Workflow
Caption: General experimental workflow for elucidating the mechanism of action.
Conclusion
Ginkgolic acid acts as a multi-target agent, influencing a range of cellular processes primarily through enzyme inhibition. Its ability to interfere with SUMOylation, pro-inflammatory lipid mediator synthesis, and protein tyrosine phosphatase activity provides a molecular basis for its observed pharmacological effects. While the specific role of the 2-phosphate group on ginkgolic acid remains to be elucidated, it is reasonable to hypothesize that it shares the core mechanisms of its parent compound. Further research is warranted to investigate the unique properties that phosphorylation may confer upon ginkgolic acid, potentially leading to the development of novel therapeutics with enhanced efficacy and safety profiles.
References
- 1. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis [frontiersin.org]
- 6. worldscientific.com [worldscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Phosphorylation-Modulated Bioactivities of Ginkgolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolic acids, a class of alkylphenols derived from Ginkgo biloba, have garnered significant attention for their diverse pharmacological activities. A critical aspect of their mechanism of action involves the modulation of various intracellular signaling pathways that are heavily dependent on protein phosphorylation. This technical guide provides an in-depth exploration of the biological activities of ginkgolic acid, with a specific focus on its influence on phosphorylation cascades. While research on chemically phosphorylated ginkgolic acid is not prevalent, the existing body of evidence compellingly demonstrates that ginkgolic acid's anticancer, anti-inflammatory, and metabolic regulatory effects are intricately linked to its ability to alter the phosphorylation state of key signaling proteins. This document summarizes the quantitative data on these effects, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Ginkgolic acids (GAs) are major constituents of the fruit and leaves of the Ginkgo biloba tree. While historically considered as allergenic compounds to be removed from Ginkgo extracts, recent research has unveiled their potent therapeutic potential across a spectrum of diseases. The biological effects of ginkgolic acids are pleiotropic, encompassing anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. A recurring theme in the molecular mechanisms underlying these activities is the profound impact of ginkgolic acids on cellular phosphorylation events. They can either promote or inhibit the phosphorylation of key signaling molecules, thereby activating or deactivating critical pathways that govern cell fate and function. This guide will delve into the phosphorylation-centric bioactivities of ginkgolic acids, providing a foundational resource for further research and therapeutic development.
Biological Activities Modulated by Phosphorylation
The interaction of ginkgolic acid with cellular signaling is complex, often involving the direct or indirect modulation of protein kinases and phosphatases. These interactions lead to a cascade of downstream effects that manifest as distinct biological activities.
Anticancer Activity
Ginkgolic acid has demonstrated significant antitumor effects in various cancer cell lines and animal models. These effects are largely attributed to its ability to interfere with key signaling pathways that are often dysregulated in cancer and are controlled by phosphorylation.
-
PI3K/Akt/mTOR Pathway: Ginkgolic acid C15:1 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] By suppressing the phosphorylation of Akt and mTOR, ginkgolic acid induces apoptosis and autophagy in cancer cells.[1] This inhibition has been observed in various cancer types, including endometrial, lung, and colon cancer.[1]
-
STAT3/JAK2 Pathway: Ginkgolic acid C17:1 is a potent inhibitor of the STAT3/JAK2 signaling pathway.[1][2] It suppresses both constitutive and inducible STAT3 phosphorylation, leading to the downregulation of STAT3-regulated genes involved in cell proliferation and survival.[3] This has been demonstrated in multiple myeloma and gastric cancer cells.[2] The inhibitory effect is mediated, in part, by the induction of protein tyrosine phosphatases like PTEN and SHP-1, which dephosphorylate STAT3.[3]
-
ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation. Ginkgolic acid has been shown to suppress nuclear ERK phosphorylation in a dose-dependent manner in C2C12 myoblast cells, suggesting a role in modulating cell proliferation pathways.[4]
Anti-inflammatory and Metabolic Effects
Ginkgolic acid exhibits significant anti-inflammatory and metabolic regulatory properties, primarily through its influence on NF-κB and AMPK signaling.
-
NF-κB Pathway: Ginkgolic acid can modulate the NF-κB signaling pathway, a key player in inflammation. In some contexts, it inhibits NF-κB activity by preventing the degradation of IκBα, thereby reducing the expression of pro-inflammatory cytokines.[5] However, in other models, such as in sepsis, ginkgolic acid has been shown to promote NF-κB p65 phosphorylation and nuclear translocation, leading to an enhanced inflammatory response.[6] This highlights the context-dependent effects of ginkgolic acid on NF-κB signaling.
-
AMPK Pathway: Ginkgolic acid (C13:0) is an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] It achieves this by inhibiting protein tyrosine phosphatases PTPN9 and DUSP9, which negatively regulate AMPK phosphorylation.[1][7] The resulting increase in AMPK phosphorylation enhances glucose uptake in adipocytes and muscle cells, suggesting a therapeutic potential for type 2 diabetes.[1][7]
Quantitative Data on Phosphorylation Modulation
The following tables summarize the quantitative data from various studies on the effects of ginkgolic acid on protein phosphorylation and related biological activities.
| Target Pathway | Ginkgolic Acid Analogue | Cell Line | Concentration/Dose | Effect on Phosphorylation | Biological Outcome | Reference |
| PI3K/Akt/mTOR | C15:1 | Endometrial Carcinoma Cells | 20-100 µM (in vitro) | Inhibition of Akt and mTOR phosphorylation | Induction of apoptosis and autophagy | [1] |
| STAT3/JAK2 | C17:1 | U266 (Multiple Myeloma) | 30-50 µM | Inhibition of constitutive STAT3 phosphorylation | Reduced cell proliferation | [1] |
| STAT3/JAK2 | C17:1 | Gastric Cancer Cells | 20-80 µM | Inhibition of STAT3/JAK2 phosphorylation | Induction of apoptosis | [1][2] |
| ERK | Not Specified | C2C12 Myoblasts | 20-100 µM | Decreased nuclear ERK phosphorylation | Inhibition of cell proliferation | |
| NF-κB | Not Specified | RAW 264.7 Macrophages | Not Specified | Increased p65 phosphorylation and nuclear translocation | Pro-inflammatory response in sepsis model | [6] |
| AMPK | C13:0 | 3T3-L1 Adipocytes | Not Specified | Increased AMPK phosphorylation | Enhanced glucose uptake | [1][7] |
Table 1: Effects of Ginkgolic Acid on Key Signaling Pathway Phosphorylation
| Enzyme | Ginkgolic Acid Analogue | IC50 / Ki | Reference |
| PTPN9 | C13:0 | Ki = 53 µM | [7] |
| DUSP9 | C13:0 | Ki = 2.5 µM | [7] |
| mPGES-1 | Not Specified | IC50 = 0.7 µM | [8] |
| 5-LO | Not Specified | IC50 = 0.2 µM | [8] |
| COX-1 | Not Specified | IC50 = 8.1 µM | [8] |
| TXAS | Not Specified | IC50 = 5.2 µM | [8] |
Table 2: Inhibitory Activity of Ginkgolic Acid on Key Enzymes
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of ginkgolic acid on protein phosphorylation and cellular processes.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., U266, Ishikawa, HEC-1-B), murine myoblast cells (C2C12), and murine macrophages (RAW 264.7) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Ginkgolic Acid Treatment: Ginkgolic acid (specific analogue as required) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells for specified time periods (e.g., 24, 48, 72 hours). Control cells are treated with the vehicle (e.g., DMSO) at the same final concentration.
Western Blotting for Phosphorylated Proteins
This protocol is essential for detecting changes in the phosphorylation status of specific proteins.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
-
Stripping and Reprobing:
-
To detect the total protein levels, the membrane can be stripped of the phospho-specific antibodies using a stripping buffer and then re-probed with an antibody against the total form of the protein.
-
Cell Viability (MTT) Assay
This assay is used to assess the effect of ginkgolic acid on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of ginkgolic acid for the desired time periods.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Immunofluorescence for NF-κB Nuclear Translocation
This method visualizes the movement of NF-κB from the cytoplasm to the nucleus upon stimulation.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with ginkgolic acid and/or a stimulant (e.g., LPS).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Antibody Incubation:
-
Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by ginkgolic acid.
References
- 1. abcam.com [abcam.com]
- 2. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 3. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Protein Targets of Ginkgolic Acid
Introduction
Ginkgolic acid, a major constituent of the Ginkgo biloba tree, has garnered significant scientific interest due to its diverse pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The therapeutic potential of ginkgolic acid is attributed to its ability to interact with a variety of protein targets, thereby modulating multiple cellular signaling pathways. This technical guide provides a detailed overview of the predicted protein targets of ginkgolic acid, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.
Predicted Protein Targets of Ginkgolic Acid
Ginkgolic acid is a multi-target inhibitor, affecting key enzymes and proteins involved in various cellular processes. Its primary predicted targets can be categorized as follows:
-
Enzymes in Pro-inflammatory Lipid Mediator Biosynthesis: Ginkgolic acid has been shown to inhibit several key enzymes involved in the biosynthesis of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.[3][4]
-
5-Lipoxygenase (5-LO): A crucial enzyme in the biosynthesis of leukotrienes.
-
Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1): A key enzyme in the production of prostaglandin E2.
-
Cyclooxygenase-1 (COX-1): An enzyme involved in the synthesis of prostaglandins and thromboxanes.
-
Thromboxane (B8750289) A2 synthase (TXAS): An enzyme responsible for the synthesis of thromboxane A2.
-
-
SUMOylation Pathway Enzymes: Ginkgolic acid is a known inhibitor of the SUMOylation pathway, which is involved in post-translational modification of proteins.[1][5][6]
-
SUMO-activating enzyme (E1): Ginkgolic acid blocks the formation of the E1-SUMO thioester intermediate, a critical initial step in the SUMOylation cascade.[1]
-
-
Protein Tyrosine Phosphatases (PTPs): Several ginkgolic acid derivatives have demonstrated inhibitory activity against PTPs that are associated with insulin (B600854) resistance.[7][8]
-
PTPN11, PTPN2, PTP1B, DUSP9, PTPRS, and PTPN9 are among the identified targets.[7]
-
-
Signaling Pathway Kinases and Receptors: Ginkgolic acid influences multiple signaling pathways implicated in cancer cell growth, proliferation, and migration.[5][9]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer.[5]
-
MAPK/MMP Pathway: Involved in cell proliferation, differentiation, and migration.
-
Rho/Rho-associated protein kinase Pathway: Plays a role in cell motility and invasion.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell proliferation.[10]
-
-
Viral Proteins: Ginkgolic acid has shown antiviral activity, particularly against SARS-CoV-2.
Quantitative Data on Ginkgolic Acid-Protein Interactions
The inhibitory potency of ginkgolic acid against its various protein targets has been quantified in several studies. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Target Protein | Ginkgolic Acid Analogue | IC50 Value | Assay Conditions | Reference |
| 5-Lipoxygenase (5-LO) | Ginkgolic acid (C15:1) | 0.2 µM | Cell-free assay with isolated human recombinant 5-LO | [3] |
| Microsomal prostaglandin E2 synthase-1 (mPGES-1) | Ginkgolic acid (C15:1) | 0.7 µM | Cell-free assay using microsomes from IL-1β-stimulated A549 cells | [4] |
| Cyclooxygenase-1 (COX-1) | Ginkgolic acid (C15:1) | 8.1 µM | Cell-free assay with isolated ovine COX-1 | [4] |
| Thromboxane A2 synthase (TXAS) | Ginkgolic acid (C15:1) | 5.2 µM | Cell-free assay | [4] |
| Tyrosinase | Ginkgolic acid (C13:0) | 2.8 mg/mL | Enzymatic assay with L-DOPA as substrate | [13] |
| SARS-CoV-2 (Vero E6 cells) | Ginkgolic acid | 0.025 - 0.102 µM | Dose-dependent antiviral activity assay | [11] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to identify and characterize the protein targets of ginkgolic acid.
-
Objective: To determine the direct inhibitory effect of ginkgolic acid on the activity of purified or isolated enzymes.
-
General Protocol:
-
Enzyme Preparation: Recombinant human enzymes (e.g., 5-LO) or enzymes from cellular fractions (e.g., mPGES-1 from A549 cell microsomes) are prepared.[4]
-
Incubation: The enzyme is pre-incubated with varying concentrations of ginkgolic acid.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the specific substrate (e.g., arachidonic acid for 5-LO and COX-1, PGH2 for mPGES-1).[3][4]
-
Product Quantification: The formation of the enzymatic product is measured using techniques like (ultra) high-performance liquid chromatography (U)HPLC followed by UV detection or mass spectrometry.[4]
-
IC50 Determination: The concentration of ginkgolic acid that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
-
-
Objective: To investigate the effect of ginkgolic acid on specific signaling pathways within intact cells.
-
General Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., cancer cell lines like HepG2, A549, or immune cells like RAW 264.7 macrophages) is cultured and treated with different concentrations of ginkgolic acid.[1][5]
-
Cell Lysis: After treatment, cells are lysed to extract proteins.
-
Western Blotting: The expression and phosphorylation status of key proteins in the signaling pathway of interest (e.g., Akt, mTOR, NF-κB p65) are analyzed by Western blotting using specific antibodies.[1][5]
-
Data Analysis: The changes in protein expression or phosphorylation levels are quantified and compared between treated and untreated cells.
-
-
Objective: To identify direct binding partners of a compound within a complex biological sample.
-
General Protocol:
-
Probe Synthesis: A photoreactive derivative of the compound of interest (e.g., a benzophenone (B1666685) derivative of ginkgolide) is synthesized.[14][15]
-
Incubation and Photocrosslinking: The photoprobe is incubated with a cell or tissue homogenate (e.g., bovine hippocampus homogenates). Upon exposure to UV light, the probe covalently binds to its target proteins.[14][15]
-
Affinity Purification: The covalently labeled proteins are enriched using an affinity tag incorporated into the probe (e.g., biotin), followed by purification with avidin (B1170675) resin.[14]
-
Protein Identification: The purified proteins are separated by SDS-PAGE, and the protein bands of interest are excised and identified using mass spectrometry.[14]
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by ginkgolic acid and a typical experimental workflow for target identification.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by ginkgolic acid.
Caption: Modulation of the NF-κB signaling pathway by ginkgolic acid.
Caption: Experimental workflow for photoaffinity-based protein target identification.
References
- 1. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis [frontiersin.org]
- 4. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. worldscientific.com [worldscientific.com]
- 10. journals.asm.org [journals.asm.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Ginkgolic acids inhibit SARS-CoV-2 and its variants by blocking the spike protein/ACE2 interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of ginkgolide targets in brain by photoaffinity-labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of ginkgolide targets in brain by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Metabolism of Ginkgolic Acid 2-Phosphate: A Technical Guide
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the cellular uptake, metabolism, or specific biological activities of Ginkgolic acid 2-phosphate. This technical guide is therefore structured to provide a comprehensive overview of the known cellular and metabolic profiles of various ginkgolic acid (GA) congeners, which are the presumed active forms of a phosphorylated prodrug. This guide will also present a scientifically-grounded hypothesis on the cellular processing of this compound, drawing parallels with established principles of phosphate (B84403) prodrugs.
Introduction to Ginkgolic Acids and the Rationale for a Phosphate Prodrug
Ginkgolic acids are a family of alkylphenolic acids found in the leaves and seeds of the Ginkgo biloba tree. They are characterized by a salicylic (B10762653) acid core with a long alkyl or alkenyl side chain. The most common forms include C13:0, C15:1, and C17:1 ginkgolic acids. These compounds have garnered significant interest in the scientific community for their diverse biological activities, including anti-cancer, anti-diabetic, and anti-microbial properties. However, their therapeutic potential is often limited by factors such as poor aqueous solubility and potential cytotoxicity.[1][2]
The synthesis of a phosphate prodrug, such as this compound, is a common strategy in drug development to overcome these limitations.[3][4] The addition of a phosphate group can significantly increase the water solubility of a lipophilic compound, potentially improving its formulation and bioavailability.[5] The phosphate moiety is typically cleaved in vivo by endogenous phosphatases, releasing the active parent drug at the target site.[6][7]
Hypothetical Cellular Uptake and Metabolism of this compound
While direct experimental data for this compound is unavailable, a plausible pathway for its cellular uptake and metabolism can be postulated based on the behavior of other phosphate prodrugs.
Cellular Uptake
The highly polar phosphate group would likely hinder the passive diffusion of this compound across the lipophilic cell membrane. Instead, its uptake may be facilitated by specific transporters. Alternatively, and more commonly for phosphate prodrugs, the dephosphorylation may occur extracellularly, with the subsequent uptake of the more lipophilic parent ginkgolic acid.
Metabolic Activation
The key step in the bioactivation of this compound is the enzymatic cleavage of the phosphate group. This is likely mediated by alkaline phosphatases (ALPs), which are ubiquitously present in the body, including on the outer surface of cell membranes.[5] Once dephosphorylated, the resulting ginkgolic acid can then exert its biological effects.
The following diagram illustrates the hypothetical metabolic activation of this compound.
Caption: Hypothetical activation of this compound.
Cellular and Molecular Actions of Ginkgolic Acids
Upon release from its phosphorylated prodrug form, ginkgolic acid can engage with multiple intracellular targets and signaling pathways.
Inhibition of SUMOylation
Ginkgolic acids have been identified as inhibitors of the Small Ubiquitin-like Modifier (SUMO)ylation pathway. They act by directly binding to the E1-activating enzyme, thereby blocking the formation of the E1-SUMO intermediate.[8][9][10][11] This inhibition of SUMOylation has been linked to the anti-cancer effects of ginkgolic acids.[12]
The following diagram illustrates the mechanism of SUMOylation inhibition by ginkgolic acid.
Caption: Inhibition of the SUMOylation pathway by Ginkgolic Acid.
Modulation of PI3K/Akt/mTOR Signaling
Ginkgolic acids have been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cell lines.[13][14] This pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by ginkgolic acids contributes to their pro-apoptotic and anti-proliferative effects.
The following diagram depicts the inhibitory effect of ginkgolic acid on the PI3K/Akt/mTOR pathway.
References
- 1. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 9. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginkgolic Acid, a SUMO-1 Inhibitor, Inhibits the Progression of Oral Squamous Cell Carcinoma by Alleviating SUMOylation of SMAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ginkgolic acid induces apoptosis and autophagy of endometrial carcinoma cells via inhibiting PI3K/Akt/mTOR pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginkgolic Acid 2-Phosphate: A Technical Whitepaper on its Potential as a Targeted Pro-drug
Executive Summary
Ginkgolic acids (GAs), a class of alkylphenols derived from the Ginkgo biloba plant, have demonstrated significant therapeutic potential across multiple domains, including oncology, and inflammatory and metabolic diseases.[1][2][3] Their broad bioactivity stems from the inhibition of key cellular targets such as Fatty Acid Synthase (FAS), SUMOylation pathways, and Heat Shock Protein 90 (Hsp90).[1] Despite these promising pharmacological properties, the clinical translation of ginkgolic acids has been severely hampered by significant toxicities, including hepatotoxicity, nephrotoxicity, and neurotoxicity.[1][4] This toxicity has led regulatory bodies to limit their concentration to less than 5 ppm in standardized Ginkgo biloba extracts.[5][6]
This technical guide outlines the rationale and a proposed developmental framework for Ginkgolic Acid 2-Phosphate (GA-2P), a novel pro-drug designed to harness the therapeutic efficacy of ginkgolic acid while mitigating its systemic toxicity. By masking the active phenolic hydroxyl group with a phosphate (B84403) moiety, GA-2P is designed to be inactive systemically, thereby reducing off-target effects. The pro-drug is engineered for targeted activation by phosphatases, which are frequently overexpressed in the tumor microenvironment, leading to the localized release of the active ginkgolic acid. This document provides a comprehensive overview of the proposed mechanism, supporting quantitative data from parent compound studies, detailed experimental protocols for synthesis and evaluation, and visualizations of the key biological pathways.
The Pro-drug Strategy: Overcoming the Toxicity of Ginkgolic Acid
The primary obstacle to the clinical application of ginkgolic acid is its toxicity profile. A pro-drug approach represents a well-established strategy to improve the therapeutic index of potent but toxic molecules.
1.1. Design Rationale for this compound (GA-2P)
The design of GA-2P is centered on three key objectives:
-
Enhanced Aqueous Solubility: The addition of a phosphate group will significantly increase the hydrophilicity and aqueous solubility of the lipophilic ginkgolic acid, improving its formulation and pharmacokinetic properties.
-
Reduced Systemic Toxicity: As an inactive phosphated ester, GA-2P is expected to exhibit minimal interaction with biological targets until the phosphate group is cleaved. This inertness should reduce the systemic toxicities associated with the parent compound.
-
Targeted Bioactivation: The pro-drug is designed to be hydrolyzed by endogenous phosphatases, such as alkaline phosphatase (ALP), which are often found at elevated levels in specific tissues or disease states, particularly the tumor microenvironment. This targeted enzymatic cleavage will release the active ginkgolic acid preferentially at the site of action, concentrating its therapeutic effect while minimizing exposure to healthy tissues.
1.2. Proposed Mechanism of Activation
The proposed activation pathway for GA-2P is a straightforward enzymatic cleavage.
Caption: Proposed activation of the GA-2P pro-drug in target tissues.
Therapeutic Targets and Signaling Pathways
Upon activation, ginkgolic acid can modulate multiple signaling pathways implicated in cancer and inflammation.
2.1. Anticancer Mechanisms
Ginkgolic acid exerts its anticancer effects through several mechanisms, making it a multi-targeted agent.
2.1.1. Inhibition of Lipogenesis In many cancer cells, the de novo lipogenesis pathway is upregulated to support rapid proliferation. Ginkgolic acid inhibits this pathway by activating AMP-activated protein kinase (AMPK), which in turn leads to the downregulation of key lipogenic enzymes like Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).[7][8]
Caption: GA-mediated inhibition of the lipogenesis pathway.
2.1.2. Inhibition of Hsp90 Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous oncoproteins. Ginkgolic acids act as Hsp90 inhibitors, leading to the degradation of its client proteins, which include key drivers of cancer cell growth, survival, and metastasis.[9][10]
Caption: Hsp90 inhibition pathway by Ginkgolic Acid.
2.2. Anti-inflammatory Mechanism Chronic inflammation is a key driver of many diseases, including cancer. Ginkgolic acid is a multi-target inhibitor of enzymes involved in the biosynthesis of pro-inflammatory lipid mediators.[11]
Caption: GA inhibits multiple key enzymes in lipid mediator biosynthesis.
Quantitative Data Summary of Ginkgolic Acid (Parent Compound)
The following tables summarize the reported in vitro and in vivo activities of ginkgolic acid, which serve as a benchmark for the targeted efficacy of the GA-2P pro-drug.
Table 1: In Vitro Anticancer Activity of Ginkgolic Acids
| Target/Cell Line | Ginkgolic Acid Type | Endpoint | Result | Reference |
| Fatty Acid Synthase (FAS) | GA Derivative 1 | IC₅₀ | 17.1 µM | [12] |
| Fatty Acid Synthase (FAS) | GA Derivative 2 | IC₅₀ | 9.2 µM | [12] |
| Fatty Acid Synthase (FAS) | GA Derivative 3 | IC₅₀ | 10.5 µM | [12] |
| Human Cancer Cell Lines (various) | GAS (mixture) | IC₅₀ | 14.91 - 23.81 µg/mL | [9][10] |
| Pancreatic Cancer Cells (Panc-1) | GA (unspecified) | Viability | Dose-dependent decrease (<100 µM) | [7] |
| Colon Cancer Cells (SW480) | GA C15:1 | Proliferation | Inhibition at 10-20 µmol/L | [2] |
| Lung Cancer Cells (A549, H1299) | GA C15:1 | Viability | Suppression at 100 µM | [2] |
Table 2: In Vitro Anti-inflammatory Activity of Ginkgolic Acid
| Target Enzyme | Endpoint | Result | Reference |
| 5-Lipoxygenase (5-LO) | IC₅₀ | 0.2 µM | [11] |
| mPGES-1 | IC₅₀ | 0.7 µM | [11] |
| Thromboxane A₂ Synthase (TXAS) | IC₅₀ | 5.2 µM | [11] |
| Cyclooxygenase-1 (COX-1) | IC₅₀ | 8.1 µM | [11] |
Table 3: In Vivo Antitumor Activity of Ginkgolic Acid
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Pancreatic Cancer Xenograft | Mouse | 50 mg/kg daily (gastric gavage) | Restrained tumor growth, reduced lipogenesis | [2] |
| Nasopharyngeal Carcinoma Xenograft | Nude Mice | Not specified | Inhibited tumor growth with low hepatotoxicity | [10] |
Proposed Experimental Protocols
The development of GA-2P requires a structured experimental workflow, from chemical synthesis to in vivo validation.
Caption: Overall experimental workflow for the development of GA-2P.
4.1. Protocol: Synthesis of this compound
-
Starting Material: Synthesize or purify ginkgolic acid (e.g., C15:1) from Ginkgo biloba sarcotesta or via a described chemical synthesis route.[13][14]
-
Protection: Protect the carboxylic acid group of ginkgolic acid, for example, by converting it to a methyl ester, to prevent side reactions.
-
Phosphorylation: React the protected ginkgolic acid with a suitable phosphorylating agent (e.g., phosphorus oxychloride or dibenzyl phosphite) in an anhydrous solvent (e.g., pyridine (B92270) or dichloromethane) at controlled temperature.
-
Deprotection: Remove the protecting groups from the phosphate and carboxylic acid moieties. For example, hydrogenolysis can be used to remove benzyl (B1604629) protecting groups from the phosphate. Saponification (e.g., with NaOH) followed by acidification can deprotect the carboxylic acid.
-
Purification and Characterization: Purify the final product, GA-2P, using column chromatography (e.g., C18 reverse-phase). Confirm the structure and purity using ¹H NMR, ³¹P NMR, mass spectrometry, and HPLC.
4.2. Protocol: Pro-drug Activation Assay
-
Incubation: Incubate a known concentration of GA-2P (e.g., 100 µM) in a buffered solution (pH 7.4) with and without a purified phosphatase enzyme (e.g., calf intestinal alkaline phosphatase). Include a control with heat-inactivated enzyme.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: Stop the enzymatic reaction by adding an acid (e.g., trichloroacetic acid) and/or an organic solvent (e.g., acetonitrile) to precipitate the protein. Centrifuge to collect the supernatant.
-
Analysis: Analyze the supernatant using reverse-phase HPLC with a UV detector. Monitor the decrease in the peak corresponding to GA-2P and the increase in the peak corresponding to the released ginkgolic acid.
-
Quantification: Calculate the rate of conversion by comparing peak areas to standard curves for both GA-2P and GA.
4.3. Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., Panc-1, A549) and normal control cells (e.g., HUVEC) in 96-well plates and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with serial dilutions of GA-2P and, for comparison, the parent ginkgolic acid. Include an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound. Compare the differential cytotoxicity of GA-2P between cancer and normal cell lines.
4.4. Protocol: Western Blot for AMPK Pathway Analysis
-
Cell Treatment: Treat cancer cells (e.g., Panc-1) with GA-2P or GA at a concentration determined from viability assays for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-AMPK, total AMPK, FASN, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control. Determine the change in AMPK phosphorylation and FASN expression upon treatment.
Conclusion and Future Directions
The development of this compound presents a promising strategy to unlock the therapeutic potential of ginkgolic acids. By converting the parent molecule into a soluble, inactive pro-drug that can be selectively activated in the target tissue, the GA-2P concept directly addresses the dose-limiting toxicity that has historically prevented its clinical advancement. The multi-targeted nature of ginkgolic acid against critical pathways in cancer and inflammation provides a strong rationale for its continued investigation.
Future research should focus on a rigorous preclinical evaluation of GA-2P. Key next steps include:
-
Comprehensive Pharmacokinetic and Biodistribution Studies: To compare the profiles of GA-2P and GA and confirm targeted drug delivery.
-
In-depth Toxicology Assessment: To demonstrate the improved safety profile of GA-2P compared to the parent compound.
-
Efficacy in Diverse Preclinical Models: To evaluate the therapeutic potential of GA-2P in various cancer xenograft and inflammatory disease models.
-
Exploration of Alternative Pro-drug Moieties: To investigate other cleavable groups that may offer different targeting or release kinetics.
Successful execution of these studies will be critical in advancing this compound towards clinical trials, potentially offering a novel and effective therapeutic agent for a range of challenging diseases.
References
- 1. The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A critical review of ginkgolic acids in Ginkgo biloba leaf extract (EGb): toxicity and technologies to remove ginkgolic acids and their promising bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Properties of Ginkgolic Acids in Human Nasopharyngeal Carcinoma CNE-2Z Cells via Inhibition of Heat Shock Protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of fatty acid synthase by ginkgolic acids from the leaves of Ginkgo biloba and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Ginkgolic Acid Analogues and Evaluation of Their Molluscicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of Ginkgolic Acid 2-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of Ginkgolic acid 2-phosphate. The information is intended to support research and development efforts in pharmacology and medicinal chemistry.
Physicochemical Properties
This compound is a synthetic derivative of ginkgolic acid, a naturally occurring phenolic acid found in the leaves and fruits of the Ginkgo biloba tree. The introduction of a phosphate (B84403) group at the 2-hydroxy position significantly alters its physicochemical properties, enhancing its potential as a bioactive molecule.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₇O₆P | [1] |
| Molecular Weight | 428.5 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| pKa (Predicted) | 1.11 ± 0.50 | [2] |
| Solubility | Soluble in DMSO and Ethanol (B145695).[1][2] | |
| Stability | Stable for at least 4 years when stored at -20°C.[1] | |
| UV max (λmax) | 244 nm | [1] |
Synthesis and Purification
Proposed Synthesis Workflow
Experimental Protocol: Synthesis of Ginkgolic Acid (Analogous)
This protocol for the synthesis of a ginkgolic acid analog provides a basis for the initial step.
-
Acetylation of 6-methylsalicylate: A mixture of acetic anhydride (B1165640) and 6-methylsalicylate is stirred at room temperature. Sulfuric acid is added dropwise, and the mixture is heated. After cooling, the product is extracted with chloroform (B151607) and washed.
-
Bromination: The acetylated product is dissolved in carbon tetrachloride, and N-bromosuccinimide and azobisisobutyronitrile are added. The solution is heated under reflux. The crude product is purified by chromatography.
-
Wittig Reaction: The bromide is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium (B103445) salt. This salt is then reacted with an appropriate aldehyde (e.g., heptanal (B48729) for a C15 side chain) in the presence of a base to yield a mixture of Z and E isomers.
-
Hydrolysis: The ester is hydrolyzed using sodium hydroxide (B78521) in ethanol under reflux. The resulting ginkgolic acid is purified by chromatography.
Experimental Protocol: Phosphorylation of Phenolic Hydroxyl Group (General)
-
Phosphorylation: The synthesized ginkgolic acid is dissolved in a suitable aprotic solvent (e.g., anhydrous dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). A phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a phosphoramidite (B1245037) reagent, is added dropwise at a controlled temperature (typically 0 °C to room temperature). A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is used to scavenge the HCl byproduct.
-
Hydrolysis: After the reaction is complete, the mixture is carefully quenched with water or an acidic aqueous solution to hydrolyze the resulting phosphorodichloridate or phosphite (B83602) intermediate to the desired phosphate.
-
Purification: The crude this compound is purified using column chromatography on silica (B1680970) gel or a reverse-phase C18 column. The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biological Activity and Signaling Pathway
This compound is a potent agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁).[2] This interaction initiates a signaling cascade that leads to the phosphorylation of Extracellular signal-regulated kinase (ERK).[2]
S1P₁ Receptor Signaling Pathway
Experimental Protocol: ERK Phosphorylation Assay
This protocol outlines a general method for assessing ERK phosphorylation induced by this compound.
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing the S1P₁ receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Seed cells into 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.
-
Treat cells with varying concentrations of this compound for a specified time course (e.g., 5, 15, 30, 60 minutes). A known S1P₁ agonist should be used as a positive control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.
-
Experimental Protocol: S1P₁ Receptor Internalization Assay
This protocol describes a method to visualize and quantify the internalization of the S1P₁ receptor upon agonist stimulation.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or U2OS) in a glass-bottom dish or multi-well plate.
-
Transfect the cells with a plasmid encoding for an S1P₁ receptor tagged with a fluorescent protein (e.g., GFP or mCherry).
-
-
Agonist Treatment:
-
Serum-starve the cells for 2-4 hours.
-
Treat the cells with this compound at a predetermined optimal concentration and for various time points.
-
-
Cell Fixation and Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Wash the cells again with PBS.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
-
Quantification:
-
Quantify receptor internalization by measuring the change in fluorescence intensity from the plasma membrane to intracellular vesicles. This can be done using image analysis software. The ratio of intracellular to membrane fluorescence is calculated for treated versus untreated cells.
-
Conclusion
This compound presents as a promising research tool and potential therapeutic lead due to its specific agonistic activity at the S1P₁ receptor. This guide provides foundational knowledge of its physicochemical properties and outlines key experimental procedures to investigate its biological effects. Further research is warranted to fully elucidate its pharmacological profile and potential applications.
References
- 1. Salicylate- and aspirin-induced uncoupling of oxidative phosphorylation in mitochondria isolated from the mucosal membrane of the stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Dephosphorylation Kinetics of Ginkgolic Acid 2-Phosphate: A Review of a Novel Research Area
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolic acid, a constituent of Ginkgo biloba, has garnered significant interest for its diverse biological activities. While the effects of ginkgolic acid on various cellular processes, including the modulation of protein phosphatases, have been a subject of study, the kinetics of its phosphorylated counterpart, ginkgolic acid 2-phosphate, remain a nascent and largely unexplored field of inquiry. This document aims to synthesize the currently available information, highlight the critical knowledge gaps, and propose future directions for investigating the dephosphorylation kinetics of this potentially significant molecule. Due to the limited direct research on this compound, this guide will draw parallels from the known interactions of ginkgolic acid with phosphatases and the general principles of enzyme kinetics.
Introduction: The Significance of Phosphorylation and Dephosphorylation
Phosphorylation and dephosphorylation are fundamental post-translational modifications that govern a vast array of cellular processes, including signal transduction, cell cycle progression, and enzymatic activity. The delicate balance between the actions of kinases and phosphatases determines the phosphorylation state of a substrate, thereby dictating its function. While the biological activities of ginkgolic acids have been documented, understanding the metabolism and signaling potential of their phosphorylated derivatives is crucial for a comprehensive pharmacological profile. The dephosphorylation of this compound, should it be formed in biological systems, would be a critical step in its potential mechanism of action or detoxification.
Known Interactions of Ginkgolic Acid with Phosphatases
Current research indicates that ginkgolic acids can directly influence the activity of several protein phosphatases. Notably, ginkgolic acids have been shown to specifically increase the activity of protein phosphatase type-2C (PP2C)[1]. Conversely, they have been found to inhibit other phosphatases, including protein phosphatase 1A, 2A, 2B, and tyrosine phosphatases[1]. Furthermore, ginkgolic acid and its derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs) associated with insulin (B600854) resistance, such as PTPN9 and DUSP9[2][3][4]. These interactions suggest that ginkgolic acid can modulate cellular signaling pathways by directly targeting key phosphatases.
The inhibitory action of ginkgolic acid on specific PTPs highlights its potential as a therapeutic agent for conditions like type 2 diabetes[2][3][4]. The ability of ginkgolic acid to modulate phosphatase activity underscores the importance of investigating the potential for its own phosphorylation and subsequent dephosphorylation.
Hypothetical Dephosphorylation of this compound: An Experimental Approach
While no direct studies on the dephosphorylation of this compound exist, a hypothetical experimental workflow can be proposed based on standard enzymology practices. This would be the first step in characterizing the kinetics of this reaction.
Synthesis of this compound
The initial and critical step would be the chemical or enzymatic synthesis of this compound. This would serve as the substrate for the subsequent dephosphorylation assays.
Screening for Potential Phosphatases
A panel of phosphatases, including alkaline phosphatases and various protein tyrosine and serine/threonine phosphatases, would be screened for their ability to dephosphorylate this compound. Given the known interaction of ginkgolic acid with PP2C and various PTPs, these enzyme families would be primary candidates for investigation.
Experimental Protocol for Dephosphorylation Assay
A detailed experimental protocol to measure the dephosphorylation of this compound would involve the following steps:
-
Reaction Mixture Preparation: A buffered solution containing the purified phosphatase, a specific concentration of this compound, and any necessary cofactors (e.g., Mg²⁺) would be prepared.
-
Initiation of Reaction: The reaction would be initiated by the addition of the enzyme to the reaction mixture.
-
Time-Course Analysis: Aliquots of the reaction would be taken at various time points and the reaction stopped, typically by the addition of a strong acid or a specific phosphatase inhibitor.
-
Quantification of Product Formation: The amount of inorganic phosphate (B84403) released or the amount of ginkgolic acid produced would be quantified using a sensitive detection method. A common method for phosphate detection is the malachite green assay. Alternatively, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) could be used to separate and quantify the substrate and product.
-
Determination of Kinetic Parameters: By measuring the initial reaction velocities at varying substrate concentrations, the key kinetic parameters—the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ)—can be determined using non-linear regression analysis of the Michaelis-Menten equation. The turnover number (k_cat) can then be calculated if the enzyme concentration is known.
The following diagram illustrates a generalized workflow for such an investigation:
References
- 1. Ginkgolic acids induce neuronal death and activate protein phosphatase type-2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Role of Ginkgolic Acid 2-Phosphate in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolic acid (GA), a major constituent of Ginkgo biloba, has garnered significant attention for its diverse biological activities, including anti-tumor, anti-inflammatory, and metabolic regulatory effects. These activities stem from its ability to modulate a variety of key cellular signaling pathways. This technical guide provides an in-depth overview of the known interactions of ginkgolic acid with critical signaling cascades, including the inhibition of protein tyrosine phosphatases (PTPs), suppression of protein SUMOylation, and modulation of the PI3K/Akt/mTOR and AMPK pathways. While direct experimental data on ginkgolic acid 2-phosphate is currently unavailable in the scientific literature, this document explores its potential role as a novel therapeutic agent. The addition of a phosphate (B84403) group at the 2-hydroxy position of the salicylic (B10762653) acid moiety is hypothesized to enhance the compound's solubility and bioavailability, potentially leading to altered pharmacokinetics and a modified interaction profile with target proteins. This guide summarizes the quantitative data on ginkgolic acid's activity, details relevant experimental protocols, and presents signaling pathway diagrams to facilitate further research and drug development efforts in this promising area.
Introduction
Ginkgolic acids (GAs) are a group of alkylphenols, with ginkgolic acid C15:1 being one of the most abundant and biologically active forms.[1] Extensive research has demonstrated that GA C15:1 engages with multiple intracellular signaling pathways, making it a molecule of interest for therapeutic development in oncology, inflammatory diseases, and metabolic disorders.[2]
This guide focuses on the established cellular targets of ginkgolic acid and introduces the concept of this compound as a potential next-generation modulator of these pathways. Phosphorylation is a common strategy in drug design to improve the physicochemical properties of a compound, such as aqueous solubility, which can, in turn, enhance its therapeutic efficacy. While the synthesis and biological evaluation of this compound have not yet been reported, its potential to act as a pro-drug or a derivative with unique signaling properties warrants investigation.
Key Signaling Pathways Modulated by Ginkgolic Acid
Ginkgolic acid has been shown to interact with several critical signaling pathways that regulate cell growth, proliferation, inflammation, and metabolism.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphatases are crucial negative regulators of signal transduction pathways that are often dysregulated in diseases like type 2 diabetes and cancer.[3] Ginkgolic acid and its derivatives have been identified as inhibitors of several PTPs.[3] For instance, ginkgolic acid (C13:0) has been shown to inhibit PTPN9 and DUSP9, leading to increased phosphorylation of AMP-activated protein kinase (AMPK) and enhanced glucose uptake in adipocytes and muscle cells.[4][5]
Inhibition of SUMOylation
SUMOylation is a post-translational modification process that involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, thereby regulating their function, localization, and stability. Aberrant SUMOylation is implicated in various diseases, including cancer. Ginkgolic acid is a known inhibitor of SUMOylation, acting by blocking the formation of the E1-SUMO intermediate.[6][7] This inhibition has been linked to the induction of apoptosis and the suppression of tumor growth.[2]
Modulation of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[8] Hyperactivation of this pathway is a common feature of many cancers. Ginkgolic acid C15:1 has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and autophagy in cancer cells.[4][8]
Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a key energy sensor that plays a central role in regulating cellular metabolism. Activation of AMPK can inhibit anabolic pathways and stimulate catabolic processes, making it an attractive target for the treatment of metabolic diseases and cancer. Ginkgolic acid has been shown to activate AMPK, which contributes to its anti-proliferative and anti-invasive effects in colon cancer cells.[9][10]
Inhibition of Pro-Inflammatory Lipid Mediator Biosynthesis
Ginkgolic acid has been identified as a multi-target inhibitor of key enzymes involved in the biosynthesis of pro-inflammatory lipid mediators. It potently suppresses the activity of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), cyclooxygenase-1 (COX-1), thromboxane (B8750289) A2 synthase (TXAS), and 5-lipoxygenase (5-LO).[11]
Quantitative Data on Ginkgolic Acid Activity
The following tables summarize the reported inhibitory concentrations (IC50) and other quantitative data for ginkgolic acid and its derivatives against various cellular targets.
| Target Enzyme/Pathway | Ginkgolic Acid Derivative | IC50 / Ki Value | Cell Line / System | Reference |
| PTPs | ||||
| PTPN9 | Ginkgolic Acid (C13:0) | IC50: 21.80 µM | In vitro | [12] |
| DUSP9 | Ginkgolic Acid (C13:0) | IC50: 3.64 µM | In vitro | [12] |
| PTPN9 | Synthetic Analog 1e | IC50: 11.23 µM | In vitro | [12] |
| DUSP9 | Synthetic Analog 1e | IC50: 5.86 µM | In vitro | [12] |
| Inflammatory Enzymes | ||||
| mPGES-1 | Ginkgolic Acid (C15:1) | IC50: 0.7 µM | Cell-free assay | [11] |
| 5-Lipoxygenase (5-LO) | Ginkgolic Acid (C15:1) | IC50: 0.2 µM | Cell-free assay | [11] |
| Cyclooxygenase-1 (COX-1) | Ginkgolic Acid (C15:1) | IC50: 8.1 µM | Cell-free assay | [11] |
| Thromboxane A2 Synthase (TXAS) | Ginkgolic Acid (C15:1) | IC50: 5.2 µM | Platelet homogenates | [11] |
| Other | ||||
| SARS-CoV-2 PLpro | Ginkgolic Acid (C15:1) | IC50: 16.30 µM | Enzymatic inhibition assay | [13] |
| Tyrosinase | Ginkgolic Acid (C13:0) | IC50: 2.8 mg/mL | Mushroom tyrosinase | [14] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the effects of ginkgolic acid on cellular signaling pathways.
PTP Inhibition Assay
-
Principle: The inhibitory activity of ginkgolic acid against PTPs is determined by measuring the reduction in the dephosphorylation of a fluorogenic substrate.
-
Procedure:
-
Recombinant PTP enzymes (e.g., PTPN9, DUSP9) are incubated with varying concentrations of ginkgolic acid in a reaction buffer.
-
The reaction is initiated by the addition of a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
The fluorescence intensity, which is proportional to the amount of dephosphorylated substrate, is measured over time using a microplate reader.
-
IC50 values are calculated by nonlinear regression analysis of the dose-response curves.[3][5]
-
In Vitro SUMOylation Assay
-
Principle: The effect of ginkgolic acid on the SUMOylation of a target protein is assessed in a cell-free system.
-
Procedure:
-
A reaction mixture containing recombinant SUMO E1 activating enzyme, SUMO E2 conjugating enzyme (Ubc9), a SUMO protein (e.g., SUMO-1), ATP, and a substrate protein is prepared.
-
Ginkgolic acid at various concentrations is added to the reaction mixture.
-
The reaction is incubated at 30°C to allow for SUMOylation to occur.
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
SUMOylated proteins are detected by Western blotting using an antibody specific to the substrate protein or a tag.[6][15]
-
Western Blot Analysis of PI3K/Akt/mTOR and AMPK Pathways
-
Principle: Western blotting is used to detect changes in the phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR and AMPK signaling pathways in cells treated with ginkgolic acid.
-
Procedure:
-
Cells are treated with ginkgolic acid for a specified time.
-
Total cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of proteins such as PI3K, Akt, mTOR, and AMPK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9][16]
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by ginkgolic acid and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Ginkgolic Acids Confer Potential Anticancer Effects by Targeting Pro- Inflammatory and Oncogenic Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ginkgolic acid induces apoptosis and autophagy of endometrial carcinoma cells via inhibiting PI3K/Akt/mTOR pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ginkgolic acid inhibits the invasiveness of colon cancer cells through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ginkgolic acid and anacardic acid are specific covalent inhibitors of SARS-CoV-2 cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Unveiling Ginkgolic Acid 2-Phosphate: A Synthetic Sphingolipid Mimic and Potent S1P Receptor Agonist
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolic acid 2-phosphate (GA2P) is a novel, synthetic derivative of ginkgolic acid, a naturally occurring phenolic acid found in the leaves and fruits of the Ginkgo biloba tree. Unlike its parent compound, GA2P has been specifically designed to mimic the structure and function of sphingosine-1-phosphate (S1P), a critical signaling sphingolipid involved in a myriad of physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, with a focus on its role as a potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1). The information presented herein is based on the foundational research that first described this compound.
Core Discovery and Rationale
The conception of this compound stemmed from the discovery of ginkgolic acid as an inhibitor of sphingomyelin (B164518) synthase, an enzyme involved in sphingolipid metabolism. Inspired by the structural similarities between sphingolipids and ginkgolic acid, researchers hypothesized that a phosphorylated version of ginkgolic acid could act as a mimic of sphingosine-1-phosphate.[1] This led to the structure-inspired design and chemical synthesis of this compound (GA2P). The primary objective was to create a molecule that could interact with and activate S1P receptors, thereby modulating their downstream signaling pathways.
Experimental Protocols
Synthesis of this compound (GA2P)
The chemical synthesis of this compound is a multi-step process starting from ginkgolic acid (15:0). The following protocol is a summary of the key synthetic steps.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
Phosphorylation: Ginkgolic acid (15:0) is dissolved in a suitable anhydrous solvent, such as pyridine, under an inert atmosphere. The solution is cooled, and phosphorus oxychloride is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period to allow for the formation of the dichlorophosphate (B8581778) intermediate.
-
Hydrolysis: Following the phosphorylation reaction, the mixture is carefully quenched by the addition of water to hydrolyze the dichlorophosphate intermediate to the final phosphate (B84403) group.
-
Purification: The crude product is then purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate the pure this compound. The structure and purity of the final compound are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.
Biological Activity Assays
The biological activity of this compound as an S1P1 receptor agonist was evaluated through two key in vitro experiments: an ERK phosphorylation assay and an S1P1 receptor internalization assay.[1]
1. ERK Phosphorylation Assay
This assay measures the activation of the downstream signaling molecule Extracellular signal-regulated kinase (ERK) upon S1P1 receptor stimulation.
Experimental Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing the human S1P1 receptor (S1P1-CHO) are cultured in F-12 medium supplemented with charcoal-treated fetal bovine serum (FBS) to reduce background S1P levels.
-
Serum Starvation: Prior to stimulation, the cells are serum-starved for 12 hours in F-12 medium to minimize basal ERK phosphorylation.
-
Stimulation: The starved cells are then treated with varying concentrations of this compound, S1P (positive control), or ginkgolic acid (15:0) (negative control) for a specified time.
-
Cell Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration of the lysates is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Quantification: Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-ERK bands is quantified and normalized to the total ERK levels.
2. S1P1 Receptor Internalization Assay
This assay visualizes the ligand-induced internalization of the S1P1 receptor from the cell surface, a hallmark of G protein-coupled receptor activation.
Experimental Protocol:
-
Cell Culture and Transfection: S1P1-CHO cells are cultured as described above. For visualization, the S1P1 receptor is tagged with an epitope tag, such as a FLAG tag.
-
Stimulation: The cells are treated with this compound (e.g., at 10 µM) or a vehicle control for a defined period.
-
Immunofluorescence Staining:
-
The cells are fixed with paraformaldehyde.
-
Cell membranes are permeabilized with a detergent solution.
-
The cells are incubated with a primary antibody targeting the FLAG tag on the S1P1 receptor.
-
Following washing steps, the cells are incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye like DAPI.
-
-
Microscopy and Image Analysis: The localization of the S1P1 receptor is observed using fluorescence microscopy. Internalization is characterized by the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles.
Quantitative Data
The following table summarizes the key quantitative findings from the initial characterization of this compound.
| Parameter | This compound | S1P (Positive Control) | Ginkgolic Acid (15:0) (Negative Control) |
| ERK Phosphorylation | Dose-dependent increase | Dose-dependent increase | No significant effect |
| S1P1 Receptor Internalization | Observed at 10 µM | - | No significant effect |
Signaling Pathway
This compound exerts its biological effects by acting as an agonist at the S1P1 receptor. Upon binding, it initiates a downstream signaling cascade that leads to the activation of ERK.
S1P1 Receptor Signaling Pathway Activated by this compound
Caption: S1P1 signaling cascade initiated by GA2P.
Conclusion
This compound represents a significant development in the field of sphingolipid research. As a synthetic mimic of S1P and a potent agonist of the S1P1 receptor, it serves as a valuable tool for studying the physiological and pathological roles of S1P signaling. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of modulating the S1P-S1P1 receptor axis. Further investigations into the in vivo efficacy and safety of this compound are warranted to fully elucidate its pharmacological profile.
References
An In-depth Technical Guide to Ginkgolic Acid 2-Phosphate (CAS Number 2281761-58-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolic acid 2-phosphate (GA2P), identified by the CAS number 2281761-58-6, is a synthetic derivative of naturally occurring ginkgolic acid. It has emerged as a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P₁). This technical guide provides a comprehensive overview of GA2P, including its chemical properties, synthesis, and its mechanism of action as an S1P₁ receptor agonist. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to support further research and development efforts in the fields of pharmacology and drug discovery.
Core Compound Properties
This compound is a synthetic analog of sphingosine-1-phosphate (S1P), designed based on the structure of ginkgolic acid, a natural product inhibitor of sphingomyelin (B164518) synthase.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2281761-58-6 | [2] |
| Molecular Formula | C₂₂H₃₇O₆P | [2] |
| Molecular Weight | 428.5 g/mol | [2] |
| Formal Name | 2-pentadecyl-6-(phosphonooxy)-benzoic acid | [2] |
| Synonyms | Phospho-Ginkgolic Acid | [2] |
| Solubility | Soluble in DMSO and Ethanol | [2] |
| Appearance | A crystalline solid | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from ginkgolic acid (C15:1). A detailed experimental protocol for a similar synthesis of ginkgolic acid analogues is available and can be adapted for the phosphorylation step.[3]
Experimental Protocol: Synthesis of Ginkgolic Acid Analogues (Adapted for Phosphorylation)
This protocol outlines the general steps for the synthesis of ginkgolic acid analogues, which serves as a basis for the synthesis of this compound. The final phosphorylation step would require a specialized chemical phosphorylation procedure.
Materials:
-
Ethyl 6-methylsalicylate
-
Acetic anhydride
-
Sulfuric acid
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride
-
Appropriate aldehyde (for side chain)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
C18 reverse-phase chromatography media
Procedure:
-
Protection of the phenolic hydroxyl group: Ethyl O-acetyl-6-methylsalicylate is synthesized from ethyl 6-methylsalicylate and acetic anhydride.[3]
-
Bromination of the methyl group: The methyl group is brominated using NBS and AIBN as a radical initiator in carbon tetrachloride.[3]
-
Wittig reagent formation: The bromide is reacted with triphenylphosphine to form the corresponding phosphonium (B103445) salt.[3]
-
Wittig reaction: The phosphonium salt is reacted with an appropriate aldehyde in the presence of a base like triethylamine in DMSO to form the alkenyl side chain.[3]
-
Isomer separation: The Z and E isomers of the product are separated by silica gel column chromatography.[3]
-
Ester hydrolysis: The ester is hydrolyzed using NaOH in ethanol, followed by acidification with HCl to yield the ginkgolic acid analogue.[3]
-
Purification: The final product is purified by reverse-phase chromatography.[3]
-
Phosphorylation: The hydroxyl group at the 2-position of the ginkgolic acid analogue is then phosphorylated using a suitable phosphorylating agent to yield this compound. Detailed conditions for this specific phosphorylation are not available in the searched literature but would follow standard organic chemistry phosphorylation methods.
Mechanism of Action: S1P₁ Receptor Agonism
This compound acts as a potent agonist at the S1P₁ receptor, a G protein-coupled receptor (GPCR).[1][4] Upon binding, it initiates a downstream signaling cascade that is characteristic of S1P₁ activation.
S1P₁ Receptor Signaling Pathway
The activation of the S1P₁ receptor by this compound leads to the activation of the heterotrimeric G protein Gαi/o. This, in turn, initiates a signaling cascade involving Ras, MEK, and ultimately the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK).[1][5] This pathway is crucial in regulating various cellular processes, including cell growth, proliferation, and migration.[6]
In Vitro Efficacy
The agonist activity of this compound at the S1P₁ receptor has been demonstrated through key in vitro assays: ERK phosphorylation and S1P₁ receptor internalization.
ERK Phosphorylation Assay
Activation of the S1P₁ receptor by agonists leads to the phosphorylation of ERK. This can be quantified by Western blotting. This compound has been shown to induce ERK phosphorylation in a concentration-dependent manner in Chinese Hamster Ovary (CHO) cells expressing the S1P₁ receptor.[2]
Cell Culture and Treatment:
-
CHO cells stably expressing human S1P₁ receptor are cultured in appropriate media.
-
Cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Prior to treatment, cells are serum-starved for 4-6 hours.
-
Cells are then treated with varying concentrations of this compound or vehicle control for a specified time (e.g., 5-15 minutes).
Lysate Preparation and Western Blotting:
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody against total ERK1/2 for normalization.
S1P₁ Receptor Internalization Assay
Agonist binding to the S1P₁ receptor induces its internalization, a process that can be visualized and quantified using fluorescently tagged receptors. This compound at a concentration of 10 μM has been shown to induce the internalization of the S1P₁ receptor in CHO cells.[2]
Cell Culture and Transfection:
-
CHO cells are cultured in standard growth medium.
-
Cells are transiently or stably transfected with a plasmid encoding for a fluorescently tagged S1P₁ receptor (e.g., S1P₁-GFP).
Internalization Assay:
-
Transfected cells are seeded on glass-bottom dishes or in multi-well plates.
-
Before the assay, cells are serum-starved for 4-6 hours.
-
Cells are treated with 10 μM this compound or a vehicle control.
-
Receptor internalization is observed over time (e.g., 30-60 minutes) using a fluorescence microscope.
-
Internalization can be quantified by measuring the decrease in plasma membrane fluorescence and the increase in intracellular fluorescence intensity using image analysis software.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the typical workflows for the synthesis and biological evaluation of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the S1P₁ receptor. Its potent agonist activity, demonstrated by the induction of ERK phosphorylation and receptor internalization, makes it a compound of interest for research into the therapeutic potential of S1P₁ modulation in various diseases. This technical guide provides a foundational understanding of its properties and the methodologies used for its characterization, aiming to facilitate further investigation by the scientific community.
References
- 1. Structure-inspired design of a sphingolipid mimic sphingosine-1-phosphate receptor agonist from a naturally occurring sphingomyelin synthase inhibitor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. MONDE Kenji – Faculty of Advanced Life Science Hokkaido University [life.sci.hokudai.ac.jp]
- 4. Malabaricone C as Natural Sphingomyelin Synthase Inhibitor against Diet-Induced Obesity and Its Lipid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Binding Affinity of Ginkgolic Acid 2-Phosphate to Target Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolic acids, a group of alkylphenolic acids found in Ginkgo biloba, have garnered significant interest for their diverse pharmacological activities, including neuroprotective, antimicrobial, and antitumor properties.[1][2] Recent research has highlighted their potential in managing metabolic disorders like type 2 diabetes mellitus (T2DM) through the inhibition of various protein tyrosine phosphatases (PTPs).[3][4] This technical guide explores the theoretical binding affinity of a novel derivative, Ginkgolic Acid 2-Phosphate, to key target enzymes. While direct experimental data for this specific phosphorylated compound is not yet available, this document synthesizes existing knowledge on ginkgolic acid and its analogs to provide a predictive framework for researchers. We will delve into the established target enzymes of ginkgolic acids, their known binding affinities, relevant signaling pathways, and the detailed experimental protocols required to validate the theoretical binding of this compound. This guide serves as a foundational resource for initiating research into this promising new compound.
Introduction: Ginkgolic Acids and Their Therapeutic Potential
Ginkgolic acids are a class of natural products known for their broad spectrum of biological activities.[1][2] Of particular note is their emerging role as inhibitors of enzymes implicated in various diseases. For instance, ginkgolic acid (C13:0) and its analogs have demonstrated inhibitory effects against protein tyrosine phosphatases (PTPs), which are key regulators in insulin (B600854) signaling pathways.[3][4][5] This has positioned them as potential therapeutic agents for T2DM.[3][5][6] Furthermore, ginkgolic acids have been identified as multi-target inhibitors of key enzymes in the biosynthesis of pro-inflammatory lipid mediators, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[1][2]
The introduction of a phosphate (B84403) group at the 2-position of the benzoic acid moiety of ginkgolic acid could significantly alter its physicochemical properties, including its solubility and ability to interact with enzyme active sites. Phosphorylation can introduce new hydrogen bonding opportunities and electrostatic interactions, potentially enhancing binding affinity and specificity for target enzymes. This guide will, therefore, extrapolate from the known interactions of ginkgolic acid to build a theoretical case for the binding of this compound to these same targets.
Primary Target Enzymes of Ginkgolic Acids
Based on extensive research into the mechanism of action of ginkgolic acids, several key enzyme targets have been identified. These enzymes represent the most promising candidates for investigating the theoretical binding of this compound.
Protein Tyrosine Phosphatases (PTPs)
PTPs are a large family of enzymes that play a crucial role in cellular signaling by dephosphorylating tyrosine residues on proteins. Their dysregulation is associated with numerous diseases, including T2DM and cancer. Ginkgolic acid and its derivatives have been shown to inhibit several PTPs involved in insulin resistance:
-
PTPN9 (Protein Tyrosine Phosphatase, Non-Receptor Type 9): Also known as PTP-MEG2, it is a negative regulator of AMP-activated protein kinase (AMPK), a master regulator of metabolism.[6] Inhibition of PTPN9 by ginkgolic acid leads to increased AMPK phosphorylation and enhanced glucose uptake.[5][6]
-
DUSP9 (Dual Specificity Phosphatase 9): Similar to PTPN9, DUSP9 also negatively regulates AMPK. Ginkgolic acid acts as a dual inhibitor of both PTPN9 and DUSP9.[3][6]
-
PTP1B (Protein Tyrosine Phosphatase 1B): A key negative regulator of the insulin signaling pathway. Its inhibition is a major therapeutic target for T2DM.
-
Other PTPs: Ginkgolic acid derivatives have also shown inhibitory activity against PTPN11, PTPN2, and PTPRS.[3][4]
Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis
Ginkgolic acids have been identified as potent inhibitors of enzymes involved in the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.
-
mPGES-1 (Microsomal Prostaglandin E2 Synthase-1): The terminal enzyme in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.
-
5-LO (5-Lipoxygenase): The key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1][2]
-
COX-1 (Cyclooxygenase-1): An enzyme involved in the production of prostaglandins.[1][2]
-
TXAS (Thromboxane A2 Synthase): An enzyme responsible for the synthesis of thromboxane (B8750289) A2, a potent vasoconstrictor and platelet aggregator.[1][2]
Quantitative Data on Binding Affinity of Ginkgolic Acid and Analogs
The following table summarizes the reported binding affinities (IC50 and Ki values) of ginkgolic acid and its derivatives for the target enzymes. This data provides a baseline for predicting the potential affinity of this compound. The introduction of a phosphate group could potentially lead to lower IC50 and Ki values, indicating a stronger binding affinity.
| Compound | Target Enzyme | Binding Affinity | Reference |
| Ginkgolic Acid (C13:0) | PTPN9 | Ki = 53 µM | [3] |
| Ginkgolic Acid (C13:0) | DUSP9 | Ki = 2.5 µM | [3] |
| Ginkgolic Acid Analog (1e) | PTPN9 | IC50 = 10.20 ± 0.52 μM | [5] |
| Ginkgolic Acid | mPGES-1 | IC50 = 0.7 µM | [1] |
| Ginkgolic Acid | 5-LO | IC50 = 0.2 µM | [1] |
| Ginkgolic Acid | COX-1 | IC50 = 8.1 µM | [1][2] |
| Ginkgolic Acid | TXAS | IC50 = 5.2 µM | [1][2] |
Experimental Protocols for Determining Binding Affinity
To validate the theoretical binding affinity of this compound, a series of well-established experimental protocols can be employed.
In Silico Modeling: Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This technique can provide initial insights into the binding mode and affinity of this compound to the crystal structures of its target enzymes.
Workflow for Molecular Docking:
References
- 1. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Quantification of Ginkgolic Acid 2-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available, validated analytical methods specifically for "Ginkgolic acid 2-phosphate" are not documented in scientific literature. The following application notes and protocols are proposed based on established analytical principles for ginkgolic acids and phosphorylated biomolecules. These methods are intended to serve as a starting point for method development and will require optimization and validation for specific applications.
Introduction
Ginkgolic acids are a class of alkylphenolic acids found in Ginkgo biloba. While the parent compounds are well-characterized, interest is growing in their potential derivatives, such as phosphorylated forms, which may exhibit unique biological activities. This compound, a hypothetical derivative, would possess significantly different physicochemical properties from its parent molecule due to the addition of a polar phosphate (B84403) group. This necessitates the development of tailored analytical methods for its accurate quantification in various matrices, including biological fluids and tissues.
This document outlines a proposed analytical workflow for the quantification of this compound, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound due to its ability to separate the analyte from complex matrices and provide unambiguous identification and quantification.
The method involves the extraction of this compound from the sample matrix, followed by separation using reversed-phase liquid chromatography. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a known concentration of a stable isotope-labeled internal standard.
The following table summarizes the proposed starting parameters for the LC-MS/MS analysis of this compound (assuming the C15:1 variant as an example).
| Parameter | Proposed Value/Condition |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions (Hypothetical) | |
| Ginkgolic Acid C15:1 2-Phosphate (Precursor Ion, m/z) | 425.2 |
| Ginkgolic Acid C15:1 2-Phosphate (Product Ion 1, m/z) | 79.0 (PO3-) |
| Ginkgolic Acid C15:1 2-Phosphate (Product Ion 2, m/z) | 345.2 ([M-H-PO3]-) |
| Internal Standard (e.g., ¹³C₆-Ginkgolic Acid C15:1 2-Phosphate) | 431.2 |
| Internal Standard (Product Ion, m/z) | 79.0 (PO3-) |
Experimental Protocols
This protocol describes a solid-phase extraction (SPE) method suitable for isolating polar, phosphorylated compounds from a complex biological matrix like plasma.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., ¹³C₆-Ginkgolic Acid C15:1 2-Phosphate in methanol)
-
Protein Precipitation Solution (e.g., Acetonitrile with 1% formic acid)
-
SPE Cartridges (Mixed-mode anion exchange)
-
SPE Conditioning Solution (Methanol)
-
SPE Equilibration Solution (Water)
-
SPE Wash Solution (5% Methanol in water)
-
SPE Elution Solution (5% Ammonium hydroxide (B78521) in methanol)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution Solution (50:50 Methanol:Water)
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the IS solution.
-
Add 300 µL of cold Protein Precipitation Solution.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition the SPE cartridge with 1 mL of Methanol.
-
Equilibrate the SPE cartridge with 1 mL of Water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of the SPE Wash Solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of the SPE Elution Solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the Reconstitution Solution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
This protocol outlines the steps for setting up and running the LC-MS/MS analysis.
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an ESI source
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Set up the mass spectrometer with the parameters outlined in the data table above.
-
Create a sequence table in the instrument control software including blanks, calibration standards, quality control samples, and unknown samples.
-
Inject the samples onto the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Process the data using the appropriate software to generate a calibration curve and quantify the concentration of this compound in the unknown samples.
Visualizations
Caption: Proposed experimental workflow for the quantification of this compound.
Caption: Logical flow of the analytical method from sample to result.
Conclusion
The provided application notes and protocols offer a comprehensive, albeit theoretical, framework for the quantitative analysis of this compound. The successful implementation of these methods will depend on careful optimization of each step, particularly the solid-phase extraction and the LC-MS/MS parameters. It is crucial to synthesize and purify an analytical standard of this compound and a corresponding stable isotope-labeled internal standard for accurate quantification and method validation. Researchers are encouraged to use this document as a guide to develop and validate a robust analytical method for this novel compound.
Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of Ginkgolic Acid 2-Phosphate in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective HPLC-MS/MS method for the detection and quantification of Ginkgolic Acid 2-Phosphate, a potential metabolite or synthetic derivative of ginkgolic acid. Given the known biological activities of ginkgolic acids, including their role as SUMOylation inhibitors and modulators of various signaling pathways, the ability to accurately measure their phosphorylated forms is crucial for pharmacokinetic and drug metabolism studies.[1][2] This method utilizes a reversed-phase C18 chromatography coupled with a triple quadrupole mass spectrometer operating in negative ion mode, providing high sensitivity and specificity for researchers, scientists, and drug development professionals.
Introduction
Ginkgolic acids, a group of alkylphenols found in Ginkgo biloba, have garnered significant research interest due to their diverse pharmacological activities.[3][4][5] These compounds are known to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties.[1][4][6] Their mechanisms of action often involve the modulation of key cellular signaling pathways such as PI3K/Akt/mTOR and AMPK.[3][7] The potential for phosphorylation of ginkgolic acid at the 2-hydroxyl position could significantly alter its solubility, bioavailability, and biological activity. Therefore, a reliable analytical method for the detection of this compound is essential for advancing our understanding of its pharmacological profile.
Existing methods for the analysis of ginkgolic acids typically employ HPLC or UPLC coupled with UV or mass spectrometry detection.[8][9][10][11] However, the introduction of a phosphate (B84403) group dramatically increases the polarity of the analyte, necessitating modifications to the standard analytical protocols. This application note provides a comprehensive protocol for the analysis of this compound, addressing the unique challenges posed by this phosphorylated derivative.
Experimental
Sample Preparation
A liquid-liquid extraction method is recommended for the extraction of this compound from plasma samples.
Protocol:
-
To 100 µL of plasma, add 100 µL of 4 M hydrochloric acid and vortex for 3 minutes.
-
Incubate the mixture in a water bath at 80°C for 30 minutes for hydrolysis (if required to release conjugated forms, this step may be omitted for direct analysis of the phosphate).
-
After cooling, add 1.0 mL of ethyl acetate (B1210297) to the sample and vortex for 3 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 800 µL of the supernatant (organic layer) to a clean centrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
HPLC-MS/MS Analysis
Instrumentation:
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.
Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent Poroshell 120 EC-C18 (50 mm x 3.0 mm, 2.7 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min, 5% B; 0.5-1.0 min, 5-70% B; 1.0-2.5 min, 70% B; 2.5-3.5 min, 70-30% B[12] |
| Flow Rate | 0.4 mL/min[12] |
| Column Temperature | 40°C[12] |
| Injection Volume | 3 µL[12] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4000 V |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
MRM Transitions (Hypothetical):
The following MRM transitions are proposed for the analysis of Ginkgolic Acid (C15:1) 2-Phosphate. These should be optimized with an authentic standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Ginkgolic Acid (C15:1) 2-Phosphate | 425.2 | 345.2 (Loss of H3PO4) | 200 | -20 |
| Ginkgolic Acid (C15:1) 2-Phosphate | 425.2 | 79.0 (PO3-) | 200 | -35 |
| Internal Standard (e.g., Ginkgolic Acid C13:0) | 319.2 | 275.2 | 200 | -20 |
Method Validation
The method should be validated according to standard guidelines for bioanalytical method validation. Key parameters to be assessed are summarized in the table below, with typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Analyte stable under tested conditions |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method, based on published data for similar ginkgolic acid compounds.[8]
| Analyte | Linearity Range (µg/L) | LOD (µg/g) | LOQ (µg/g) | Recovery (%) |
| Ginkgolic Acid (C13:0) | 2 - 200 | 0.003 - 0.08 | 0.01 - 0.19 | 86.3 - 114.3 |
| Ginkgolic Acid (C15:1) | 2 - 200 | 0.003 - 0.08 | 0.01 - 0.19 | 86.3 - 114.3 |
| Ginkgolic Acid (C17:1) | 2 - 200 | 0.003 - 0.08 | 0.01 - 0.19 | 86.3 - 114.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Signaling Pathways of Ginkgolic Acids
Caption: Key signaling pathways modulated by ginkgolic acids.
Conclusion
The HPLC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantitative determination of this compound in biological samples. This method will be a valuable tool for researchers investigating the metabolism, pharmacokinetics, and biological activities of phosphorylated ginkgolic acid derivatives, ultimately contributing to a deeper understanding of their therapeutic potential.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis [frontiersin.org]
- 7. Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of ginkgolic acids in the ginkgo biloba extract and its preparations by ultra high performance liquid chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Ginkgolic Acid in Ginkgo Biloba Leaf Extract : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination by UPLC-MS/MS of seven bioactive compounds in rat plasma after oral administration of Ginkgo biloba tablets: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ginkgolic Acid 2-Phosphate in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolic acid 2-phosphate, also known as Phospho-Ginkgolic Acid, is a fascinating derivative of the naturally occurring ginkgolic acid found in the leaves and seed coats of the Ginkgo biloba tree. While ginkgolic acids are well-documented for their role as inhibitors of protein SUMOylation, the phosphorylated form presents a dual-activity profile.[1] It is hypothesized to act as a cell-permeable prodrug, releasing ginkgolic acid upon intracellular hydrolysis by phosphatases, thereby enabling the study of SUMOylation inhibition in a cellular context. Furthermore, this compound has been identified as an agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor involved in critical cellular processes.[1]
These application notes provide detailed protocols for utilizing this compound in cellular assays to investigate both its SUMOylation inhibitory effects and its S1P1 agonist activity.
Physicochemical Properties and Handling
| Property | Value |
| Synonym | Phospho-Ginkgolic Acid |
| Molecular Formula | C₂₂H₃₇O₆P |
| Molecular Weight | 428.5 g/mol |
| Solubility | Soluble in DMSO and Ethanol[1] |
| Storage | Store as a solution at -20°C. For long-term storage, it is recommended to store as a solid at -20°C. Avoid repeated freeze-thaw cycles. |
Note: As with any research chemical, appropriate personal protective equipment (PPE) should be worn when handling this compound.
Application 1: Inhibition of Protein SUMOylation
Ginkgolic acid has been shown to inhibit protein SUMOylation by directly binding to the E1 activating enzyme (SAE1/SAE2) and blocking the formation of the E1-SUMO intermediate.[2][3] this compound is expected to be hydrolyzed intracellularly to ginkgolic acid, thus exerting the same inhibitory effect.
Quantitative Data for Ginkgolic Acid (as a proxy for the active metabolite)
| Parameter | Cell Line | Value | Reference |
| IC₅₀ for SUMOylation of RanGAP1-C2 (in vitro) | - | 3.0 µM | [4] |
| Effective concentration for in vivo SUMOylation inhibition | 293T cells | 10-100 µM | [4] |
| Significant decrease in SUMOylated OAT3 | OAT3-expressing COS-7 cells | 1 µM | [5] |
Experimental Protocol: In-Cell Western Assay for Global SUMOylation
This protocol provides a method to quantify the overall levels of SUMOylated proteins in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound
-
96-well microplate
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)
-
Primary antibody against SUMO-1 or SUMO-2/3
-
Infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW)
-
Cell stain for normalization (e.g., a DNA stain like DRAQ5™)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
Fixation: After treatment, remove the media and wash the cells once with PBS. Add fixing solution and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the plate three times with PBS containing 0.1% Tween-20. Add permeabilization buffer and incubate for 20 minutes at room temperature.
-
Blocking: Wash the plate three times. Add blocking buffer and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-SUMO antibody in blocking buffer. Remove the blocking buffer and add the primary antibody solution. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate five times. Dilute the infrared dye-conjugated secondary antibody and the cell stain in blocking buffer. Add this solution to the wells and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the plate five times. Ensure the bottom of the plate is clean and dry. Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the SUMO signal and the normalization stain. Calculate the normalized SUMO signal for each well and determine the IC₅₀ value for this compound.
Diagram of SUMOylation Inhibition Workflow
Caption: A flowchart of the in-cell western assay to measure SUMOylation.
Application 2: Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism
This compound has been shown to act as an agonist for the S1P1 receptor, leading to receptor internalization and downstream signaling events such as ERK phosphorylation.[1]
Quantitative Data for this compound
| Parameter | Cell Line | Value | Reference |
| Induces S1P₁ receptor internalization | CHO cells expressing S1P₁ | 10 µM | [1] |
| Increases ERK phosphorylation | CHO cells expressing S1P₁ | Concentration-dependent | [1] |
Experimental Protocol: ERK Phosphorylation Assay
This protocol describes a method to measure the phosphorylation of ERK1/2 (p44/42 MAPK) in response to this compound treatment in cells expressing the S1P1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing human S1P1 receptor
-
Serum-free cell culture medium
-
This compound
-
Positive control (e.g., Sphingosine-1-Phosphate)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Serum Starvation: Plate S1P1-expressing cells to achieve 80-90% confluency. Prior to the experiment, serum-starve the cells for 4-6 hours in serum-free medium.
-
Compound Treatment: Treat the serum-starved cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for a short duration (e.g., 5, 15, 30 minutes). Include a vehicle control and a positive control.
-
Cell Lysis: After treatment, place the plate on ice, remove the medium, and wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatants using a protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Calculate the ratio of phospho-ERK to total ERK for each treatment condition and plot the dose-response curve.
Diagram of S1P1 Signaling Pathway
Caption: this compound activates the S1P1-ERK pathway.
Conclusion
This compound is a versatile tool for cellular research, offering the ability to probe two distinct signaling pathways. As a presumed prodrug of ginkgolic acid, it serves as an inhibitor of SUMOylation, a key post-translational modification. Independently, it functions as an agonist of the S1P1 receptor, activating downstream signaling cascades. The provided protocols offer a starting point for researchers to explore these dual activities in various cellular contexts, contributing to a deeper understanding of these important biological processes and potentially aiding in the development of novel therapeutics. Researchers should carefully consider the dual nature of this compound when interpreting experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Topotecan and Ginkgolic Acid Inhibit the Expression and Transport Activity of Human Organic Anion Transporter 3 by Suppressing SUMOylation of the Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ginkgolic acid 2-phosphate in phosphatase inhibition studies
Introduction
Ginkgolic acids, a group of alkylsalicylic acids isolated from Ginkgo biloba, and their synthetic analogs have emerged as potent inhibitors of various protein phosphatases, particularly protein tyrosine phosphatases (PTPs).[1][2] PTPs are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including type 2 diabetes, cancer, and inflammatory conditions.[2][3] Ginkgolic acid and its derivatives have shown significant inhibitory activity against several PTPs, making them valuable tools for studying phosphatase function and potential therapeutic leads.[2][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing ginkgolic acids in phosphatase inhibition studies.
Target Phosphatases and Mechanism of Action
Ginkgolic acid and its analogs have been shown to inhibit a range of PTPs, with notable activity against those involved in insulin (B600854) signaling pathways. Key targets include:
-
PTP1B: A major negative regulator of insulin and leptin signaling.
-
PTPN9 (Meg2): Involved in the regulation of glucose uptake.
-
DUSP9 (MKP-4): A dual-specificity phosphatase that can inactivate MAP kinases.
-
PTPN2, PTPN11 (SHP2), and PTPRS: Other PTPs associated with metabolic regulation.[2]
The inhibitory mechanism of ginkgolic acids is believed to involve their interaction with the active site of the phosphatases, thereby preventing the dephosphorylation of their substrates. This leads to the enhancement of signaling pathways that are negatively regulated by these phosphatases. For instance, by inhibiting PTP1B and PTPN9, ginkgolic acids can enhance insulin receptor phosphorylation and downstream signaling, leading to increased glucose uptake.[2][3]
Data Presentation: Inhibitory Activity of Ginkgolic Acid and Derivatives
The following tables summarize the quantitative data on the inhibitory activity of various ginkgolic acid derivatives against different protein tyrosine phosphatases.
| Compound | Target Phosphatase | IC50 / Ki Value (µM) | Reference |
| Ginkgolic Acid (C13:0) | PTPN9 | Ki = 53 | [1] |
| DUSP9 | Ki = 2.5 | [1] | |
| Ginkgolic Acid Analog (1e) | PTPN9 | IC50 = 28.54 | [3] |
| DUSP9 | IC50 = 8.61 | [3] | |
| Ginkgolic Acid Analog (1f) | PTPN9 | IC50 = 16.23 | [3] |
| DUSP9 | IC50 = 4.12 | [3] | |
| 2-hydroxy-6-tridecylbenzoic acid (Compound 3) | PTP1B | IC50 = 14.45 | [2] |
| PTPN9 | IC50 = 7.84 | [2] | |
| PTPN11 | IC50 = 11.18 | [2] |
Table 1: Inhibitory Potency of Ginkgolic Acid and its Analogs.
| Compound (at 50 µM) | % Inhibition of PTPN11 | % Inhibition of PTPN2 | % Inhibition of PTP1B | % Inhibition of DUSP9 | % Inhibition of PTPRS | % Inhibition of PTPN9 | Reference |
| Compound 1 | >70% | >70% | >70% | >70% | Not specified | Not specified | [2] |
| Compound 2 | >70% | >70% | >70% | >70% | Not specified | Not specified | [2] |
| Compound 3 | >90% | >90% | >90% | >90% | >90% | >90% | [2] |
| Compound 4 | >90% | >90% | >90% | >90% | >90% | >90% | [2] |
| Compound 5 | >90% | >90% | >90% | >90% | >90% | >90% | [2] |
| Compound 6 | >70% | >70% | >70% | Not specified | Not specified | Not specified | [2] |
Table 2: Percent Inhibition of Various PTPs by Ginkgolic Acid Derivatives. Compounds 1-6 are derivatives isolated from Ginkgo biloba as described in the reference.[2]
Experimental Protocols
Protocol 1: In Vitro Phosphatase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of ginkgolic acids against a purified protein tyrosine phosphatase using a fluorogenic substrate.
Materials:
-
Purified recombinant PTP enzyme (e.g., PTP1B, PTPN9)
-
Ginkgolic acid or derivative stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the ginkgolic acid compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted ginkgolic acid compound or DMSO (vehicle control) to each well.
-
Add 88 µL of Assay Buffer to each well.
-
Add 5 µL of the purified PTP enzyme solution to each well to a final concentration that yields a linear reaction rate.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of DiFMUP substrate to each well. The final concentration of DiFMUP should be at or below its Km for the specific enzyme.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Glucose Uptake Assay
This protocol measures the effect of ginkgolic acid on glucose uptake in a cell-based model, such as 3T3-L1 adipocytes or C2C12 myotubes.
Materials:
-
Differentiated 3T3-L1 adipocytes or C2C12 myotubes in 24-well plates
-
Ginkgolic acid or derivative stock solution (in DMSO)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (0.7 mM Na2HPO4, 0.2 mM NaH2PO4, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1.2 mM MgSO4, 25 mM HEPES, pH 7.4)
-
2-Deoxy-D-[3H]-glucose
-
Phloretin (B1677691) (glucose uptake inhibitor)
-
Scintillation cocktail and counter
Procedure:
-
Wash the differentiated cells twice with warm PBS.
-
Starve the cells in serum-free DMEM for 2-4 hours.
-
Wash the cells twice with KRPH buffer.
-
Pre-incubate the cells with various concentrations of the ginkgolic acid compound in KRPH buffer for 1 hour at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., insulin).
-
Initiate glucose uptake by adding 2-Deoxy-D-[3H]-glucose to a final concentration of 0.5 µCi/mL and unlabeled 2-deoxy-D-glucose to a final concentration of 100 µM.
-
Incubate for 10 minutes at 37°C.
-
To determine non-specific uptake, add phloretin to a final concentration of 200 µM to a set of wells 10 minutes prior to the addition of the radiolabeled glucose.
-
Stop the reaction by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.5 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Subtract the non-specific uptake from all values and normalize the data to the protein concentration of each well.
-
Express the results as fold-change relative to the vehicle control.
Mandatory Visualizations
Caption: Insulin signaling pathway and its negative regulation by PTPs, with inhibition by Ginkgolic Acid.
Caption: Experimental workflow for an in vitro phosphatase inhibition assay.
References
- 1. Ginkgolic acid as a dual-targeting inhibitor for protein tyrosine phosphatases relevant to insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ginkgolic Acid as a Tool for Studying Protein Tyrosine Phosphatases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on their protein substrates. Dysregulation of PTP activity is implicated in numerous diseases, including type 2 diabetes, cancer, and autoimmune disorders. Consequently, PTPs have emerged as important therapeutic targets. Ginkgolic acid, a natural product isolated from Ginkgo biloba, and its derivatives have been identified as inhibitors of several PTPs, making them valuable research tools for studying PTP function and for the development of novel therapeutics.
Note on Ginkgolic Acid 2-Phosphate: While this document focuses on ginkgolic acid and its analogs based on available scientific literature, "this compound" is not a commonly described or commercially available compound for PTP research. The following data and protocols are based on the well-characterized activities of ginkgolic acid. The principles and methods described herein would likely be adaptable for evaluating a phosphorylated derivative if it were to be synthesized.
Data Presentation: Inhibitory Activity of Ginkgolic Acid and Its Derivatives Against PTPs
The following tables summarize the quantitative data on the inhibitory effects of ginkgolic acid and its analogs on various PTPs. This data is essential for selecting the appropriate compound and concentration for specific research applications.
Table 1: Inhibitory Potency of Ginkgolic Acid (GA) Against PTPs
| Compound | Target PTP | Inhibition Constant (K_i) | Reference |
| Ginkgolic Acid (GA) | PTPN9 | 53 µM | [1][2] |
| Ginkgolic Acid (GA) | DUSP9 | 2.5 µM | [1][2] |
Table 2: Inhibitory Activity of Ginkgolic Acid Derivatives Against Various PTPs
| Compound (Structure) | Target PTP | Percent Inhibition at 50 µM | IC_50 | Reference |
| Compound 3 (2-hydroxy-6-tridecylbenzoic acid) | PTP1B | > 90% | Evaluated | [2] |
| PTPN9 | > 90% | Evaluated | [2] | |
| PTPN11 | > 90% | Evaluated | [2] | |
| PTPN2 | > 90% | Not specified | [2] | |
| DUSP9 | > 90% | Not specified | [2] | |
| PTPRS | > 90% | Not specified | [2] | |
| Compound 4 (2-hydroxy-6-pentadecylbenzoic acid) | PTP1B | > 90% | Not specified | [2] |
| PTPN9 | > 90% | Not specified | [2] | |
| PTPN11 | > 90% | Not specified | [2] | |
| PTPN2 | > 90% | Not specified | [2] | |
| DUSP9 | > 90% | Not specified | [2] | |
| PTPRS | > 90% | Not specified | [2] | |
| Compound 5 (2-hydroxy-6-(12'-hydroxyheptadec-13'(E)-en-1-yl) benzoic acid) | PTP1B | > 90% | Not specified | [2] |
| PTPN9 | > 90% | Not specified | [2] | |
| PTPN11 | > 90% | Not specified | [2] | |
| PTPN2 | > 90% | Not specified | [2] | |
| DUSP9 | > 90% | Not specified | [2] | |
| PTPRS | > 90% | Not specified | [2] |
Signaling Pathway Modulated by Ginkgolic Acid
Ginkgolic acid has been shown to inhibit PTPN9 and DUSP9, which are negative regulators of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][2][3] Inhibition of these PTPs leads to increased AMPK phosphorylation and activation, subsequently promoting glucose uptake.[1][2][3]
Ginkgolic acid inhibits PTPN9 and DUSP9, leading to increased AMPK phosphorylation and glucose uptake.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of ginkgolic acid on PTP activity and downstream cellular signaling.
Protocol 1: In Vitro PTP Inhibition Assay using a Fluorogenic Substrate
This protocol describes a general method to measure the inhibitory activity of ginkgolic acid against a purified PTP enzyme using the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).
Materials:
-
Purified recombinant PTP enzyme (e.g., PTPN9, DUSP9)
-
Ginkgolic acid or its derivatives
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
Assay Buffer: 20 mM Bis-Tris (pH 6.0) or 20 mM Tris (pH 7.0), 150 mM NaCl, 2.5 mM DTT, 0.01% Triton X-100
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of ginkgolic acid in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC_50 determination.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Ginkgolic acid solution at various concentrations (or DMSO for control)
-
Purified PTP enzyme (final concentration will depend on the specific activity of the enzyme, typically in the nM range)
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DiFMUP to each well to initiate the reaction. The final concentration of DiFMUP should be at or near the K_m value for the specific PTP being assayed.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader in kinetic mode for 15-30 minutes at 30°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of ginkgolic acid relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC_50 value.
-
Workflow for the in vitro PTP inhibition assay.
Protocol 2: Cell-Based Glucose Uptake Assay
This protocol measures the effect of ginkgolic acid on glucose uptake in a relevant cell line, such as C2C12 myotubes or 3T3-L1 adipocytes.
Materials:
-
Differentiated C2C12 myotubes or 3T3-L1 adipocytes in a 96-well plate
-
Ginkgolic acid
-
Glucose-free DMEM
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate C2C12 or 3T3-L1 cells into myotubes or adipocytes, respectively, in a 96-well plate.
-
Serum Starvation: Before the assay, serum-starve the cells for 2-4 hours in serum-free medium.
-
Inhibitor Treatment: Replace the medium with glucose-free DMEM containing various concentrations of ginkgolic acid or DMSO (vehicle control). Insulin (B600854) can be used as a positive control. Incubate for the desired time (e.g., 1-2 hours).
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.
-
Wash: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence of the intracellular 2-NBDG using a microplate reader.
-
Data Analysis: Normalize the fluorescence readings to a protein concentration assay if necessary. Express the glucose uptake as a percentage of the vehicle control.
Protocol 3: Western Blot Analysis of AMPK Phosphorylation
This protocol is used to determine if ginkgolic acid treatment leads to an increase in the phosphorylation of AMPK, a downstream target of PTPN9 and DUSP9.
Materials:
-
Differentiated 3T3-L1 adipocytes or C2C12 myotubes
-
Ginkgolic acid
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Treat differentiated cells with ginkgolic acid at the desired concentrations and for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-AMPK as a ratio to total AMPK.
Logical Relationship of Ginkgolic Acid's Mechanism of Action
The following diagram illustrates the logical flow from the molecular action of ginkgolic acid to the observed cellular response.
Logical flow of ginkgolic acid's mechanism of action.
Conclusion
Ginkgolic acid and its derivatives are valuable chemical tools for the study of PTPs, particularly those involved in metabolic regulation. The protocols and data presented here provide a framework for researchers to utilize these compounds to investigate PTP function in various cellular contexts and to explore their potential as leads for drug discovery. While "this compound" remains a hypothetical tool at present, the methodologies outlined are readily adaptable for the characterization of this or other novel PTP inhibitors.
References
- 1. Ginkgolic acid as a dual-targeting inhibitor for protein tyrosine phosphatases relevant to insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgolic Acid Derivatives from Ginkgo biloba Show Inhibitory Activity against Protein Tyrosine Phosphatases Associated with Insulin Resistance [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assay of Ginkgolic Acid 2-Phosphate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolic acid (C15:1), a natural product isolated from Ginkgo biloba, is a well-documented inhibitor of the Small Ubiquitin-like Modifier (SUMO)ylation pathway. It exerts its effect by directly binding to the SUMO E1 activating enzyme, thereby preventing the formation of the E1-SUMO intermediate[1]. Inhibition of SUMOylation has been shown to impact various cellular processes, including cell cycle progression, apoptosis, and inflammatory signaling pathways such as NF-κB[1][2][3]. However, the therapeutic potential of ginkgolic acid is limited by its poor aqueous solubility and potential cytotoxicity[4].
To address these limitations, pro-drug strategies are often employed. Ginkgolic acid 2-phosphate is a phosphate (B84403) ester derivative of ginkgolic acid. It is hypothesized that the phosphate group will enhance the compound's solubility and that intracellular phosphatases will cleave the phosphate group, releasing the active ginkgolic acid within the cell. This application note provides detailed protocols to assess the activity of this compound as a pro-drug and an inhibitor of the SUMOylation pathway in a cell-based setting. Additionally, it is important to note that this compound has been reported to act as an agonist for the S1P1 receptor, a potential off-target effect that should be considered during data interpretation[2][5].
Principle of the Assay
This protocol describes a series of cell-based assays to determine the efficacy of this compound as a pro-drug that delivers active ginkgolic acid to inhibit the SUMOylation pathway. The workflow involves:
-
Pro-drug Conversion Assay: Assessing the conversion of this compound to ginkgolic acid by intracellular phosphatases.
-
Global SUMOylation Assay: Measuring the overall level of protein SUMOylation in cells treated with the compound.
-
Target-Specific SUMOylation Assay: Investigating the SUMOylation status of a specific protein known to be a SUMO substrate.
-
Downstream Pathway Analysis: Evaluating the effect of the compound on the NF-κB and p53 signaling pathways, which are regulated by SUMOylation.
Data Presentation
Table 1: In Vitro Activity of Ginkgolic Acid (C15:1)
| Parameter | Value | Reference |
| SUMOylation Inhibition (in vitro) | ||
| IC50 (RanGAP1-C2 SUMOylation) | 3.0 µM | [5] |
| Cellular Activity | ||
| Apoptosis Induction (Hep-2 cells, 72h) | 40.4 ± 1.58% | [5] |
| Apoptosis Induction (Tca8113 cells, 72h) | 38.4 ± 1.7% | [5] |
| G0/G1 Phase Arrest (Hep-2 cells, 72h) | 70.53 ± 4.54% | [5] |
| G0/G1 Phase Arrest (Tca8113 cells, 72h) | 63.5 ± 7.2% | [5] |
| Inhibition of Cell Invasion (Breast Cancer Cells) | >50% at 10 µM |
Table 2: Expected Outcome of this compound Treatment
| Assay | Expected Outcome | Rationale |
| Pro-drug Conversion | Detection of Ginkgolic Acid in cell lysate | Intracellular phosphatases cleave the phosphate group. |
| Global SUMOylation | Decrease in high-molecular-weight SUMO conjugates | Released ginkgolic acid inhibits the SUMO E1 enzyme. |
| NF-κB Reporter Assay | Decrease in NF-κB activity | Inhibition of NEMO SUMOylation prevents IκBα degradation. |
| p53 Activity Assay | Increase in p53 transcriptional activity | SUMOylation can repress p53 activity; its inhibition should enhance it. |
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
HEK293T (for general SUMOylation assays)
-
HeLa or other cancer cell line with active NF-κB signaling (e.g., MDA-MB-231)
-
A suitable cell line for p53 studies (e.g., U2OS with wild-type p53)
-
-
Compounds:
-
This compound (e.g., from TargetMol)
-
Ginkgolic Acid (C15:1) (as a positive control)
-
N-Ethylmaleimide (NEM) (deSUMOylase inhibitor)
-
MG132 (proteasome inhibitor, can increase SUMO conjugates)
-
-
Antibodies:
-
Anti-SUMO-1
-
Anti-SUMO-2/3
-
Anti-p53
-
Anti-phospho-p65 (NF-κB)
-
Anti-p65 (NF-κB)
-
Anti-β-actin or Anti-GAPDH (loading control)
-
-
Kits and Plasmids:
-
NF-κB Luciferase Reporter Plasmid
-
p53 Luciferase Reporter Plasmid
-
Luciferase Assay System
-
Transfection Reagent
-
Nuclear Extraction Kit
-
BCA Protein Assay Kit
-
Protocol 1: Global SUMOylation Assay by Western Blot
This protocol assesses the overall level of protein SUMOylation in cells.
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and ginkgolic acid (as a positive control) for 24 hours. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 2x SDS loading buffer containing 20 mM NEM to inhibit deSUMOylating enzymes.
-
Boil the lysates for 10 minutes at 95°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SUMO-1 or SUMO-2/3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the results. A decrease in the high-molecular-weight smear of SUMO conjugates indicates inhibition of SUMOylation.
-
Protocol 2: NF-κB Reporter Assay
This assay measures the effect of this compound on NF-κB transcriptional activity.
-
Transfection: Co-transfect HeLa cells in a 24-well plate with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with this compound and ginkgolic acid at various concentrations for another 24 hours.
-
Cell Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for the final 6-8 hours of treatment to induce NF-κB activity.
-
Luciferase Assay:
-
Lyse the cells using the luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in normalized luciferase activity indicates inhibition of the NF-κB pathway.
Protocol 3: p53 Activity Assay
This protocol assesses the impact of the compound on p53 transcriptional activity.
-
Transfection: Co-transfect U2OS cells in a 24-well plate with a p53-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with this compound and ginkgolic acid at various concentrations for 24 hours.
-
(Optional) p53 Activation: If basal p53 activity is low, treat cells with a DNA damaging agent like doxorubicin (B1662922) to induce p53 activation.
-
Luciferase Assay: Perform the dual-luciferase assay as described in Protocol 2.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in normalized luciferase activity suggests an enhancement of p53 transcriptional activity.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cellular activity of this compound.
References
- 1. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 2. Phospho-Ginkgolic Acid | 2281761-58-6 [chemicalbook.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Phosphate esters. Part I. The synthesis of phenolic isoprenoids from allylic phosphates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Ginkgolic Acid in Cancer Cell Lines
Disclaimer: Initial literature searches did not yield specific information on "Ginkgolic acid 2-phosphate" in the context of cancer cell research. The following application notes and protocols are based on the widely studied "Ginkgolic acid" (GA) and its derivatives (e.g., C13:0, C15:1, C17:1). It is assumed that the user is interested in the general application of this class of compounds. Researchers should validate these protocols for their specific ginkgolic acid derivative and cancer cell lines of interest.
Introduction
Ginkgolic acids (GAs) are a group of alkylphenols extracted from the leaves and seed coats of the Ginkgo biloba tree.[1] They have demonstrated a range of biological activities, including potent anti-tumor effects across various cancer types.[2][3] GAs have been shown to inhibit cancer cell proliferation, migration, and invasion, as well as induce apoptosis and autophagy.[2][3][4] These effects are mediated through the modulation of several key signaling pathways, making ginkgolic acids promising candidates for further investigation in cancer research and drug development.[3][5][6]
These application notes provide an overview of the use of ginkgolic acid in cancer cell lines, including summaries of its efficacy, and detailed protocols for key in vitro assays.
Data Presentation
The cytotoxic effects of various ginkgolic acid derivatives have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The table below summarizes reported IC50 values for ginkgolic acids in different cancer cell lines.
| Ginkgolic Acid Derivative | Cancer Cell Line | IC50 Value | Incubation Time | Reference |
| Ginkgolic Acids (GAS) mixture | CNE-2Z (Nasopharyngeal Carcinoma) | 14.91 µg/mL | 72 h | [7] |
| Ginkgolic Acids (GAS) mixture | A549 (Lung Carcinoma) | ~20 µg/mL | 72 h | [7] |
| Ginkgolic Acids (GAS) mixture | HCT116 (Colon Carcinoma) | ~22 µg/mL | 72 h | [7] |
| Ginkgolic Acids (GAS) mixture | PC-3 (Prostate Carcinoma) | ~23.81 µg/mL | 72 h | [7] |
| Ginkgolic acid C17:1 | SMMC-7721 (Hepatocellular Carcinoma) | 8.5 µg/mL | Not Specified | [4][8] |
| Ginkgolic acid C17:1 | U266 (Multiple Myeloma) | ~64 µM | 24 h | [1][8] |
| Ginkgolic acid C17:1 | hACE2/HEK293T (Pseudovirus) | 79.43 µM | 25 h | [8] |
Signaling Pathways Modulated by Ginkgolic Acid
Ginkgolic acid exerts its anti-cancer effects by targeting multiple signaling pathways involved in cell survival, proliferation, and apoptosis. Below are diagrams illustrating the key pathways affected by ginkgolic acid.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of ginkgolic acid on cancer cell lines.
Experimental Workflow Overview
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of ginkgolic acid on cancer cells using a 96-well plate format.[9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Ginkgolic acid stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1,000-100,000 cells per well in 100 µL of complete culture medium in a 96-well plate. The optimal cell number should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of ginkgolic acid in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the ginkgolic acid dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the ginkgolic acid concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[13][14][15][16][17]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating them with ginkgolic acid for the desired time. Include a positive control (e.g., cells treated with staurosporine) and a negative (untreated) control.
-
Harvest the cells (including any floating cells in the medium) and transfer them to FACS tubes.
-
-
Washing:
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
The populations will be distributed as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the cell cycle distribution of ginkgolic acid-treated cells using PI staining and flow cytometry.[2][18][19][20]
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1-3 x 10^6 cells per sample.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent clumping.
-
Fix the cells for at least 2 hours at 4°C (or store at -20°C for longer periods).
-
-
Washing and Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 1 mL of PI staining solution.
-
-
Incubation:
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protein Expression Analysis (Western Blot)
This protocol provides a general procedure for analyzing the expression of specific proteins in ginkgolic acid-treated cells.[21][22][23][24]
Materials:
-
Treated and untreated cells
-
Ice-cold PBS
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to your proteins of interest)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
References
- 1. Ginkgolic Acid C 17:1, Derived from Ginkgo biloba Leaves, Suppresses Constitutive and Inducible STAT3 Activation through Induction of PTEN and SHP-1 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. Ginkgolic acid (GA) suppresses gastric cancer growth by inducing apoptosis and suppressing STAT3/JAK2 signaling regulated by ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginkgolic acid induces apoptosis and autophagy of endometrial carcinoma cells via inhibiting PI3K/Akt/mTOR pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. scribd.com [scribd.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. corefacilities.iss.it [corefacilities.iss.it]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. medium.com [medium.com]
- 22. bosterbio.com [bosterbio.com]
- 23. origene.com [origene.com]
- 24. bio-rad.com [bio-rad.com]
Techniques for Assessing the Cell Permeability of Ginkgolic Acid 2-Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolic acid, a constituent of Ginkgo biloba, has garnered interest for its diverse biological activities. The development of phosphorylated derivatives, such as Ginkgolic acid 2-phosphate, is a strategy often employed to enhance aqueous solubility and potentially modify the pharmacokinetic profile. However, the introduction of a phosphate (B84403) group typically reduces passive cell permeability due to its negative charge at physiological pH. Therefore, accurate assessment of the cell permeability of this compound is critical for its development as a potential therapeutic agent.
A primary consideration in the intestinal absorption of such phosphorylated compounds is the role of intestinal alkaline phosphatase (IAP), an enzyme present on the brush border of enterocytes. IAP can hydrolyze the phosphate ester, converting the prodrug back to its parent form, which may then be more readily absorbed.[1][2] This enzymatic activity must be accounted for in any robust permeability assessment.
These application notes provide detailed protocols for assessing the cell permeability of this compound using both the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay, with specific modifications to address the challenges posed by a phosphorylated compound. Additionally, a protocol for the quantification of this compound and its parent compound, ginkgolic acid, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided.
Key Considerations for Permeability Assessment of this compound
-
Low Passive Permeability: The negatively charged phosphate group will likely result in very low passive diffusion across lipid membranes.
-
Enzymatic Conversion: Intestinal alkaline phosphatase (IAP) can cleave the phosphate group, liberating the more lipophilic ginkgolic acid, which can then be absorbed.[1][2]
-
Solubility: While the phosphate group enhances aqueous solubility, the parent ginkgolic acid is poorly soluble.[3] This dichotomy must be managed in the experimental design.
-
Analytical Methodology: A sensitive and specific analytical method is required to quantify both the phosphorylated and non-phosphorylated forms of the molecule.
I. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane.[4][5] For this compound, this assay will primarily predict the intrinsic passive permeability of the molecule, which is expected to be low. Modifications can be made to accommodate compounds with low aqueous solubility, which may be relevant for the parent ginkgolic acid.[2][3]
Experimental Protocol: PAMPA for this compound
1. Materials:
-
PAMPA plate system (e.g., Corning Gentest™ PAMPA plate, Millipore MultiScreen™-IP PAMPA plate)
-
Donor and acceptor plates
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound
-
Control compounds (high permeability, e.g., caffeine; low permeability, e.g., famotidine)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare the Artificial Membrane:
-
Coat the filter of the donor plate with 5 µL of the phospholipid solution.
-
Allow the solvent to evaporate completely (approximately 5-10 minutes).
-
-
Prepare Solutions:
-
Dissolve this compound and control compounds in PBS (pH 7.4) to a final concentration of 10 µM. A small percentage of DMSO (<1%) may be used if necessary to aid dissolution.
-
Prepare the acceptor solution: PBS (pH 7.4).
-
-
Assay Assembly:
-
Add 300 µL of the acceptor solution to each well of the acceptor plate.
-
Add 150 µL of the test compound solution to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich," ensuring no air bubbles are trapped.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a validated LC-MS/MS method (see Section III).
-
6. Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [ - (VD * VA) / ((VD + VA) * A * t) ] * ln[ 1 - (CA(t) / Cequilibrium) ]
Where:
-
VD = volume of the donor well
-
VA = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
CA(t) = concentration in the acceptor well at time t
-
Cequilibrium = equilibrium concentration = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
CD(t) = concentration in the donor well at time t
Expected Outcome:
The Papp value for this compound is expected to be low, likely in the range of < 1.0 x 10-6 cm/s, indicating poor passive permeability.
Workflow for PAMPA Assay
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
II. Caco-2 Cell Monolayer Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many of the functional characteristics of the small intestinal epithelium, including the expression of brush border enzymes like intestinal alkaline phosphatase (IAP) and various transport proteins.[6][7] This model is therefore well-suited to assess not only the passive permeability of this compound but also its potential for enzymatic conversion to ginkgolic acid and the subsequent absorption of the parent drug.
Experimental Protocol: Caco-2 Assay for this compound
1. Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® permeable supports (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound and Ginkgolic acid standards
-
Control compounds:
-
High permeability: Propranolol
-
Low permeability: Atenolol
-
P-gp substrate: Digoxin
-
-
Intestinal Alkaline Phosphatase (IAP) from calf intestine (optional, for mechanistic studies)
-
LC-MS/MS system for analysis
2. Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using an EVOM meter. TEER values should be >200 Ω·cm2.
-
Alternatively, assess the permeability of a paracellular marker such as Lucifer Yellow. The Papp should be < 1.0 x 10-6 cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Add 0.5 mL of pre-warmed HBSS containing 10 µM this compound to the apical (A) side.
-
Add 1.5 mL of pre-warmed HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking (50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the permeability assay in the reverse direction.
-
Add 1.5 mL of pre-warmed HBSS containing 10 µM this compound to the basolateral (B) side.
-
Add 0.5 mL of pre-warmed HBSS to the apical (A) side.
-
Follow the same sampling procedure as for the A to B transport.
-
-
Sample Analysis:
-
Analyze all samples for the concentration of both this compound and ginkgolic acid using a validated LC-MS/MS method (see Section III).
-
Also, lyse the cells at the end of the experiment to determine the intracellular concentration of both analytes.
-
6. Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = the steady-state flux of the compound across the monolayer
-
A = the surface area of the membrane
-
C0 = the initial concentration in the donor compartment
The efflux ratio (ER) is calculated as:
ER = Papp (B to A) / Papp (A to B)
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Expected Outcome:
-
Low Papp for this compound in the A to B direction.
-
Detection of ginkgolic acid in the basolateral chamber, indicating enzymatic conversion by IAP followed by absorption of the parent compound.
-
The Papp of the generated ginkgolic acid will provide an estimate of its permeability.
Caco-2 Assay with IAP consideration
Caption: Enzymatic conversion and transport across Caco-2 monolayer.
III. LC-MS/MS Quantification of this compound and Ginkgolic Acid
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of both the parent drug and its phosphorylated form in the complex matrices of the permeability assays.
Protocol for LC-MS/MS Analysis
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50 mm x 3.0 mm, 2.7 µm)[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the more hydrophobic ginkgolic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is preferred as both molecules have acidic protons.
-
Multiple Reaction Monitoring (MRM):
-
Ginkgolic Acid (C15:1 as an example, MW ~346.5):
-
Precursor Ion (Q1): m/z 345.2 [M-H]-
-
Product Ion (Q3): A characteristic fragment would be the loss of CO2 from the carboxylic acid group, resulting in m/z 301.2.
-
-
This compound (MW ~426.5 for C15:1):
-
Precursor Ion (Q1): m/z 425.2 [M-H]-
-
Product Ion (Q3): A likely and characteristic fragmentation would be the loss of the phosphate group (H3PO4, neutral loss of 98 Da, or HPO3, neutral loss of 80 Da). A prominent fragment would likely be the dephosphorylated ginkgolic acid anion at m/z 345.2. Another potential fragment could be the phosphate ion itself at m/z 97 [H2PO4]-.
-
-
4. Sample Preparation:
-
Samples from the permeability assays (HBSS or PBS) can often be directly injected after dilution with the initial mobile phase composition.
-
For cell lysates, protein precipitation with acetonitrile containing an internal standard is recommended.
5. Calibration and Quantification:
-
Prepare calibration curves for both this compound and ginkgolic acid in the appropriate matrix (HBSS or cell lysate).
-
Use a suitable internal standard (e.g., a structurally related compound not present in the samples).
Expected Fragmentation Pathway
Caption: Predicted MS/MS fragmentation of this compound.
IV. Data Presentation and Interpretation
Quantitative data from the permeability assays should be summarized in tables for clear comparison.
Table 1: Apparent Permeability (Papp) of this compound and Controls
| Compound | Papp (A to B) (x 10-6 cm/s) | Papp (B to A) (x 10-6 cm/s) | Efflux Ratio (ER) | Permeability Classification |
| This compound | Expected Low Value | To be determined | To be determined | Low |
| Ginkgolic acid (generated) | To be determined | To be determined | To be determined | Moderate to High |
| Propranolol (High Perm.) | > 10 | > 10 | ~1 | High |
| Atenolol (Low Perm.) | < 1 | < 1 | ~1 | Low |
| Digoxin (P-gp Substrate) | < 1 | > 2 | > 2 | Low (efflux) |
Table 2: Comparison of Permeability of Phosphorylated vs. Non-phosphorylated Drugs
| Drug (Parent) | Papp (Parent) (x 10-6 cm/s) | Prodrug (Phosphate) | Papp (Prodrug) (x 10-6 cm/s) | Reference |
| Phenytoin | ~20 | Fosphenytoin | < 0.1 | [9][10] |
| Amprenavir | > 10 | Fosamprenavir | < 0.1 | [3] |
| Hydrocortisone | ~5 | Hydrocortisone-phosphate | < 0.1 | [9][10] |
| Ginkgolic acid | To be determined | This compound | Expected Low Value | This study |
V. Relevant Signaling Pathways
Ginkgo biloba extracts and ginkgolic acids have been shown to modulate various cellular signaling pathways, which could be relevant to the overall biological effect of this compound, particularly after its conversion to ginkgolic acid. The Mitogen-Activated Protein Kinase (MAPK) pathway, especially the ERK cascade, is a notable target.[8][11][12]
MAPK/ERK Signaling Pathway and Potential Modulation by Ginkgolic Acid
Ginkgolic acid has been reported to inhibit the phosphorylation of ERK1/2, which can impact cell proliferation and other cellular processes.[8][11] This interaction could be a key mechanism of its biological activity.
Caption: Overview of the MAPK/ERK signaling pathway and the potential inhibitory effect of Ginkgolic Acid.
Conclusion
The assessment of cell permeability for a phosphorylated compound like this compound requires a multi-faceted approach. The PAMPA assay provides a baseline for passive permeability, while the Caco-2 cell model offers a more physiologically relevant system that accounts for the critical role of intestinal alkaline phosphatase in converting the prodrug to its more permeable parent form. A robust LC-MS/MS method capable of quantifying both species is paramount for accurate data interpretation. Understanding the potential impact on cellular signaling pathways, such as the MAPK/ERK cascade, will further elucidate the overall pharmacological profile of this compound. The protocols and data presentation formats provided herein offer a comprehensive framework for researchers to effectively evaluate the potential of this and similar phosphorylated drug candidates.
References
- 1. The molecular mechanisms of ginkgo (Ginkgo biloba) activity in signaling pathways: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PAMPA | Evotec [evotec.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. enamine.net [enamine.net]
- 7. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 8. Ginkgo Biloba Extract Inhibits Metastasis and ERK/Nuclear Factor kappa B (NF-κB) Signaling Pathway in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absorption rate limit considerations for oral phosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Ginkgo biloba extract (EGb 761) and quercetin on lipopolysaccharide-induced signaling pathways involved in the release of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ginkgo Biloba Extract Inhibits Metastasis and ERK/Nuclear Factor kappa B (NF-κB) Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Use of Ginkgolic Acids as SUMOylation Inhibitors: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield any information on "Ginkgolic acid 2-phosphate" as a SUMOylation inhibitor. The following application notes and protocols are based on the well-documented experimental use of ginkgolic acid and its structural analogs, such as anacardic acid, which are known inhibitors of the SUMOylation pathway.
Introduction
Ginkgolic acids, a group of alkylphenols derived from the leaves and seed coats of Ginkgo biloba, and their structural analog anacardic acid, have been identified as potent inhibitors of protein SUMOylation.[1][2][3] This post-translational modification, involving the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, is a critical regulator of numerous cellular processes.[4] Dysregulation of SUMOylation is implicated in various diseases, including cancer and neurodegenerative disorders.[4] Ginkgolic acids exert their inhibitory effect by blocking the formation of the E1-SUMO intermediate, a crucial initial step in the SUMOylation cascade.[5][6] This property makes them valuable research tools for investigating the functional roles of SUMOylation and for exploring potential therapeutic interventions.[4][7]
These application notes provide a comprehensive overview of the experimental use of ginkgolic acids as SUMOylation inhibitors, including their mechanism of action, quantitative data on their efficacy, and detailed protocols for key experiments.
Data Presentation
Inhibitory Activity of Ginkgolic Acid and Analogs
| Compound | Target | Assay Type | IC50 Value | Reference |
| Ginkgolic Acid (C15:1) | SUMOylation of RanGAP1-C2 | In vitro | 3.0 μM | [2] |
| Anacardic Acid | SUMOylation of RanGAP1-C2 | In vitro | 2.2 μM | [2] |
| Anacardic Acid | SUMO E1 Enzyme | In vitro | 2.1 μM | [2][8] |
Cellular Effects of Ginkgolic Acid (C15:1)
| Cell Line | Concentration | Effect | Reference |
| Hep-2 | 72 h treatment | 70.53 ± 4.54% of cells arrested at G0/G1 phase | |
| Tca8113 | 72 h treatment | 63.5 ± 7.2% of cells arrested at G0/G1 phase | |
| Hep-2 | 72 h treatment | 40.4 ± 1.58% apoptosis | |
| Tca8113 | 72 h treatment | 38.4 ± 1.7% apoptosis | |
| C2C12 myoblasts | 100 µM for 24 h | Cell viability decreased to 70% | [9] |
| C2C12 myoblasts | 100 µM for 48 h | Cell viability decreased to 77% | [9] |
Mechanism of Action
Ginkgolic acids inhibit the SUMOylation pathway at the level of the E1 activating enzyme (SAE1/SAE2).[2] The SUMOylation cascade is initiated by the ATP-dependent formation of a thioester bond between the C-terminus of SUMO and a cysteine residue in the E1 enzyme.[4] Ginkgolic acid directly binds to the E1 enzyme and blocks the formation of this E1-SUMO intermediate, thereby preventing the subsequent transfer of SUMO to the E2 conjugating enzyme (Ubc9) and ultimately to the substrate protein.[5][6] This inhibition is selective for SUMOylation, as in vivo studies have shown that ginkgolic acid does not affect protein ubiquitination.[3]
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the SUMOylation pathway by Ginkgolic Acid.
Caption: General experimental workflow for evaluating Ginkgolic Acid.
Experimental Protocols
In Vitro SUMOylation Assay
This protocol is adapted from studies investigating the direct inhibitory effect of ginkgolic acids on the SUMOylation machinery.[5]
Materials:
-
Recombinant human SUMO E1 activating enzyme (SAE1/SAE2)
-
Recombinant human SUMO E2 conjugating enzyme (Ubc9)
-
Recombinant human SUMO-1/2/3 protein
-
Substrate protein (e.g., RanGAP1)
-
ATP solution (10 mM)
-
SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% Tween 20, 1 mM DTT)
-
Ginkgolic acid (dissolved in DMSO)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Antibodies against the substrate protein and/or SUMO
Procedure:
-
Prepare a master mix containing the SUMOylation reaction buffer, E1 enzyme, E2 enzyme, SUMO protein, and substrate protein.
-
Aliquot the master mix into separate reaction tubes.
-
Add varying concentrations of ginkgolic acid (or DMSO as a vehicle control) to the reaction tubes. A typical concentration range to test is 0.1 µM to 100 µM.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody specific to the substrate protein to detect the unmodified and SUMOylated forms. The SUMOylated form will appear as a higher molecular weight band.
-
Quantify the band intensities to determine the extent of SUMOylation inhibition at different ginkgolic acid concentrations and calculate the IC50 value.
Cell-Based SUMOylation Assay
This protocol is designed to assess the effect of ginkgolic acids on global SUMOylation levels within cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa, or a cancer cell line)
-
Cell culture medium and supplements
-
Ginkgolic acid (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and de-SUMOylase inhibitors (e.g., N-ethylmaleimide, NEM)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Antibodies against SUMO-1 and/or SUMO-2/3, and a loading control (e.g., β-actin or GAPDH)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of ginkgolic acid (or DMSO as a vehicle control) for a desired period (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using ice-cold lysis buffer containing protease and de-SUMOylase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Perform a Western blot using antibodies against SUMO-1 or SUMO-2/3 to visualize the global profile of SUMOylated proteins. A smear of high molecular weight bands is typically observed.
-
Probe the membrane with an antibody for a loading control to ensure equal protein loading.
-
Analyze the changes in the intensity of the SUMO smear to assess the inhibitory effect of ginkgolic acid.
Cell Viability and Apoptosis Assays
To determine the downstream functional consequences of SUMOylation inhibition by ginkgolic acids, standard cell viability and apoptosis assays can be employed.
Cell Viability Assay (e.g., MTT or CCK-8):
-
Seed cells in a 96-well plate.
-
Treat cells with a range of ginkgolic acid concentrations for 24, 48, and 72 hours.
-
Add the viability reagent (e.g., MTT or WST-8) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Treat cells with ginkgolic acid as described above.
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
Ginkgolic acids are valuable and widely used small molecule inhibitors of the SUMOylation pathway. Their ability to specifically block the initial E1-dependent activation of SUMO provides a powerful tool for dissecting the complex roles of this post-translational modification in cellular physiology and disease. The protocols and data presented here offer a foundation for researchers and drug development professionals to effectively utilize these compounds in their experimental systems. Further research into the structure-activity relationships of ginkgolic acid derivatives may lead to the development of even more potent and selective SUMOylation inhibitors with therapeutic potential.
References
- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 2. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Ginkgolic Acid Derivatives as SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Ginkgolic Acid and its Prodrug, Ginkgolic Acid 2-Phosphate, in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific in vivo administration protocols for Ginkgolic acid 2-phosphate were found in publicly available scientific literature. The following application notes and protocols are based on published studies involving the parent compound, Ginkgolic acid, and general principles of phosphate (B84403) prodrug administration. These protocols should be considered as a starting point and may require significant optimization.
Introduction
Ginkgolic acids (GAs) are naturally occurring phenolic compounds found in Ginkgo biloba that have garnered interest for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, their therapeutic potential can be limited by poor water solubility. To address this, the synthesis of more soluble prodrugs, such as this compound, has been proposed. This phosphate ester is designed to be cleaved in vivo by alkaline phosphatases, releasing the active Ginkgolic acid.[4][5]
These application notes provide a summary of available in vivo administration data for Ginkgolic acid in animal models and propose a foundational protocol for the administration of its phosphate prodrug, this compound.
Quantitative Data Summary for Ginkgolic Acid In Vivo Studies
The following table summarizes dosages and administration routes for Ginkgolic acid in various animal models as reported in the literature. This data can serve as a reference for designing studies with Ginkgolic acid or its derivatives.
| Animal Model | Compound | Dosage | Route of Administration | Study Focus | Reference |
| Mice | Ginkgolic acid C17:1 | 20-80 mg/kg (every other day for 2 weeks) | Intraperitoneal (i.p.) | Anticancer (Hepatoblastoma) | [6] |
| Mice | Ginkgolic acid | 400 mg/kg (single dose) | Intraperitoneal (i.p.) | Acute Liver Injury Model | [7] |
| Mice | Ginkgolic acid | Not specified in abstract | Not specified in abstract | Antiviral (Pseudorabies virus) | [2] |
| Rats | Ginkgolic acids (mixture) | 100, 300, 900 mg/kg (single dose) | Oral (gavage) | Pharmacokinetics | [4][8] |
| Rats | Ginkgolic acid (17:1) | Not specified in abstract | Oral | Pharmacokinetics | [8] |
Experimental Protocols
Protocol for Oral Administration of Ginkgolic Acid in Rats (Pharmacokinetic Study)
This protocol is based on studies investigating the pharmacokinetics of ginkgolic acids.[4][8]
Objective: To determine the pharmacokinetic profile of Ginkgolic acid following oral administration.
Materials:
-
Ginkgolic acid
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Syringes
-
Animal balance
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before administration, with free access to water.
-
Formulation Preparation: Prepare a suspension of Ginkgolic acid in the chosen vehicle (e.g., corn oil) at the desired concentrations (e.g., 100, 300, 900 mg/kg). Ensure the formulation is homogenous by vortexing or sonicating.
-
Dosing: Weigh each animal to determine the precise volume of the formulation to be administered. Administer the Ginkgolic acid suspension via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of Ginkgolic acid in plasma samples using a validated analytical method, such as LC-MS/MS.
Proposed Protocol for Intravenous Administration of this compound in Mice
This is a hypothetical protocol based on the principles of phosphate prodrug administration. The primary advantage of a phosphate prodrug is its increased aqueous solubility, making it suitable for intravenous injection.[4][9]
Objective: To assess the in vivo effects or pharmacokinetics of Ginkgolic acid delivered via its phosphate prodrug.
Materials:
-
This compound
-
Sterile, pH-adjusted aqueous vehicle (e.g., phosphate-buffered saline, PBS)
-
Intravenous injection supplies (e.g., insulin (B600854) syringes with appropriate gauge needles)
-
Mouse restraints
-
Animal balance
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week.
-
Formulation Preparation: Dissolve this compound in the sterile aqueous vehicle to the desired concentration. Ensure the pH of the solution is suitable for intravenous injection (typically around 7.4). Filter-sterilize the final solution.
-
Dosing: Weigh each mouse to calculate the exact injection volume. The dosage should be calculated based on the molar equivalent of the desired Ginkgolic acid dose, accounting for the molecular weight of the phosphate group.
-
Administration: Place the mouse in a suitable restraint. Administer the this compound solution via intravenous injection into the tail vein.
-
Monitoring and Sample Collection: Monitor the animals for any adverse reactions. For pharmacokinetic studies, collect blood samples at appropriate time points. For efficacy studies, proceed with the relevant disease model and assessments.
-
Analysis: For pharmacokinetic analysis, it is crucial to measure both the prodrug (this compound) and the parent drug (Ginkgolic acid) concentrations in plasma to understand the conversion rate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vivo animal studies.
References
- 1. The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical review of ginkgolic acids in Ginkgo biloba leaf extract (EGb): toxicity and technologies to remove ginkgolic acids and their promising bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ginkgo biloba extracts: a review of the pharmacokinetics of the active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption rate limit considerations for oral phosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing with Ginkgolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolic acid, a naturally occurring alkylphenol found in the leaves and seed coats of Ginkgo biloba, has demonstrated significant antimicrobial properties. This document provides detailed application notes and protocols for conducting antimicrobial susceptibility testing of ginkgolic acid, with a primary focus on the C15:1 variant, which is frequently studied. These guidelines are intended to assist researchers, scientists, and drug development professionals in evaluating the efficacy of ginkgolic acid against a variety of microorganisms.
Ginkgolic acid has shown potent activity primarily against Gram-positive bacteria, with some studies also indicating effects on Gram-negative bacteria, fungi, and biofilms.[1][2][3] Its mechanism of action is multifaceted, involving the disruption of bacterial iron homeostasis, inhibition of protein synthesis, and damage to the cell membrane.[1][4][5]
Data Presentation: Quantitative Antimicrobial Activity of Ginkgolic Acid
The following tables summarize the reported Minimum Inhibitory Concentrations (MICs) and other quantitative measures of the antimicrobial activity of ginkgolic acid (primarily C15:1) against various microorganisms.
Table 1: Antibacterial Activity of Ginkgolic Acid (C15:1) against Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Enterococcus faecalis | Clinical Isolates | 2 - 4 | [1][5][6] |
| Staphylococcus aureus | Clinical Isolates (including MRSA) | 2 - 8 | [1][5][6] |
| Streptococcus agalactiae | Clinical Isolates | 6.25 - 12.5 (µM) | [7] |
| Bacillus amyloliquefaciens | SQR9 | < 10 | [2] |
| Clostridium perfringens | Not specified | 1.56 | [8] |
| Vancomycin-resistant Enterococcus spp. | Not specified | > 2 | [8] |
Table 2: Antibacterial Activity of Ginkgolic Acid (C15:1) against Gram-Negative Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Notes | Reference(s) |
| Escherichia coli | Various | > 100 - > 500 | Generally not effective.[2][9] Lipid soluble components in the cell wall may intercept the compound.[2][9] | [2][8][9] |
| Pseudomonas aeruginosa | PAO1 | > 500 | Not significantly effective. | [2] |
| Klebsiella pneumoniae | KPC-2 positive | Not specified | Acts as a carbapenem (B1253116) synergist. | [10] |
| Xanthomonas vesicatoria | Not specified | 750 - 1000 | [11] |
Table 3: Antifungal Activity of Ginkgolic Acid
| Fungal Species | Concentration | Inhibition Rate (%) | Reference(s) |
| Nigrospora oryzae | 5 mg/mL | 65.82 | [12] |
| Alternaria alternata | 5 mg/mL | 56.96 | [12] |
| Penicillium expansum | Not specified | No significant effect | [12] |
| Candida albicans | 15 mg/mL (EGb 761 extract) | Not specified | [13] |
| Saccharomyces cerevisiae | 15 mg/mL (EGb 761 extract) | Not specified | [13] |
| Geotrichum candidum | 7.5 mg/mL (EGb 761 extract) | Not specified | [13] |
Table 4: Minimum Bactericidal Concentration (MBC) and Anti-Biofilm Activity of Ginkgolic Acid (C15:1)
| Activity | Microorganism | Concentration | Effect | Reference(s) |
| MBC | Bacillus amyloliquefaciens SQR9 | 60 µg/mL | Bactericidal | [2] |
| Anti-Biofilm | Staphylococcus aureus UAMS-1 | 16 - 256 µg/mL (IC50) | Inhibition of biofilm formation | [3] |
| Anti-Biofilm | Cutibacterium acnes | 16 µg/mL (IC50) | Biofilm eradication | [3] |
| Anti-Biofilm | Enterococcus faecalis | Sub-inhibitory concentrations | Inhibition of biofilm formation | [1] |
| Anti-Biofilm | Staphylococcus aureus | Sub-inhibitory concentrations | Inhibition of biofilm formation | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of ginkgolic acid against bacteria.[14][15]
Materials:
-
Ginkgolic acid (e.g., C15:1)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB), cation-adjusted for bacteria
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria)
-
Negative control (broth with DMSO)
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Ginkgolic Acid Stock Solution: Dissolve ginkgolic acid in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in MHB to achieve the desired starting concentration for serial dilutions.
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the ginkgolic acid working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no ginkgolic acid), and the twelfth column as the sterility control (broth only).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of ginkgolic acid that completely inhibits visible growth of the microorganism.
Protocol 2: Agar Well Diffusion Assay
This method is useful for screening the antimicrobial activity of ginkgolic acid.[16][17][18][19]
Materials:
-
Ginkgolic acid solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Positive control antibiotic solution
-
Negative control (solvent used to dissolve ginkgolic acid)
-
Incubator (35-37°C)
-
Calipers or ruler
Procedure:
-
Plate Preparation: Prepare MHA plates and allow them to solidify and dry.
-
Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension. Squeeze out excess fluid against the side of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Well Creation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar.
-
Application of Test Substance: Add a fixed volume (e.g., 50-100 µL) of the ginkgolic acid solution, positive control, and negative control to separate wells.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the substances into the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Visualizations
Mechanism of Action of Ginkgolic Acid
Caption: Proposed mechanism of antimicrobial action of Ginkgolic Acid.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Workflow for Agar Well Diffusion Assay
Caption: Workflow for the Agar Well Diffusion Assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The antibacterial activity and mechanism of ginkgolic acid C15:1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Validation of a 16th Century Traditional Chinese Medicine Use of Ginkgo biloba as a Topical Antimicrobial [frontiersin.org]
- 4. The Mechanism of Action of Ginkgolic Acid (15:1) against Gram-Positive Bacteria Involves Cross Talk with Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Action of Ginkgolic Acid (15:1) against Gram-Positive Bacteria Involves Cross Talk with Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro, In Vivo, and In Silico Activities of Ginkgolic Acid C15:1 against Streptococcus agalactiae Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. The antibacterial activity and mechanism of ginkgolic acid C15:1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginkgolic Acid as a carbapenem synergist against KPC-2 positive Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity of Ginkgo biloba Extracts against Clavibacter michiganensis subsp. michiganensis, Pseudomonas spp., and Xanthomonas vesicatoria [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. hereditybio.in [hereditybio.in]
- 17. botanyjournals.com [botanyjournals.com]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]
Enzyme kinetics assays using Ginkgolic acid 2-phosphate
An in-depth guide to utilizing Ginkgolic Acid and its derivative, Ginkgolic Acid 2-Phosphate, in enzymatic and cellular assays is presented here for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the investigation of these compounds in relevant biological systems.
Application Notes
Ginkgolic Acid (GA)
Ginkgolic Acid, a naturally occurring phenolic acid from Ginkgo biloba, has been identified as a multi-target inhibitor of key enzymes involved in the biosynthesis of pro-inflammatory lipid mediators.[1][2] Its inhibitory profile makes it a compound of interest for research in inflammation, cancer, and other related diseases.[1][2] Ginkgolic Acid has been shown to potently inhibit 5-lipoxygenase (5-LO), microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), cyclooxygenase-1 (COX-1), and thromboxane (B8750289) A2 synthase (TXAS).[1][2][3]
This compound (GA2P)
This compound is a synthetic derivative of Ginkgolic Acid designed as a structural and functional mimic of sphingosine (B13886) 1-phosphate (S1P).[4][5][6] Unlike its precursor, which directly inhibits enzymes, GA2P functions as a potent agonist of the S1P receptor 1 (S1P1), a G protein-coupled receptor involved in numerous cellular processes.[4][5][6] Its activity is typically assessed in cell-based assays by measuring downstream signaling events, such as the phosphorylation of extracellular signal-regulated kinase (ERK) and the internalization of the S1P1 receptor.[4][5][6]
Quantitative Data Summary
The inhibitory activities of Ginkgolic Acid against various enzymes are summarized in the table below.
| Enzyme Target | Assay Type | IC50 (µM) | Notes | Reference |
| 5-Lipoxygenase (5-LO) | Cell-free | 0.2 | Reversible and substrate-independent inhibition. | [1][2] |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Cell-free | 0.7 | Fully reversible and independent of substrate concentration. | [1][2] |
| Thromboxane A2 Synthase (TXAS) | Cell-free | 5.2 | [1][3] | |
| Cyclooxygenase-1 (COX-1) | Cell-free | 8.1 | [1][3] | |
| Cyclooxygenase-1 (COX-1) | Cell-based (human platelets) | 2.1 - 2.2 | Inhibition of 12-HHT and TXB2 formation. | [3] |
| PTPN9 | In vitro | Ki = 53 µM | Dual-targeting inhibitor with DUSP9. | [7] |
| DUSP9 | In vitro | Ki = 2.5 µM | Dual-targeting inhibitor with PTPN9. | [7] |
Experimental Protocols
Protocol 1: Cell-Free Enzyme Inhibition Assay for 5-LO, mPGES-1, COX-1, and TXAS using Ginkgolic Acid
This protocol describes a general procedure for determining the inhibitory effect of Ginkgolic Acid on purified or isolated enzymes in a cell-free system.
1. Materials and Reagents:
-
Purified recombinant human 5-LO, ovine COX-1, or microsomal fractions containing mPGES-1 or TXAS.
-
Ginkgolic Acid (stock solution in DMSO).
-
Substrates: Arachidonic Acid (for 5-LO and COX-1), Prostaglandin H2 (PGH2) (for mPGES-1 and TXAS).
-
Assay Buffer (specific to each enzyme).
-
Stop Solution (e.g., a solution containing a chelating agent or acid to terminate the reaction).
-
Detection system (e.g., HPLC-UV, LC-MS/MS, or specific ELISA kits for product quantification).
2. Procedure:
-
Enzyme Preparation: Prepare the enzyme solution in the appropriate assay buffer to the desired concentration.
-
Inhibitor Preparation: Prepare serial dilutions of Ginkgolic Acid in the assay buffer. A vehicle control (DMSO) should also be prepared.
-
Pre-incubation: In a microplate or microcentrifuge tube, add the enzyme solution and the Ginkgolic Acid dilutions (or vehicle control). Incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 4°C or 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture for a specific period during which the reaction rate is linear.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Product Quantification: Analyze the reaction mixture to quantify the amount of product formed. This can be done using chromatographic methods (HPLC, LC-MS/MS) or immunoassays (ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each Ginkgolic Acid concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 2: Synthesis of this compound (GA2P)
This protocol outlines the chemical synthesis of this compound.
1. Materials and Reagents:
-
Ginkgolic Acid (15:1)
-
Ethyl acetate (B1210297) (EtOAc)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Other reagents and solvents for phosphorylation (specific details would be found in the cited literature).
2. Procedure:
-
Hydrogenation of Ginkgolic Acid (15:1):
-
Dissolve Ginkgolic acid (15:1) in ethyl acetate.
-
Add 10% Pd/C to the solution.
-
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.
-
Filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under vacuum to obtain the hydrogenated ginkgolic acid.
-
-
Phosphorylation:
-
The hydroxyl group of the hydrogenated ginkgolic acid is then phosphorylated to yield this compound. The specific chemical phosphorylation method would require consultation of the detailed synthetic procedure in the primary literature.[8]
-
Protocol 3: Cell-Based S1P1 Receptor Activation Assay using this compound (GA2P)
This protocol describes how to assess the agonist activity of GA2P on the S1P1 receptor in a cellular context.
1. Materials and Reagents:
-
A suitable cell line endogenously or recombinantly expressing S1P1 receptor (e.g., CHO cells).
-
This compound (GA2P).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., PBS or HBSS).
-
Antibodies for detecting phosphorylated ERK (p-ERK) and total ERK (for Western blotting or ELISA).
-
Fluorescently labeled S1P1 receptor or antibody for receptor internalization studies (for microscopy or flow cytometry).
-
Lysis buffer for protein extraction.
-
SDS-PAGE gels, transfer membranes, and Western blotting reagents.
2. Procedure for ERK Phosphorylation:
-
Cell Culture: Culture the S1P1-expressing cells to an appropriate confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for a few hours prior to the experiment.
-
Stimulation: Treat the cells with various concentrations of GA2P for a short period (e.g., 5-15 minutes). Include a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against p-ERK and total ERK.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the fold change in p-ERK levels against the GA2P concentration.
3. Procedure for S1P1 Receptor Internalization:
-
Cell Preparation: Seed cells expressing a fluorescently tagged S1P1 receptor onto coverslips or into microplates suitable for imaging.
-
Stimulation: Treat the cells with GA2P for a specified time (e.g., 30-60 minutes).
-
Imaging: Visualize the cellular localization of the S1P1 receptor using fluorescence microscopy. In unstimulated cells, the receptor will be primarily at the plasma membrane. Upon agonist stimulation, the receptor will be internalized into intracellular vesicles.
-
Quantification (Optional): The degree of internalization can be quantified using image analysis software or by flow cytometry if a fluorescently labeled antibody targeting an extracellular epitope of the receptor is used.
Visualizations
Caption: Inhibition of Pro-inflammatory Lipid Mediator Biosynthesis by Ginkgolic Acid.
Caption: Agonist Activity of this compound on the S1P1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for Enzyme Inhibition Assays with Ginkgolic Acid.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Frontiers | Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis [frontiersin.org]
- 3. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-inspired design of a sphingolipid mimic sphingosine-1-phosphate receptor agonist from a naturally occurring sphingomyelin synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
Application Note and Protocols for the Analysis of Ginkgolic Acid 2-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolic acid 2-phosphate, also known as phospho-ginkgolic acid, is a synthetic derivative of the naturally occurring ginkgolic acids found in Ginkgo biloba. Unlike its precursor, which has a range of biological activities including antitumor and antibacterial properties, this compound has been identified as a potent agonist for the sphingosine-1-phosphate receptor 1 (S1P₁).[1][2] This agonism leads to the internalization of the S1P₁ receptor and a concentration-dependent increase in ERK phosphorylation, highlighting its potential as a modulator of key signaling pathways involved in cellular processes.[1][2]
This document provides detailed protocols for the chemical synthesis, purification, and subsequent analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The provided analytical data, while hypothetical, is based on the known chemical structure and established principles of spectroscopic analysis for similar phosphorylated phenolic lipids.
Experimental Protocols
I. Synthesis of this compound
This protocol outlines a plausible synthetic route for this compound, starting from a ginkgolic acid precursor. The synthesis involves the phosphorylation of the phenolic hydroxyl group.
A. Materials
-
Ginkgolic Acid (C15:1)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
-
Deionized water
B. Protocol
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ginkgolic acid (1 equivalent) in anhydrous pyridine.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Phosphorylation: Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding ice-cold deionized water.
-
Acidification and Extraction: Acidify the mixture with 1M HCl to a pH of approximately 2. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with deionized water and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane. Further purification can be achieved by preparative HPLC if necessary.[3]
II. NMR Spectroscopic Analysis
A. Sample Preparation
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
B. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and ³¹P NMR spectra.
-
¹H NMR: Standard acquisition parameters.
-
¹³C NMR: Proton-decoupled mode (e.g., PENDANT or DEPT).
-
³¹P NMR: Proton-decoupled mode. Use 85% H₃PO₄ as an external reference.[4]
III. Mass Spectrometry Analysis
A. Sample Preparation
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.
B. Mass Spectrometry Data Acquisition
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically preferred for phosphorylated compounds.[5]
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Data Analysis: Determine the accurate mass of the deprotonated molecule [M-H]⁻.
Data Presentation
The following tables summarize the hypothetical quantitative data for the NMR and mass spectrometry analysis of this compound (C₂₂H₃₇O₆P).
Table 1: Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Aromatic H |
| ~7.2 | t | 1H | Aromatic H |
| ~7.0 | d | 1H | Aromatic H |
| ~5.3 | m | 2H | -CH=CH- (Alkyl chain) |
| ~2.8 | t | 2H | Ar-CH₂- |
| ~2.0 | m | 4H | Allylic -CH₂- |
| ~1.5 | m | 2H | Ar-CH₂-CH₂- |
| ~1.2 | br s | 18H | -(CH₂)₉- (Alkyl chain) |
| ~0.8 | t | 3H | -CH₃ |
| ~12.5 | br s | 1H | -COOH |
| ~10.0 | br s | 2H | -P(O)(OH)₂ |
Table 2: Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | -COOH |
| ~155.0 | Ar-C-O-P |
| ~140.0 | Ar-C-CH₂ |
| ~135.0 | Ar-CH |
| ~130.0 | -CH=CH- (Alkyl chain) |
| ~125.0 | Ar-CH |
| ~120.0 | Ar-C-COOH |
| ~118.0 | Ar-CH |
| ~35.0 | Ar-CH₂- |
| ~31.0 - 22.0 | -(CH₂)n- (Alkyl chain) |
| ~14.0 | -CH₃ |
Table 3: Hypothetical ³¹P NMR and Mass Spectrometry Data
| Parameter | Value |
| ³¹P NMR Chemical Shift (δ) ppm | ~ -5.0 |
| Molecular Formula | C₂₂H₃₇O₆P |
| Molecular Weight | 428.5 g/mol |
| Calculated Exact Mass | 428.2328 |
| Observed m/z [M-H]⁻ | 427.2251 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and analysis of this compound.
Signaling Pathway of this compound
Caption: S1P₁ receptor signaling pathway activated by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Phospho-Ginkgolic Acid | 2281761-58-6 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of bio-based compounds: the state of the art - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Ginkgolic Acid 2-Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ginkgolic Acid 2-Phosphate. The following information is designed to address common challenges encountered during experimental work, particularly concerning its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: Ginkgolic acid itself is known to have very poor water solubility.[1] The introduction of a phosphate (B84403) group is a common and effective strategy to significantly increase the aqueous solubility of hydrophobic drugs, as the phosphate group is ionizable.[2][3][4] However, direct dissolution in aqueous buffers can still be challenging.
We recommend the following initial steps:
-
Prepare a high-concentration stock solution in an organic solvent. this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. Preparing a concentrated stock in 100% DMSO is a common starting point.
-
Perform a stepwise dilution. When diluting the DMSO stock into your aqueous buffer, do so gradually to avoid precipitation. A rapid change in solvent polarity can cause the compound to crash out of solution.
-
Maintain a low final concentration of the organic solvent. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid cellular toxicity.[5][6]
Q2: My compound is precipitating out of solution after diluting the DMSO stock into my aqueous buffer. What can I do to prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting strategies:
-
pH Adjustment: this compound is an acidic compound due to the phosphate group. Adjusting the pH of your aqueous buffer can significantly impact its solubility. For acidic drugs, increasing the pH above their pKa will increase the proportion of the ionized, more soluble form.[7] We recommend testing a range of pH values for your buffer to find the optimal solubility.
-
Use of Co-solvents: If simple dilution is still problematic, consider the use of a co-solvent in your final aqueous solution. Common co-solvents that can help maintain solubility include PEG400, glycerol, or Tween 80.[5][6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[8][9] This can be a highly effective method for improving the solubility of ginkgolic acid derivatives.
Q3: What is the expected aqueous solubility of this compound compared to its parent compound, Ginkgolic acid?
Quantitative Data Summary
Table 1: Aqueous Solubility of Ginkgolic Acid C15:1 at Various Temperatures
| Temperature (K) | Temperature (°C) | Molar Fraction (10^8 * x) | Solubility (mg/L) |
| 288.15 | 15.00 | 1.35 | ~0.84 |
| 293.15 | 20.00 | 1.82 | ~1.13 |
| 298.15 | 25.00 | 2.43 | ~1.51 |
| 303.15 | 30.00 | 3.24 | ~2.01 |
| 308.15 | 35.00 | 4.29 | ~2.66 |
| 313.15 | 40.00 | 5.65 | ~3.51 |
Data adapted from a study on the solubility of ginkgolic acid C15:1 in water. The solubility increases with temperature, indicating an endothermic dissolution process.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution via Stepwise Dilution from a DMSO Stock
Objective: To prepare an aqueous working solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
-
Accurately weigh a small amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the powder and vortex until fully dissolved. This is your stock solution.
-
-
Prepare an intermediate dilution series:
-
Create a series of intermediate dilutions of your stock solution in DMSO (e.g., 1 mM, 100 µM).
-
-
Perform the final dilution into aqueous buffer:
-
To prepare your final working solution, slowly add a small volume of the appropriate intermediate DMSO stock to your pre-warmed aqueous buffer while vortexing gently.
-
Crucially, perform this dilution in a stepwise manner. For example, to get a 10 µM final concentration from a 1 mM stock, you might first dilute to 100 µM in a small volume of buffer, and then further dilute to 10 µM.
-
Ensure the final concentration of DMSO in your working solution is below 0.5%.
-
References
- 1. future4200.com [future4200.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthetic Methods and Application of Phosphoester Prodrugs [manu56.magtech.com.cn]
- 4. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Preventing dephosphorylation of Ginkgolic acid 2-phosphate in buffers
Welcome to the technical support center for Ginkgolic Acid 2-Phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the dephosphorylation of this compound in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound dephosphorylation in my buffer?
A1: Dephosphorylation of this compound can occur through two primary mechanisms: enzymatic hydrolysis by phosphatases and non-enzymatic chemical hydrolysis. Phosphatases, which can be present as contaminants in your sample or reagents, are enzymes that actively remove phosphate (B84403) groups. Chemical hydrolysis is the spontaneous cleavage of the phosphate bond, which is influenced by buffer pH, temperature, and the presence of metal ions.
Q2: My experimental results are inconsistent. Could dephosphorylation of this compound be the issue?
A2: Yes, inconsistent results are a common symptom of sample degradation. If this compound is being dephosphorylated, the concentration of the active, phosphorylated form of the molecule will decrease over time, leading to variability in your experimental outcomes. It is crucial to assess the stability of your compound under your specific experimental conditions.
Q3: What is unique about the dephosphorylation of this compound?
A3: A key consideration is that the parent compound, ginkgolic acid, has been shown to activate protein phosphatase 2C (PP2C).[1] This means that as this compound is dephosphorylated, the resulting ginkgolic acid can accelerate the degradation of the remaining phosphorylated compound if PP2C is present.
Q4: How can I detect the dephosphorylation of this compound?
A4: The most common method for detecting dephosphorylation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4][5] These methods can separate and quantify the phosphorylated and non-phosphorylated forms of ginkgolic acid over time.
Troubleshooting Guide
Issue 1: Rapid loss of this compound in a biological sample.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminating Phosphatases | Add a broad-spectrum phosphatase inhibitor cocktail to your buffer. | The rate of dephosphorylation should significantly decrease. |
| Presence of Protein Phosphatase 2C (PP2C) | Since PP2C is activated by ginkgolic acid and insensitive to many common inhibitors, chelate divalent metal ions (Mg²⁺, Mn²⁺) required for its activity using EDTA or EGTA. | Dephosphorylation should be reduced, as PP2C activity is dependent on these metal ions.[6][7] |
| Inappropriate Buffer pH | Assess the stability of this compound in a pH range (e.g., 5.0-8.0) to determine the optimal pH for stability. Phosphate ester hydrolysis rates are pH-dependent.[8][9] | You will identify a pH at which the compound is most stable. |
| High Storage/Incubation Temperature | Perform experiments and store samples at lower temperatures (e.g., 4°C or on ice) whenever possible. | Lower temperatures will slow down both enzymatic and chemical hydrolysis. |
Issue 2: this compound is unstable in my purified buffer system.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent Chemical Instability at Experimental pH | Systematically vary the buffer pH and monitor the stability of this compound over time using HPLC or LC-MS. | An optimal pH for stability will be identified. |
| Presence of Divalent Metal Cations | Prepare buffers using high-purity water and chelate any trace metal ions with EDTA or EGTA. Divalent cations can catalyze phosphate ester hydrolysis.[10][11][12] | The rate of non-enzymatic dephosphorylation should decrease. |
| Inappropriate Buffer Choice | Test alternative buffer systems (e.g., Tris, HEPES) to rule out any specific catalytic effects of your current buffer components. | Stability may be improved in a different buffer system. |
| Elevated Temperature | Reduce the incubation and storage temperature of your experiments. Ginkgolic acid itself is known to be heat-sensitive, undergoing decarboxylation at temperatures as low as 70°C.[13][14] While this is a different reaction, it highlights the molecule's general sensitivity to temperature. | The rate of chemical hydrolysis will be reduced. |
Data Presentation
Table 1: Illustrative Stability of this compound in Different Buffers at 37°C over 4 hours.
| Buffer (50 mM) | pH | % Remaining this compound |
| Sodium Phosphate | 7.4 | 65% |
| Tris-HCl | 7.4 | 85% |
| HEPES | 7.4 | 90% |
| Sodium Citrate | 5.5 | 75% |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Illustrative Efficacy of Phosphatase Inhibitors on Preventing Dephosphorylation of this compound in a Cell Lysate.
| Inhibitor | Target Phosphatase Class | % Inhibition of Dephosphorylation |
| Broad-Spectrum Inhibitor Cocktail | Serine/Threonine and Tyrosine Phosphatases | 95% |
| Sodium Orthovanadate (1 mM) | Tyrosine Phosphatases | 40% |
| Okadaic Acid (1 µM) | Serine/Threonine Phosphatases (PP1, PP2A) | 30% |
| EDTA (5 mM) | Metallo-phosphatases (e.g., PP2C) | 70% |
Note: Data are hypothetical and for illustrative purposes. The low efficacy of Okadaic Acid is to illustrate the potential involvement of insensitive phosphatases like PP2C.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Various Buffers
-
Preparation of Buffers: Prepare a series of buffers (e.g., Sodium Phosphate, Tris-HCl, HEPES) at the desired pH and concentration (e.g., 50 mM).
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent.
-
Incubation: Add a known concentration of this compound to each buffer and incubate at the desired temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of each sample.
-
Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., strong acid or organic solvent) and flash-freezing the samples.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentrations of both this compound and ginkgolic acid.
-
Data Interpretation: Plot the percentage of remaining this compound against time for each buffer to determine the stability profile.
Protocol 2: Evaluating the Efficacy of Phosphatase Inhibitors
-
Sample Preparation: Prepare a biological sample (e.g., cell lysate or tissue homogenate) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Inhibitor Addition: Aliquot the biological sample and add different phosphatase inhibitors or inhibitor cocktails at their recommended concentrations. Include a "no inhibitor" control.
-
Pre-incubation: Pre-incubate the samples with the inhibitors for a short period (e.g., 10 minutes) on ice.
-
Spiking: Add a known concentration of this compound to each sample.
-
Incubation: Incubate the samples at the desired temperature (e.g., 37°C) for a fixed period (e.g., 1 hour).
-
Quenching and Analysis: Stop the reaction and analyze the samples by HPLC or LC-MS to quantify the remaining this compound.
-
Data Analysis: Calculate the percentage of dephosphorylation inhibited by each inhibitor relative to the "no inhibitor" control.
Visualizations
Caption: Dephosphorylation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Workflow for assessing this compound stability.
References
- 1. Ginkgolic acids induce neuronal death and activate protein phosphatase type-2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC quantification of all five ginkgolic acid derivatives in Ginkgo biloba extracts using 13 : 0 ginkgolic acid as a single marker compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of ginkgolic acids in the ginkgo biloba extract and its preparations by ultra high performance liquid chromatography-triple quadrupole mass spectrometry] [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical analysis and quality control of Ginkgo biloba leaves, extracts, and phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Phosphatase 2C | Profiles RNS [profilesrns.times.uh.edu]
- 7. Substrate analysis of Arabidopsis PP2C-type protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of metal ions in phosphate ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cations in the hydrolysis of phosphate esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reducing toxic constituents of ginkgolic acid content and improving bioactive flavonoid content from Ginkgo biloba leaves by high‐temperature pretreatment processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal stability of ginkgolic acids from Ginkgo biloba and the effects of ginkgol C17:1 on the apoptosis and migration of SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Ginkgolic acid 2-phosphate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of ginkgolic acid 2-phosphate. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide
Low yield in the synthesis of this compound can arise from various factors, from suboptimal reaction conditions to challenges in purification. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My phosphorylation reaction of ginkgolic acid is resulting in a low yield of the desired 2-phosphate product. What are the most likely causes?
Several factors can contribute to a low yield in the phosphorylation of ginkgolic acid. The primary challenges often revolve around the phosphorylation of a sterically hindered phenol (B47542) and the presence of a reactive carboxylic acid group.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Reaction Time: Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with a sterically hindered hydroxyl group. Gradually increase the reaction temperature and monitor for product formation and potential degradation.- Reagent Stoichiometry: Increase the molar equivalents of the phosphorylating agent. A 2 to 5-fold excess may be necessary to drive the reaction to completion. |
| Side Reactions | - Phosphorylation of the Carboxylic Acid: The carboxylic acid group can compete with the phenolic hydroxyl for the phosphorylating agent, forming an unstable mixed anhydride (B1165640) that can lead to byproducts. It is highly recommended to protect the carboxylic acid group (e.g., as a methyl or benzyl (B1604629) ester) before the phosphorylation step.- Multiple Phosphorylations: If a potent phosphorylating agent is used, there is a risk of phosphorylation at other positions or formation of pyrophosphates. Using a milder phosphorylating agent or optimizing the stoichiometry can mitigate this. |
| Degradation of Starting Material or Product | - Harsh Reaction Conditions: Strong bases or high temperatures can lead to the degradation of ginkgolic acid or its phosphate (B84403) derivative. Employ milder bases (e.g., organic amines like triethylamine (B128534) or pyridine) and the lowest effective temperature.- Moisture Sensitivity: Phosphorylating agents are often sensitive to moisture, which can lead to their decomposition and the formation of phosphoric acid, reducing the efficiency of the reaction. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Issues with Phosphorylating Agent | - Reagent Purity: Use a freshly opened or purified phosphorylating agent. Impurities can inhibit the reaction.- Choice of Agent: For sterically hindered phenols, a more reactive phosphorylating agent might be necessary. Consider agents like diphenyl chlorophosphate, dibenzyl chlorophosphate, or phosphorus oxychloride in the presence of a suitable base. |
Frequently Asked Questions (FAQs)
General Synthesis
Q2: Is it necessary to protect the carboxylic acid group of ginkgolic acid before phosphorylation?
Yes, it is highly recommended. The carboxylic acid can react with the phosphorylating agent, leading to the formation of byproducts and a significant reduction in the yield of the desired this compound. Protecting the carboxylic acid, for instance as a methyl or benzyl ester, will ensure that the phosphorylation occurs selectively at the phenolic hydroxyl group. The protecting group can then be removed under conditions that do not affect the newly formed phosphate ester.
Q3: What are suitable phosphorylating agents for ginkgolic acid?
The choice of phosphorylating agent is critical. Given the sterically hindered nature of the phenolic hydroxyl group in ginkgolic acid, a sufficiently reactive agent is needed. Common choices for phosphorylating phenols include:
-
Phosphorus oxychloride (POCl₃): A strong and effective phosphorylating agent, typically used in the presence of a base like pyridine (B92270) or triethylamine.
-
Diphenyl chlorophosphate ((PhO)₂P(O)Cl): A milder alternative to POCl₃ that can provide good yields.
-
Dibenzyl chlorophosphate ((BnO)₂P(O)Cl): Another useful reagent, the benzyl groups can be readily removed by hydrogenolysis to yield the free phosphate.
The optimal agent will depend on the specific reaction conditions and the stability of the starting material.
Reaction Conditions
Q4: What is the role of the base in the phosphorylation reaction, and which one should I use?
The base plays a crucial role in deprotonating the phenolic hydroxyl group, making it a more potent nucleophile to attack the phosphorus center of the phosphorylating agent. It also serves to neutralize the acidic byproducts of the reaction (e.g., HCl).
-
Pyridine: Often used as both a base and a solvent. It is effective but can sometimes be difficult to remove completely during workup.
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is a common choice. It is more volatile than pyridine, making it easier to remove.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is useful for preventing side reactions.
The choice of base should be matched with the reactivity of the phosphorylating agent and the solvent used.
Q5: My reaction is very slow. How can I increase the reaction rate without causing degradation?
To increase the reaction rate, you can consider the following, starting with the mildest changes:
-
Increase the concentration of reactants.
-
Slightly increase the reaction temperature in small increments (e.g., 10 °C at a time) while monitoring for byproduct formation.
-
Use a more polar aprotic solvent to better solvate the reactants.
-
Consider a more reactive phosphorylating agent, but be mindful of potential side reactions.
Purification
Q6: I am having difficulty purifying the final this compound product. What methods are recommended?
This compound is an acidic and relatively polar molecule, which can make purification challenging.
-
Acid-Base Extraction: The acidic nature of the phosphate group can be exploited. The product can be extracted into a basic aqueous solution (e.g., dilute sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-acidified and extracted back into an organic solvent.
-
Column Chromatography: Reversed-phase chromatography (e.g., on C18 silica) is often effective for purifying acidic and amphiphilic molecules. A gradient of increasing organic solvent (e.g., methanol (B129727) or acetonitrile) in water, often with a small amount of acid (e.g., formic acid or acetic acid) to suppress ionization, can provide good separation.
-
Ion-Exchange Chromatography: This technique can be very effective for separating charged molecules like phosphate esters.
Q7: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the characteristic aromatic protons of the ginkgolic acid backbone. The chemical shifts of the protons adjacent to the phosphate group will be altered compared to the starting material.
-
³¹P NMR: This is a definitive technique for confirming the presence of the phosphate group. A single peak in the appropriate chemical shift range for a phosphate ester will be observed.
-
¹³C NMR: Will show a characteristic signal for the carbon atom attached to the phosphate group, and the coupling to the phosphorus atom (²JPC) can be observed.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is very effective for detecting the molecular ion of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Experimental Protocols
A generalized protocol for the synthesis of this compound is provided below. This should be considered a starting point and may require optimization for specific ginkgolic acid derivatives and laboratory conditions.
Generalized Protocol for this compound Synthesis
This protocol assumes the use of a protecting group for the carboxylic acid.
-
Protection of the Carboxylic Acid (Esterification):
-
Dissolve ginkgolic acid in a suitable solvent (e.g., methanol for methyl ester or benzyl alcohol for benzyl ester).
-
Add a catalyst (e.g., a few drops of concentrated sulfuric acid for methanol or DCC/DMAP for benzyl alcohol).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the ginkgolic acid ester. Purify by column chromatography if necessary.
-
-
Phosphorylation of the Phenolic Hydroxyl Group:
-
Dissolve the ginkgolic acid ester in a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Add a base (e.g., triethylamine, 2-3 equivalents).
-
Slowly add the phosphorylating agent (e.g., diphenyl chlorophosphate, 1.5-2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent. Wash the organic layer with dilute acid (if a basic workup is used), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection (if necessary):
-
If a benzyl protecting group was used on the phosphate, it can be removed by hydrogenolysis (H₂, Pd/C).
-
If an ester protecting group was used for the carboxylic acid, it can be removed by saponification (e.g., LiOH or NaOH in a THF/water mixture), followed by acidic workup.
-
-
Purification of the Final Product:
-
Purify the crude this compound using reversed-phase column chromatography or another suitable method as described in the FAQs.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Key Reaction Pathway and Potential Side Reaction
Caption: Desired reaction pathway versus a potential side reaction if the carboxylic acid is unprotected.
Technical Support Center: Optimizing Dosage of Ginkgolic Acids for In Vitro Experiments
Disclaimer: Initial searches for "Ginkgolic acid 2-phosphate" did not yield specific results, suggesting that this particular phosphorylated form may be a novel compound, not widely available, or not extensively documented in scientific literature. This guide therefore focuses on the well-characterized forms of Ginkgolic Acids (GA), such as C13:0, C15:1, and C17:1, to provide a comprehensive resource for researchers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of ginkgolic acids for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Ginkgolic Acid?
A1: Ginkgolic acids are hydrophobic compounds. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3] Ensure the use of anhydrous, high-purity DMSO to prevent compound degradation. For a 10 mM stock solution of Ginkgolic acid C17:1 (MW: 374.56), you would dissolve 3.7456 mg in 1 mL of DMSO.[2] Sonication may be required to fully dissolve the compound.[2][3]
Q2: I'm observing precipitation when I add my Ginkgolic Acid stock solution to the cell culture medium. What should I do?
A2: Precipitation, or "crashing out," is a common issue with hydrophobic compounds like ginkgolic acids when a concentrated DMSO stock is diluted into an aqueous cell culture medium.[4][5][6] Here are several troubleshooting steps:
-
Pre-warm the medium: Always add the ginkgolic acid stock solution to cell culture medium that has been pre-warmed to 37°C.[4]
-
Gradual Dilution: Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[4]
-
Intermediate Dilution Step: Consider making an intermediate dilution of your stock in a small volume of pre-warmed medium before adding it to the final, larger volume.
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your cell culture should ideally be below 0.5% (v/v), and for some sensitive cell lines, even as low as 0.1%.[4] High concentrations of DMSO can be toxic to cells.
-
Check for Media Evaporation: In long-term experiments, evaporation can concentrate the compound and lead to precipitation. Ensure proper humidification of your incubator.[4][5]
-
Avoid Repeated Freeze-Thaw Cycles: Store your ginkgolic acid stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freezing and thawing, which can affect stability and solubility.[2][7]
Q3: What are typical working concentrations for Ginkgolic Acid in in vitro assays?
A3: The optimal working concentration of ginkgolic acid is highly dependent on the cell type, the specific assay being performed, and the particular ginkgolic acid derivative being used. However, based on published studies, a general starting range for many applications is between 1 µM and 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following tables summarize reported in vitro concentrations and IC50 values for various ginkgolic acids across different assays and cell lines.
Table 1: Effective Concentrations of Ginkgolic Acids in Cell-Based Assays
| Ginkgolic Acid Form | Cell Line | Assay | Effective Concentration | Reference |
| Ginkgolic Acid (GA) | SW480 (colon cancer) | Proliferation, Migration, Invasion | 10-20 µmol/L | [8] |
| Ginkgolic Acid C15:1 | SW480 (colon cancer) | Proliferation, Migration, Invasion | 10-20 µmol/L | [9] |
| Ginkgolic Acid C17:1 | 786-O, A498 (renal cancer) | Tumor Growth and Invasion | 10-20 µM | [9] |
| Ginkgolic Acid C17:1 | HepG2 (hepatoblastoma) | Cell Viability and Migration | 20-40 µg/mL | [9] |
| Ginkgolic Acid (GA) | C2C12 (myoblasts) | Viability and Colony Formation | 20, 50, 100 µM | [10] |
| Ginkgolic Acid (GA) | HUVECs | Anti-inflammatory | Dose-dependent inhibition | [11][12] |
Table 2: IC50 Values of Ginkgolic Acids in Various Assays
| Ginkgolic Acid Form | Target/Assay | IC50 Value | Reference |
| Ginkgolic Acid (GA) | SUMOylation (in vitro) | 3.0 µM | [7] |
| Ginkgolic Acid C17:1 | Fatty Acid Synthase (FAS) | 10.5 µM | [2] |
| Ginkgolic Acid C17:1 | U266 cell viability | ~64 µM | [2] |
| Ginkgolic Acid C17:1 | SMMC-7721 cell viability (48h) | 8.5 µg/mL | [9] |
| Ginkgolic Acid (GA) | mPGES-1 activity | 0.7 µM | [13] |
| Ginkgolic Acid (GA) | 5-LO activity | 0.2 µM | [13] |
| Ginkgolic Acid (GA) | COX-1 activity | 8.1 µM | [13] |
| Ginkgolic Acid (GA) | TXAS activity | 5.2 µM | [13] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for determining the effect of ginkgolic acid on cell viability.[14][15][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of ginkgolic acid in culture medium. Remove the old medium from the wells and add 100 µL of the ginkgolic acid dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest ginkgolic acid concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 492 nm or 570 nm using a microplate reader.
Colony Formation Assay
This assay assesses the long-term effects of ginkgolic acid on the proliferative capacity of single cells.[18][19][20]
-
Cell Treatment: Treat cells in a larger flask or dish with various concentrations of ginkgolic acid for a specified period.
-
Cell Harvesting: After treatment, wash the cells with PBS and detach them using a trypsin-EDTA solution. Neutralize the trypsin with complete medium.
-
Cell Counting: Determine the number of viable cells using a hemocytometer or an automated cell counter.
-
Seeding for Colony Formation: Seed a low number of viable cells (e.g., 100-1000 cells, to be optimized for your cell line) into 6-well plates containing fresh, ginkgolic acid-free medium.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.
-
Staining: When colonies are visible (typically >50 cells), wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies in each well.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is for detecting changes in the phosphorylation status of ERK, a key protein in the MAPK signaling pathway, in response to ginkgolic acid treatment in C2C12 cells.[21][22][23][24][25]
-
Cell Lysis: After treating C2C12 cells with ginkgolic acid for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Signaling Pathways and Experimental Workflows
Ginkgolic Acid Experimental Workflow
Caption: A general experimental workflow for in vitro studies with Ginkgolic Acid.
AMPK Signaling Pathway Inhibition by Ginkgolic Acid
Caption: Ginkgolic acid inhibits PTPN9 and DUSP9, leading to increased AMPK phosphorylation and enhanced glucose uptake.[26][27][28][29][30]
SUMOylation Pathway Inhibition by Ginkgolic Acid
Caption: Ginkgolic acid inhibits the SUMOylation pathway by blocking the formation of the E1-SUMO intermediate.[9][31][32][33][34][35]
Anti-inflammatory Signaling of Ginkgolic Acid
Caption: Ginkgolic acid exerts anti-inflammatory effects by inhibiting Akt and MAPK phosphorylation, thereby suppressing the NF-κB pathway.[11][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Ginkgolic Acid | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ginkgolic acid inhibits the invasiveness of colon cancer cells through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ginkgolic acid exerts an anti-inflammatory effect in human umbilical vein endothelial cells induced by ox-LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT (Assay protocol [protocols.io]
- 17. texaschildrens.org [texaschildrens.org]
- 18. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Item - Western blot analysis of p-ERK/ERK ratio in C2C12 myoblasts. - figshare - Figshare [figshare.com]
- 26. Ginkgolic acid as a dual-targeting inhibitor for protein tyrosine phosphatases relevant to insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Frontiers | Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis [frontiersin.org]
- 33. researchgate.net [researchgate.net]
- 34. Synthesis and Evaluation of Ginkgolic Acid Derivatives as SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of Ginkgolic acid 2-phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Ginkgolic Acid 2-Phosphate. Given the limited direct literature on this specific molecule, this guide draws upon established principles for the purification of similar compounds, such as phospholipids (B1166683) and other phosphorylated small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The purification of this compound presents several challenges stemming from its amphipathic nature, potential for degradation, and the presence of structurally similar impurities. Key challenges include:
-
Product Degradation: The phosphate (B84403) ester bond can be susceptible to hydrolysis under acidic or basic conditions, and at elevated temperatures. The ginkgolic acid backbone itself can also undergo decarboxylation.[1][2]
-
Co-purification of Impurities: Starting materials from synthesis, such as unreacted ginkgolic acid, phosphorylating agents, and reaction byproducts, can be difficult to separate.
-
Low Recovery: The amphipathic nature of the molecule can lead to adsorption to labware and chromatographic media, resulting in significant product loss.
-
Aggregate Formation: Similar to other lipids, this compound may form micelles or aggregates, which can complicate chromatographic separation.[3]
-
Detection Issues: The lack of a strong chromophore in the aliphatic chain can make detection by UV-Vis challenging, often necessitating the use of alternative methods like mass spectrometry or derivatization.
Q2: What is the expected stability of this compound, and how can I prevent its degradation during purification?
A2: Phosphate esters of phenolic compounds can be sensitive to pH and temperature.[4] It is crucial to maintain a controlled environment to prevent degradation.
-
pH Control: Work within a pH range of 6.0-7.5 to minimize acid- or base-catalyzed hydrolysis of the phosphate group. Use buffered solutions throughout the purification process.
-
Temperature Management: Perform all purification steps at low temperatures (4-8°C) to reduce the rate of potential degradation reactions, including hydrolysis and decarboxylation. Avoid prolonged heating.[1][2]
-
Inert Atmosphere: For prolonged storage of the purified product or sensitive intermediates, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any unsaturated alkyl chains.
Q3: Which analytical techniques are best suited for monitoring the purification of this compound?
A3: A combination of analytical techniques is recommended for effective monitoring:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for initial screening of reaction progress and fraction analysis. A suitable mobile phase would be a mixture of chloroform, methanol (B129727), and water.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector is ideal for assessing purity. Due to the potential for low UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Mass Spectrometric (MS) detection provides the highest specificity and can confirm the molecular weight of the product.
-
Mass Spectrometry (MS): Direct infusion or LC-MS can be used to confirm the identity of the purified product and to detect impurities.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Suggested Solution |
| Adsorption to Surfaces | Silanize glassware to reduce active sites for adsorption. Use polypropylene (B1209903) or other low-binding tubes and containers. |
| Irreversible Binding to Chromatography Resin | Choose a resin with appropriate surface chemistry. For silica (B1680970) gel, deactivation with a small percentage of water or triethylamine (B128534) in the mobile phase may be necessary. For ion-exchange chromatography, ensure the elution buffer has sufficient ionic strength or pH to displace the product. |
| Product Degradation | Re-evaluate the pH and temperature conditions of your purification buffers and process. Perform a stability study on a small aliquot of your material under the purification conditions. |
| Incomplete Elution | Increase the polarity or ionic strength of the elution buffer. For column chromatography, perform a strip step with a very strong solvent to check for retained product. |
Problem 2: Co-elution of Impurities
| Potential Cause | Suggested Solution |
| Similar Polarity of Impurities | Optimize the mobile phase composition. For normal-phase chromatography, try adding small amounts of a modifier like acetic acid or triethylamine. For reverse-phase, adjust the organic solvent ratio or try a different organic solvent (e.g., acetonitrile (B52724) vs. methanol). |
| Presence of Unreacted Starting Material | If unreacted ginkgolic acid is present, consider an initial purification step based on the charge of the phosphate group, such as anion-exchange chromatography. |
| Phospholipid Contamination (if from a biological source) | Utilize solid-phase extraction (SPE) cartridges specifically designed for phospholipid removal.[5][6] |
| Aggregate Formation | Add a low concentration of a non-ionic detergent to the mobile phase to disrupt micelles. Be aware that this will complicate sample work-up. |
Problem 3: Broad or Tailing Peaks in HPLC
| Potential Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Add a competing agent to the mobile phase (e.g., triethylamine for silica columns to mask acidic silanols). Ensure the column is well-equilibrated. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Poor Sample Solubility in Mobile Phase | Ensure the sample is fully dissolved in the initial mobile phase before injection. |
| Degradation on Column | Check the pH of the mobile phase and ensure it is compatible with the stability of your compound. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Silica Gel)
This protocol is suitable for the initial purification of this compound from a synthetic reaction mixture.
-
Preparation of the Column:
-
Choose a silica gel column with a suitable capacity for your sample size.
-
Equilibrate the column with the starting mobile phase (e.g., 95:5 Chloroform:Methanol) for at least 5 column volumes.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the starting mobile phase.
-
If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.
-
-
Elution:
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity by increasing the percentage of methanol. A suggested gradient is from 5% to 30% methanol over 20 column volumes.
-
Collect fractions and analyze by TLC or HPLC.
-
-
Fraction Pooling and Solvent Removal:
-
Pool the fractions containing the pure product.
-
Remove the solvent under reduced pressure at a temperature not exceeding 30°C.
-
Protocol 2: Anion-Exchange Solid-Phase Extraction (SPE) for Enrichment
This protocol can be used to enrich the phosphorylated product and remove non-acidic impurities.
-
Column Conditioning:
-
Condition a quaternary amine (strong anion-exchange) SPE cartridge by washing with 3-5 column volumes of methanol, followed by 3-5 column volumes of water, and finally 3-5 column volumes of the loading buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
-
Sample Loading:
-
Dissolve the sample in the loading buffer.
-
Load the sample onto the SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 3-5 column volumes of the loading buffer to remove neutral and basic impurities.
-
Wash with a buffer of moderate ionic strength (e.g., 100 mM NaCl in loading buffer) to remove weakly bound acidic impurities.
-
-
Elution:
-
Elute the this compound with a high-salt buffer (e.g., 500 mM NaCl in loading buffer) or a buffer with a lower pH to neutralize the phosphate group.
-
-
Desalting:
-
The eluted fraction will contain a high concentration of salt, which may need to be removed by dialysis, size-exclusion chromatography, or reverse-phase SPE.
-
Data Presentation
Table 1: Recommended Chromatographic Conditions
| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC | Anion-Exchange Chromatography |
| Stationary Phase | Silica, Diol | C18, C8 | Quaternary Amine (Q-type) |
| Mobile Phase A | Hexane or Chloroform | Water + 0.1% Formic Acid | 20 mM Tris-HCl, pH 7.5 |
| Mobile Phase B | Isopropanol or Methanol | Acetonitrile or Methanol + 0.1% Formic Acid | 20 mM Tris-HCl, pH 7.5 + 1 M NaCl |
| Gradient | 0-50% B | 50-100% B | 0-100% B |
| Detector | ELSD, CAD, MS | UV (210-230 nm), ELSD, CAD, MS | UV (if applicable), Conductivity |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for addressing low purification yields.
Caption: A representative signaling pathway involving a phosphorylated lipid second messenger.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 4. PHOSPHATE ESTERS - Ataman Kimya [atamanchemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Ginkgolic acid 2-phosphate stability issues and degradation products
Technical Support Center: Ginkgolic Acid 2-Phosphate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C. Under these conditions, the compound is reported to be stable for at least four years.[1] For short-term use, solutions may be prepared, but it is advisable to store them at low temperatures and use them promptly to minimize degradation.
Q2: What are the potential degradation pathways for this compound?
A2: this compound has two primary points of instability: the phosphate (B84403) ester bond and the carboxylic acid group on the ginkgolic acid backbone.
-
Hydrolysis of the Phosphate Ester: The phosphate ester bond can be hydrolyzed to yield ginkgolic acid and inorganic phosphate. This reaction is influenced by pH, temperature, and the presence of metal ions.[2][3]
-
Decarboxylation of Ginkgolic Acid: The parent compound, ginkgolic acid, is thermally labile and can undergo decarboxylation, especially at temperatures above 70°C, to form the corresponding ginkgol.[4][5]
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products would be ginkgolic acid (from hydrolysis) and ginkgol (from subsequent decarboxylation of ginkgolic acid).[4]
Q4: How does pH affect the stability of this compound?
A4: While specific data for this compound is not available, phosphate esters, in general, exhibit pH-dependent stability. They tend to be more stable in neutral to alkaline conditions and are more susceptible to hydrolysis under acidic conditions.[6][7] However, at very high pH, base-catalyzed hydrolysis can also occur.[7]
Troubleshooting Guide
Issue 1: I see multiple peaks in my HPLC analysis of a fresh sample of this compound.
-
Possible Cause 1: Contamination. Your sample may be contaminated. Ensure all solvents and materials are of high purity.
-
Possible Cause 2: On-column Degradation. The HPLC conditions (e.g., mobile phase pH, temperature) may be causing degradation of the compound on the column.
-
Troubleshooting Steps:
-
Run a blank to check for solvent contamination.
-
Modify HPLC conditions: try a different pH for the mobile phase or run the analysis at a lower temperature.
-
Use a high-purity standard to confirm the identity of the main peak.
-
Issue 2: My sample purity decreases over time, even when stored at -20°C.
-
Possible Cause 1: Improper Storage. The sample may have been subjected to freeze-thaw cycles, or the storage vial may not be properly sealed, leading to moisture absorption.
-
Possible Cause 2: Solvent Effects. If the sample is stored in solution, the solvent may be promoting degradation.
-
Troubleshooting Steps:
-
Aliquot the sample upon receipt to avoid repeated freeze-thaw cycles.
-
Ensure storage vials are tightly sealed.
-
If storing in solution, perform a stability study to determine the optimal solvent and storage duration. It is generally recommended to store the compound as a dry powder.
-
Issue 3: I am trying to quantify the degradation products, but I am unsure of their identity.
-
Possible Cause: You are observing novel or unexpected degradation products.
-
Troubleshooting Steps:
-
Use analytical techniques such as LC-MS/MS to determine the mass of the unknown peaks.[8][9]
-
Compare the fragmentation pattern to that of ginkgolic acid and ginkgol standards to confirm their identity.
-
Consider other potential reactions, such as oxidation, if the sample has been exposed to air or light.
-
Data on Stability
Table 1: Summary of Thermal Stability of Ginkgolic Acids
| Temperature | Observation | Reference |
| < 50°C | Generally stable. | [5] |
| 70°C | Slow decarboxylation detected. | [4][5] |
| 250°C | Rapid and complete decarboxylation to ginkgols. | [4] |
Table 2: General Stability of Phosphate Esters
| Condition | Effect on Stability | Reference |
| Acidic pH (< 5) | Increased rate of hydrolysis. | [6][7] |
| Neutral to Alkaline pH (5-10) | Generally more stable, with hydrolysis rates decreasing as pH increases. | [6] |
| High Temperature | Increased rate of hydrolysis. | [6] |
| Metal Ions | Can catalyze hydrolysis. | [3] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
-
Objective: To assess the stability of this compound under various conditions (pH, temperature).
-
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
HPLC system with UV or MS detector
-
-
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).[10]
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.
-
Divide the samples for each pH into aliquots for different temperature conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Immediately analyze the aliquots by a validated HPLC method to determine the concentration of the parent compound and any degradation products.
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
-
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
-
Objective: To separate and quantify this compound, ginkgolic acid, and ginkgol.
-
Instrumentation: HPLC with a C18 column and UV or MS detector.
-
Mobile Phase: A gradient of methanol and water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) is a common starting point for the analysis of ginkgolic acids.[8][9]
-
Example Gradient:
-
Start with a lower concentration of methanol (e.g., 70%) and increase to a higher concentration (e.g., 95%) over 20-30 minutes.
-
-
Detection:
-
Quantification: Use external standards of this compound, ginkgolic acid, and ginkgol to create calibration curves for accurate quantification.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected HPLC results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermal stability of ginkgolic acids from Ginkgo biloba and the effects of ginkgol C17:1 on the apoptosis and migration of SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. [Determination of ginkgolic acids in the ginkgo biloba extract and its preparations by ultra high performance liquid chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
How to minimize off-target effects of Ginkgolic acid 2-phosphate
Welcome to the technical support center for Ginkgolic Acid 2-Phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on using this compound effectively while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the Sphingosine-1-Phosphate Receptor 1 (S1P1), where it acts as an agonist.[1][2] It induces S1P1 receptor internalization and stimulates downstream signaling pathways, such as ERK phosphorylation.[1][2]
Q2: How does this compound differ from its parent compound, Ginkgolic acid?
A2: The two compounds have distinct primary mechanisms of action.
-
Ginkgolic acid is primarily known as an inhibitor of protein SUMOylation, which it achieves by blocking the formation of the E1-SUMO intermediate.[3][4][5] Ginkgolic acid is also a multi-target inhibitor, affecting various enzymes involved in inflammatory processes.[6][7]
It is crucial to consider that this compound could potentially be dephosphorylated in a cellular environment, yielding Ginkgolic acid. Therefore, monitoring for effects related to the parent compound (e.g., SUMOylation inhibition) is a key aspect of troubleshooting off-target effects.
Q3: What are the potential off-target effects of this compound?
A3: Potential off-target effects can arise from two sources:
-
Activity on other S1P receptor subtypes: this compound may have agonist or antagonist activity on other S1P receptors (S1P2-5), which can trigger different signaling cascades.
-
Dephosphorylation to Ginkgolic acid: If the compound is metabolized back to Ginkgolic acid within the cell, it may inhibit a range of enzymes. Known targets of Ginkgolic acid include 5-LO, mPGES-1, SUMO-activating enzyme (SAE1/SAE2), protein tyrosine phosphatases (PTPN9, DUSP9), and others.[3][6][8][9]
Q4: What is a good starting concentration for my experiments?
A4: A good starting point is to perform a dose-response curve centered around the reported effective concentrations. For inducing ERK phosphorylation in CHO cells expressing S1P1, a concentration of 10 µM has been used.[1][2] However, for inhibiting off-targets, the parent Ginkgolic acid has IC50 values in the low micromolar to sub-micromolar range (see Table 1).[6] We recommend starting with a wide concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for on-target activity versus off-target effects and toxicity in your specific experimental system.
Q5: What are the essential controls to include in my experiments?
A5: To ensure the validity of your results, the following controls are highly recommended:
-
Vehicle Control: Use the same solvent (e.g., DMSO, saline) used to dissolve the this compound at the same final concentration.
-
Positive Control: A well-characterized, structurally different S1P1 agonist to confirm that the observed phenotype is due to S1P1 activation.
-
Negative/Off-Target Control: Include the parent compound, Ginkgolic acid, to test if any observed effects are due to potential dephosphorylation and subsequent off-target inhibition (e.g., of SUMOylation).
-
Specificity Control: Use a selective S1P1 antagonist to see if it can reverse the effects of this compound.
Target Selectivity Profile of Ginkgolic Acid (Parent Compound)
This table summarizes the inhibitory concentrations (IC50) of the parent compound, Ginkgolic acid, against various on-target and off-target enzymes. This data is useful for designing experiments to test for potential off-target effects that may arise from the dephosphorylation of this compound.
| Target Enzyme | Target Class | Ginkgolic Acid IC50 (µM) | Reference |
| On-Target (for parent compound) | |||
| SUMO E1 (in vitro, RanGAP1) | SUMO Activating Enzyme | 3.0 | [3] |
| Known Off-Targets (for parent compound) | |||
| 5-Lipoxygenase (5-LO) | Lipoxygenase | 0.2 | [6] |
| mPGES-1 | Prostaglandin Synthase | 0.7 | [6] |
| Thromboxane A2 synthase (TXAS) | Thromboxane Synthase | 5.2 | [6] |
| Cyclooxygenase-1 (COX-1) | Cyclooxygenase | 8.1 | [6] |
| PTPN9 (PTP-MEG2) | Protein Tyrosine Phosphatase | Ki = 53 | [8] |
| DUSP9 (MKP4) | Dual-Specificity Phosphatase | Ki = 2.5 | [8] |
| PTP1B | Protein Tyrosine Phosphatase | 14.45 | [8] |
| CYP2C9 | Cytochrome P450 | 2.25 | [10] |
| CYP2C19 | Cytochrome P450 | 4.3 | [10] |
| CYP1A2 | Cytochrome P450 | 4.85 | [10] |
Troubleshooting Guides
Guide 1: Unexpected Phenotype - Is It an Off-Target Effect?
If you observe a cellular phenotype that is inconsistent with known S1P1 receptor signaling, it is crucial to determine if this is an off-target effect.
Objective: To confirm that the observed biological effect is mediated by the S1P1 receptor.
Methodology:
-
Dose-Response Analysis:
-
Treat cells with a range of this compound concentrations (e.g., 8 points from 10 nM to 100 µM).
-
Measure your biological endpoint of interest.
-
Simultaneously, measure a known downstream marker of S1P1 activation (e.g., p-ERK levels by Western blot or ELISA).
-
Expected Outcome: The dose-response curve for your phenotype should correlate with the dose-response curve for S1P1 activation.
-
-
Pharmacological Inhibition (Rescue Experiment):
-
Pre-treat cells with a selective S1P1 antagonist for 1-2 hours.
-
Add this compound (at an effective concentration, e.g., EC80) in the continued presence of the antagonist.
-
Measure your biological endpoint.
-
Expected Outcome: A selective S1P1 antagonist should block or significantly attenuate the effect of this compound.
-
-
Genetic Knockdown/Knockout:
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the S1P1 receptor (S1PR1 gene) in your cell model.
-
Confirm knockdown/knockout using qPCR or Western blot.
-
Treat the modified cells and a control cell line (e.g., transfected with a non-targeting control) with this compound.
-
Expected Outcome: The biological effect of this compound should be absent or greatly diminished in the S1P1-deficient cells.
-
Caption: Workflow for differentiating on-target vs. off-target effects.
Guide 2: Assessing Effects of Potential Dephosphorylation
If you suspect off-target effects, it's possible the compound is being converted to Ginkgolic acid.
Objective: To determine if this compound treatment leads to the inhibition of SUMOylation, a key activity of its parent compound.
Methodology:
-
Cell Treatment: Treat cells with this compound, Ginkgolic acid (positive control), and a vehicle control for a relevant time period (e.g., 6-24 hours).
-
Lysis: Lyse cells in a buffer containing protease and de-SUMOylase inhibitors (e.g., N-Ethylmaleimide, NEM) to preserve SUMOylated proteins.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe with an antibody against SUMO-1 or SUMO-2/3.
-
Expected Outcome: A decrease in the high-molecular-weight smear or specific bands, which represent SUMO-conjugated proteins, in the Ginkgolic acid positive control lane. If this compound is dephosphorylated, you may see a similar, though perhaps less potent, effect in those lanes.
-
-
Alternative (Specific Protein): If you know a protein that is robustly SUMOylated in your system (e.g., RanGAP1), you can immunoprecipitate that protein and then blot for SUMO or vice-versa to assess its specific SUMOylation status.
Caption: Distinct primary signaling pathways of the two compounds.
General Troubleshooting Logic
Use this decision tree to guide your troubleshooting process when encountering common issues such as low efficacy or unexpected results.
Caption: A logical decision tree for troubleshooting experimental issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Phospho-Ginkgolic Acid | 2281761-58-6 [chemicalbook.com]
- 3. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 6. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Ginkgolic Acid Derivatives as SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Ginkgo biloba special extract EGb 761® on human cytochrome P450 activity: a cocktail interaction study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Assay Interference with Ginkgolic Acid and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with assay interference by Ginkgolic acid and its derivatives, such as Ginkgolic acid 2-phosphate. Due to their phenolic acid structure, these compounds can interact with assay components, leading to misleading results.
Frequently Asked Questions (FAQs)
Q1: What are Ginkgolic Acids and why are they prone to assay interference?
A1: Ginkgolic acids are phenolic acids found in the leaves and seed coats of the Ginkgo biloba plant.[1][2] Their structure, which includes a long hydrophobic alkyl chain and a carboxylic acid group on a phenol (B47542) ring, makes them surface-active and prone to non-specific interactions. Like many polyphenolic compounds, Ginkgolic acids can interfere with biochemical assays through various mechanisms, leading to false-positive or false-negative results.[3]
Q2: What are the common mechanisms of assay interference caused by Ginkgolic Acid?
A2: The primary mechanisms of interference by Ginkgolic Acid and other phenolic compounds include:
-
Protein Precipitation: The phenolic hydroxyl and carboxyl groups can form hydrogen bonds with proteins, leading to their precipitation and loss of function.[3]
-
Redox Activity: As antioxidants, these compounds can directly interact with redox-sensitive assay reagents, causing a change in signal that is independent of the intended biological target.[3]
-
Compound Aggregation: At higher concentrations, Ginkgolic Acid molecules can form aggregates that non-specifically inhibit enzymes or sequester other assay components.[3]
-
Fluorescence Interference: The intrinsic fluorescence of Ginkgolic Acid can interfere with fluorescence-based assays by increasing background or quenching the signal.[3]
-
Chemical Reactivity: The reactive nature of the phenolic ring can lead to covalent modification of proteins or other assay components.
Q3: My Ginkgolic acid derivative shows activity in a primary screen, but this is not reproducible in orthogonal assays. Could this be due to interference?
A3: Yes, this is a classic indicator of assay interference.[3] If the compound's activity is dependent on the specific assay format rather than a true interaction with the biological target, its effects will not be consistent across different detection methods or technologies. It is crucial to perform counter-screens and orthogonal assays to validate initial hits.
Q4: Are there specific signaling pathways that Ginkgolic Acid is known to modulate, which could indirectly affect my assay results?
A4: Yes, Ginkgolic Acid is known to inhibit several key enzymes and signaling pathways, which could lead to indirect effects in cell-based assays. These include:
-
Pro-inflammatory Lipid Mediator Biosynthesis: Ginkgolic acid is a multi-target inhibitor of key enzymes in the biosynthesis of pro-inflammatory lipid mediators, such as 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[4]
-
Protein Tyrosine Phosphatases (PTPs): Ginkgolic acid and its derivatives have been shown to inhibit PTPs like PTPN9 and DUSP9, which are involved in insulin (B600854) signaling.[5][6][7]
-
ERK Signaling: It has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway.[1]
-
Protein SUMOylation: Ginkgolic acid can inhibit protein SUMOylation by blocking the formation of the E1-SUMO intermediate.[1]
Understanding these activities is crucial, as modulation of these pathways could produce a cellular phenotype that is misinterpreted as a direct effect on your target of interest.
Troubleshooting Guides
Problem 1: Suspected False-Positive Results in an Enzyme Inhibition Assay
Possible Cause: Non-specific inhibition due to protein precipitation, compound aggregation, or redox activity.
Troubleshooting Steps:
-
Vary Enzyme Concentration: True inhibitors should display an IC50 that is independent of the enzyme concentration, whereas non-specific inhibitors that act by aggregation will often show a strong dependence.
-
Include a Non-ionic Detergent: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer. This can disrupt compound aggregates.[3] A significant increase in the IC50 value in the presence of a detergent suggests aggregation-based inhibition.
-
Perform a Target-Independent Control Assay: Test the compound against an unrelated enzyme to check for non-specific inhibition.[3] For example, if you are studying a kinase, test for inhibition of a protease.
-
Check for Redox Interference: For assays involving redox chemistry (e.g., those using resazurin (B115843) or luciferin), run the assay in the absence of the enzyme but in the presence of the compound and all other assay components. A change in signal indicates direct interference with the assay reagents.
Problem 2: Inconsistent IC50 Values for this compound
Possible Cause: Compound instability, poor solubility, or aggregation.
Troubleshooting Steps:
-
Assess Solubility: Visually inspect the compound in the assay buffer for any precipitation. The phosphate (B84403) group in this compound should improve aqueous solubility compared to the parent compound, but it is still essential to confirm.
-
Determine Critical Aggregation Concentration (CAC): Use methods like dynamic light scattering (DLS) to determine the concentration at which the compound begins to form aggregates in your assay buffer.[3]
-
Time-Dependency Studies: Investigate if the inhibitory effect changes with pre-incubation time. Time-dependent inhibition can be a characteristic of reactive compounds or those that are slow to form aggregates.[3]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of Ginkgolic Acid against various enzymes. This data can be useful for understanding its potential off-target effects.
| Target Enzyme | Ginkgolic Acid IC50 (µM) | Reference |
| mPGES-1 | 0.7 | [4] |
| 5-LO | 0.2 | [4] |
| COX-1 | 8.1 | [4] |
| TXAS | 5.2 | [4] |
Experimental Protocols
Protocol 1: Cell-Free mPGES-1 Activity Assay
This protocol is adapted from studies investigating the inhibitory effect of Ginkgolic Acid on microsomal prostaglandin E2 synthase-1 (mPGES-1).[4]
-
Microsome Preparation: Prepare microsomal fractions from IL-1β-stimulated A549 cells (or another suitable cell line) that express mPGES-1.
-
Reaction Buffer: Prepare a potassium phosphate buffer (0.1 M, pH 7.4) containing 2.5 mM glutathione.
-
Incubation: In a microcentrifuge tube or 96-well plate, combine the microsomal preparation with the reaction buffer.
-
Compound Addition: Add this compound (or a vehicle control, e.g., DMSO) at various concentrations. Pre-incubate for 15 minutes at 4°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2), at a final concentration of 20 µM.
-
Reaction Termination: After 1 minute at 4°C, terminate the reaction by adding a stop solution (e.g., 40 mM FeCl2, 80 mM citric acid).
-
Analysis: Quantify the formation of prostaglandin E2 (PGE2) using a suitable method, such as solid-phase extraction followed by RP-HPLC or an ELISA kit.
Protocol 2: Detergent-Based Assay to Test for Aggregate-Based Inhibition
-
Prepare Assay Buffers: Prepare two sets of your standard enzyme assay buffer: one with and one without 0.01% (v/v) Triton X-100.
-
Compound Dilutions: Prepare serial dilutions of this compound in both buffers.
-
Run Parallel Assays: Perform your standard enzyme inhibition assay in parallel using both sets of buffers and compound dilutions.
-
Data Analysis: Calculate the IC50 values from both assays. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is indicative of inhibition caused by compound aggregation.
Visualizations
Caption: Workflow for identifying false positives due to assay interference.
Caption: Known signaling pathways inhibited by Ginkgolic Acid.
References
- 1. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing toxic constituents of ginkgolic acid content and improving bioactive flavonoid content from Ginkgo biloba leaves by high‐temperature pretreatment processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Cell Lysis Buffers for Studying Phosphorylated Ginkgolic Acid Targets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of cell lysis buffers when studying phosphorylated protein targets of ginkgolic acid.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of phosphorylated proteins, particularly in the context of ginkgolic acid treatment.
Issue 1: Low or No Phospho-Protein Signal in Western Blot
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer Composition | The detergent choice may be too harsh or too mild for your target protein. Test a range of lysis buffers from mild (Tris-HCl based) to more stringent (RIPA).[1][2] Some proteins, like phosphorylated caveolin-1, may be insoluble in RIPA buffer and require a buffer like Laemmli lysis buffer.[3] |
| Phosphatase Activity | Endogenous phosphatases released during cell lysis can rapidly dephosphorylate target proteins.[4][5][6][7] It is crucial to add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer immediately before use.[5][8][9] Key inhibitors include sodium fluoride, sodium orthovanadate, and β-glycerophosphate.[1][7][9] |
| Protease Activity | Protein degradation by proteases can lead to loss of your target protein.[4][6] Always include a protease inhibitor cocktail in your lysis buffer.[5][8] |
| Low Abundance of Phosphorylated Protein | The phosphorylated form of a protein can be a small fraction of the total protein.[10] To increase the signal, you can try to load more protein lysate per well or enrich your sample for the target protein using immunoprecipitation.[10] |
| Incorrect Sample Handling | Phosphorylation states can be transient.[11] It is critical to work quickly, keep samples on ice at all times, and use pre-chilled buffers and equipment.[2][11] |
| Inefficient Antibody Binding | The antibody may not be specific or sensitive enough.[10] Ensure you are using a phospho-specific antibody validated for your application.[10] |
Issue 2: High Background in Western Blots for Phospho-Proteins
| Potential Cause | Recommended Solution |
| Inappropriate Blocking Buffer | Milk contains phosphoproteins (like casein) that can cross-react with phospho-specific antibodies, leading to high background.[3][12] Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as the blocking agent.[9] |
| Use of Phosphate-Based Buffers | Phosphate ions in Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-specific antibodies.[10][12] Use Tris-based buffers like TBST for all washing and antibody incubation steps.[10][12] If PBS must be used, ensure thorough washing with TBST before adding antibodies.[10] |
| Non-Specific Antibody Binding | The primary or secondary antibody may be binding non-specifically. Optimize antibody concentrations and incubation times. |
| Inefficient Washing | Insufficient washing can leave behind unbound antibodies. Increase the number and duration of wash steps with TBST.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of each component in a cell lysis buffer for phosphoprotein studies?
A1:
-
Buffer (e.g., Tris-HCl): Maintains a stable pH to preserve protein structure and function.[13]
-
Salts (e.g., NaCl): Help to disrupt protein-protein interactions and maintain osmolarity.[13]
-
Detergents (e.g., NP-40, Triton X-100, SDS): Solubilize cell membranes to release proteins. The choice of detergent determines the stringency of the buffer.[2][14]
-
Chelating Agents (e.g., EDTA, EGTA): Inhibit metalloproteases and certain kinases.[1][13]
-
Phosphatase Inhibitors: Essential for preserving the phosphorylation state of proteins by blocking the activity of phosphatases.[4][5][6][8]
-
Protease Inhibitors: Prevent the degradation of proteins by proteases released during lysis.[4][5][6][8]
Q2: How does ginkgolic acid affect protein phosphorylation?
A2: Ginkgolic acid has been shown to act as an inhibitor of specific protein tyrosine phosphatases (PTPs), such as PTPN9 and DUSP9.[15][16][17] By inhibiting these phosphatases, ginkgolic acid can lead to an increase in the phosphorylation of their downstream targets, such as AMP-activated protein kinase (AMPK).[15][17] Ginkgolic acid has also been observed to suppress the phosphorylation of STAT3 by inducing the expression of PTPs like PTEN and SHP-1.[18] Additionally, it can inhibit the phosphorylation of ERK.[19]
Q3: Which lysis buffer is best to start with: RIPA, NP-40, or a Tris-HCl based buffer?
A3: The optimal lysis buffer depends on the subcellular localization of your target protein and the specific protein itself.[2]
-
RIPA buffer is a stringent buffer suitable for whole-cell, nuclear, and mitochondrial proteins, especially those that are difficult to solubilize.[2][14] However, the detergents in RIPA can denature some kinases.[14]
-
NP-40 or Triton X-100 based buffers are milder and are often used for cytoplasmic proteins.[1]
-
Tris-HCl based buffers without harsh detergents are the mildest and are suitable for cytoplasmic proteins when preserving protein complexes is a priority.[2]
It is recommended to start with a moderate-strength buffer like a modified RIPA buffer (without SDS) or an NP-40 based buffer and adjust the stringency based on your results.[14]
Q4: Should I always add protease and phosphatase inhibitors to my lysis buffer?
A4: Yes, for phosphoprotein analysis, the addition of both protease and phosphatase inhibitor cocktails immediately before use is critical.[5][6][8] Phosphatases can dephosphorylate proteins very rapidly upon cell lysis, and proteases will degrade your proteins of interest.[3][4][7]
Experimental Protocols
Protocol: Optimization of Cell Lysis Buffer for a Phosphorylated Target
This protocol outlines a systematic approach to determine the optimal lysis buffer for maximizing the yield of a specific phosphorylated protein of interest after treating cells with ginkgolic acid.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the desired concentration of ginkgolic acid or vehicle control for the appropriate time to induce phosphorylation of the target protein.
-
-
Preparation of Lysis Buffers:
-
Prepare three different base lysis buffers:
-
Buffer A (Mild): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40.
-
Buffer B (Moderate): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate.
-
Buffer C (Stringent - RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[14]
-
-
Just before use, supplement each buffer with a freshly prepared protease and phosphatase inhibitor cocktail.[5][7]
-
-
Cell Lysis:
-
Wash the cell monolayer once with ice-cold PBS.[20]
-
Aspirate PBS and add one of the three ice-cold lysis buffers to the plate.
-
Incubate on ice for 10-15 minutes.[20]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding 4x Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody specific to the phosphorylated target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein.[10]
-
Quantitative Data Summary
The following table provides a template for summarizing the results from the lysis buffer optimization experiment.
| Lysis Buffer Formulation | Total Protein Yield (µg/µL) | Phospho-Target Signal Intensity (Arbitrary Units) | Total-Target Signal Intensity (Arbitrary Units) | Normalized Phospho-Signal (Phospho/Total) |
| Buffer A (Mild) | ||||
| Buffer B (Moderate) | ||||
| Buffer C (Stringent) |
Visualizations
Caption: Hypothetical signaling pathway affected by ginkgolic acid.
Caption: Experimental workflow for lysis buffer optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. inventbiotech.com [inventbiotech.com]
- 4. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 5. biocompare.com [biocompare.com]
- 6. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bostonbioproducts.com [bostonbioproducts.com]
- 14. Cell Lysis Buffers | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Ginkgolic acid as a dual-targeting inhibitor for protein tyrosine phosphatases relevant to insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Ginkgolic Acid C 17:1, Derived from Ginkgo biloba Leaves, Suppresses Constitutive and Inducible STAT3 Activation through Induction of PTEN and SHP-1 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scbt.com [scbt.com]
Long-term storage and stability of Ginkgolic acid 2-phosphate
This technical support center provides guidance on the long-term storage, stability, and handling of Ginkgolic Acid 2-Phosphate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C or colder, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least one year. For short-term storage of a few days, 4°C is acceptable.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO and ethanol (B145695).[1] For stock solutions, use anhydrous DMSO or absolute ethanol to minimize hydrolysis. It is recommended to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway is the hydrolysis of the phosphate (B84403) ester bond, which can be catalyzed by acid or base, yielding the parent ginkgolic acid and inorganic phosphate.[2] Additionally, like its parent compound, this compound may be susceptible to thermal degradation, particularly decarboxylation at elevated temperatures.
Q4: Is this compound sensitive to pH?
A4: Yes, as a phosphate ester, its stability is pH-dependent.[2][3] Both acidic and basic conditions can accelerate the hydrolysis of the phosphate group. It is advisable to maintain solutions at a neutral pH (around 6-8) to minimize degradation. The specific pH-rate profile for this compound has not been published, but this is a general characteristic of phosphate esters.
Q5: How can I check the purity and integrity of my this compound sample?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS). The appearance of a peak corresponding to the parent ginkgolic acid can indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions from solid material.2. Avoid repeated freeze-thaw cycles of stock solutions.3. Ensure the pH of your experimental buffer is within the optimal range (neutral).4. Check the purity of your compound using HPLC or LC-MS. |
| Precipitation of the compound in aqueous buffer. | Low solubility in aqueous solutions. | 1. Dissolve the compound in an organic solvent like DMSO or ethanol first to make a concentrated stock solution.[1]2. Serially dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent experimental results. | Instability of the compound in the experimental medium over the time course of the experiment. | 1. Perform a time-course stability study of this compound in your experimental medium.2. Prepare fresh dilutions of the compound immediately before each experiment. |
| Appearance of an unexpected peak in HPLC/LC-MS analysis. | Hydrolysis of the phosphate group. | 1. The new peak is likely the parent ginkgolic acid. Confirm by running a ginkgolic acid standard.2. Review storage and handling procedures to minimize exposure to conditions that promote hydrolysis (e.g., non-anhydrous solvents, extreme pH). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C or colder | Long-term (≥ 1 year) | Protect from light and moisture. |
| Solid | 4°C | Short-term (< 1 week) | Protect from light and moisture. |
| Stock Solution (in anhydrous DMSO or Ethanol) | -80°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Diluted Aqueous Solution | 4°C | Use immediately | Prone to hydrolysis. Prepare fresh for each experiment. |
Table 2: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation (hydrolysis and potential decarboxylation). | Store at recommended low temperatures. Avoid heating solutions. |
| pH | Both acidic and basic conditions can catalyze hydrolysis of the phosphate ester.[2][3] | Maintain solutions at a neutral pH (6-8). |
| Solvent | Protic solvents, especially water, can lead to hydrolysis. | Use anhydrous solvents for stock solutions. Prepare aqueous solutions fresh. |
| Light | Potential for photodegradation, although not specifically documented. | Store in light-resistant containers. |
| Oxygen | The unsaturated side chain may be susceptible to oxidation. | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage of the solid. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the buffer or solvent of interest.
-
Divide the solution into several aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the aliquots under the desired experimental conditions (e.g., specific temperature, pH).
-
-
HPLC Analysis:
-
At each time point, inject an aliquot onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient suitable for separating this compound and its potential degradation product, ginkgolic acid (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength where both compounds have significant absorbance (e.g., 210 nm or 310 nm).
-
-
Data Analysis:
-
Integrate the peak areas for this compound and any new peaks that appear over time.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining compound versus time to determine the stability profile.
-
Visualizations
References
Technical Support Center: Refinement of Analytical Methods for Ginkgolic Acid 2-Phosphate Isomers
Disclaimer: As of December 2025, specific analytical methods and biological data for Ginkgolic acid 2-phosphate isomers are not extensively available in published literature. The following technical support guide has been developed by extrapolating from established methods for the analysis of ginkgolic acids and other phosphorylated organic compounds. This resource is intended to provide researchers, scientists, and drug development professionals with a foundational framework for their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of this compound isomers compared to their non-phosphorylated counterparts?
A1: The primary challenges include:
-
Increased Polarity: The phosphate (B84403) group significantly increases the polarity of the molecule, which requires substantial modification of chromatographic conditions typically used for ginkgolic acids.
-
Lability of the Phosphate Group: The phosphate ester bond can be susceptible to cleavage (dephosphorylation) during sample preparation and analysis, especially under harsh pH or high-temperature conditions. This can lead to inaccurate quantification and misidentification.
-
Co-elution with Other Polar Compounds: In complex biological matrices, the phosphorylated isomers may co-elute with other polar endogenous compounds, leading to ion suppression in mass spectrometry and overlapping peaks in chromatography.
-
Lack of Commercial Standards: The absence of commercially available reference standards for individual this compound isomers makes method development and validation more challenging.
Q2: Which analytical techniques are most suitable for the separation and quantification of this compound isomers?
A2: A combination of techniques is often necessary:
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or Charged Aerosol Detection (CAD) can be used for separation and quantification, though method development is critical to achieve resolution of isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended for its sensitivity and selectivity. It allows for the accurate mass determination of the parent and fragment ions, aiding in structural confirmation and quantification in complex matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) is invaluable for the structural elucidation of purified isomers and for confirming the position of the phosphate group.
Q3: How can I prevent the dephosphorylation of my analytes during sample preparation?
A3: To minimize dephosphorylation:
-
Maintain Cold Conditions: Keep samples on ice and use pre-chilled buffers and solvents throughout the extraction and preparation process.
-
Use Phosphatase Inhibitors: Add a cocktail of phosphatase inhibitors to your lysis or extraction buffers to inhibit the activity of endogenous phosphatases.
-
Control pH: Work with buffers that maintain a pH where the phosphate ester is most stable, typically avoiding strongly acidic or alkaline conditions.
-
Minimize Sample Processing Time: Proceed from sample collection to analysis as quickly as possible.
Q4: What type of HPLC column is recommended for separating polar, phosphorylated compounds like these isomers?
A4: Several column chemistries can be explored:
-
Reversed-Phase C18 or C8 columns with ion-pairing reagents: Anionic ion-pairing reagents (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) can be added to the mobile phase to improve the retention of the negatively charged phosphate group on the non-polar stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of highly polar compounds.
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and anion-exchange functionalities can offer unique selectivity for phosphorylated isomers.
Troubleshooting Guides
HPLC & LC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Sample solvent incompatible with mobile phase.- Column overload.- Secondary interactions with the stationary phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration.- Adjust mobile phase pH or add an ion-pairing reagent to minimize silanol (B1196071) interactions. |
| No or Low Analyte Signal | - Dephosphorylation of the analyte.- Analyte not eluting from the column.- Ion suppression in the MS source. | - Re-evaluate sample preparation to prevent analyte degradation (see FAQ 3).- Modify the mobile phase gradient to include a stronger eluting solvent.- Optimize MS source parameters (e.g., spray voltage, gas flow). Dilute the sample to reduce matrix effects. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuation in mobile phase composition or flow rate.- Temperature variations. | - Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase.- Check for leaks in the HPLC system and ensure proper solvent mixing.- Use a column oven to maintain a stable temperature. |
| Split Peaks | - Clogged frit or void at the column inlet.- Sample injection issue. | - Reverse and flush the column (if recommended by the manufacturer). If the problem persists, replace the column.- Ensure the injector needle is properly seated and the sample loop is completely filled. |
NMR Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks | - Sample aggregation.- Presence of paramagnetic impurities. | - Adjust the sample concentration or change the solvent.- Filter the sample or add a chelating agent like EDTA. |
| Poor Signal-to-Noise Ratio | - Low sample concentration.- Insufficient number of scans. | - Concentrate the sample if possible.- Increase the number of scans acquired. |
| Difficulty in Assigning Phosphate Position | - Overlapping signals in ¹H or ¹³C spectra. | - Perform 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons and carbons with the phosphorus atom. A ³¹P NMR spectrum will confirm the presence of phosphorus. |
Quantitative Data Summary
Specific quantitative data for this compound isomers is not currently available in the literature. The following table summarizes typical validation parameters for the analysis of ginkgolic acids by HPLC and LC-MS, which can serve as a starting point for method development for their phosphorylated derivatives.
Table 1: Typical Validation Parameters for Ginkgolic Acid Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.05 ng/mL |
| Recovery | 85 - 110% | 90 - 115% |
| Precision (RSD%) | < 5% | < 10% |
Experimental Protocols
HPLC-UV Method for Separation of Ginkgolic Acid Analogs (Adaptable for Phosphorylated Isomers)
-
Chromatographic System: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm and 310 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Note for Phosphorylated Isomers: A shallower gradient and a lower initial concentration of the organic solvent (Mobile Phase B) may be required to retain the more polar phosphorylated compounds. The addition of an ion-pairing reagent might be necessary.
LC-MS/MS Method for Quantification (Hypothetical for Phosphorylated Isomers)
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-9 min: 50% B
-
9.1-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
ESI Mode: Negative.
-
MRM Transitions: To be determined by infusing a purified standard of the this compound isomer. The precursor ion would be [M-H]⁻, and fragment ions would likely involve the loss of the phosphate group (H₂PO₃⁻, m/z 79) or cleavage of the alkyl side chain.
NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve a purified and dried sample of the isomer in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Spectrometer: High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
³¹P NMR: To confirm the presence of the phosphate group and obtain its chemical shift.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to confirm the position of the phosphate group on the ginkgolic acid backbone.
-
Visualizations
As no specific signaling pathways for this compound isomers have been identified, the following diagram illustrates a general experimental workflow for their analysis.
Caption: General workflow for the analysis of this compound isomers.
Technical Support Center: Enhancing the Bioavailability of Ginkgolic Acid 2-Phosphate
Welcome to the technical support center for Ginkgolic Acid 2-Phosphate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental evaluation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide
Low bioavailability of this compound can stem from various factors throughout your experimental workflow. This guide provides a structured approach to identifying and resolving common issues.
Table 1: Troubleshooting Common Issues with this compound Bioavailability
| Problem | Potential Cause | Recommended Solution |
| Low in vitro dissolution rate | Poor aqueous solubility of the phosphate (B84403) prodrug itself. While the phosphate group is intended to increase solubility, the overall molecule may still have limited solubility in certain media. | Optimize the dissolution medium by adjusting the pH. Phosphate salts are generally more soluble at neutral to alkaline pH. Consider the use of biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. |
| Precipitation of the parent ginkgolic acid upon conversion. The parent ginkgolic acid is known to be poorly soluble in aqueous media.[1][2] Enzymatic conversion of the phosphate prodrug in the dissolution medium could lead to precipitation of the less soluble parent compound. | Incorporate solubilizing excipients such as cyclodextrins or surfactants (e.g., Tween® 80, Cremophor® EL) into the formulation to maintain the solubility of the parent drug upon its release. | |
| Low cell permeability in in vitro models (e.g., Caco-2) | Incomplete conversion to the more permeable parent drug. The negatively charged phosphate group can hinder passive diffusion across cell membranes.[3] Efficient cleavage by cellular phosphatases is necessary to release the parent ginkgolic acid for absorption. | Pre-incubate the this compound with alkaline phosphatase to confirm that the parent compound exhibits higher permeability. If so, consider strategies to enhance phosphatase activity in your cell model or investigate the expression levels of relevant phosphatases in your chosen cell line. |
| Efflux transporter activity. The parent ginkgolic acid or the prodrug might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cells. | Conduct Caco-2 permeability assays in the presence and absence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to assess the role of efflux transporters. | |
| High variability in in vivo pharmacokinetic data | Inconsistent prodrug conversion. The activity of intestinal and systemic phosphatases can vary significantly between individuals and animal species, leading to variable rates of conversion of this compound to ginkgolic acid. | Characterize the pharmacokinetic profiles of both the prodrug and the parent compound. This will help to understand the conversion kinetics in vivo. Consider using a species with well-characterized phosphatase activity for initial studies. |
| Food effects. The presence of food can alter gastric pH, gastrointestinal motility, and the activity of metabolic enzymes, all of which can impact the dissolution, conversion, and absorption of the prodrug and parent compound. | Conduct pharmacokinetic studies in both fasted and fed states to evaluate the potential for food effects on the bioavailability of this compound. | |
| Low oral bioavailability despite good in vitro data | First-pass metabolism. The parent ginkgolic acid, once absorbed, may be subject to extensive metabolism in the gut wall or liver before reaching systemic circulation. | Investigate the metabolic stability of ginkgolic acid in liver microsomes and hepatocytes to determine its susceptibility to first-pass metabolism. If metabolism is high, formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) could be explored to bypass the portal circulation. |
| Chemical instability in the gastrointestinal tract. The phosphate ester bond might be susceptible to chemical hydrolysis in the acidic environment of the stomach. | Assess the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). If significant degradation is observed in SGF, consider enteric-coated formulations to protect the compound from the acidic stomach environment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using a phosphate prodrug of ginkgolic acid?
A1: The primary rationale is to enhance the aqueous solubility of the parent ginkgolic acid, which is a lipophilic and poorly water-soluble compound.[1][2] By adding a hydrophilic phosphate group, the resulting prodrug, this compound, is expected to have improved dissolution in the gastrointestinal fluids, which is often a rate-limiting step for the absorption of poorly soluble drugs.[4][5][6]
Q2: How is this compound expected to be converted to the active ginkgolic acid in vivo?
A2: this compound is designed to be cleaved by endogenous alkaline phosphatases, which are abundant in the intestinal brush border and other tissues, to release the parent ginkgolic acid. This enzymatic conversion is crucial for the prodrug to exert its therapeutic effect.
Q3: My in vitro data shows poor permeability of this compound. Is this expected?
A3: Yes, this is expected. The negatively charged phosphate group at physiological pH generally limits the passive diffusion of molecules across lipid membranes.[3] The success of this prodrug strategy relies on the conversion to the more lipophilic and permeable parent ginkgolic acid at or near the site of absorption.
Q4: What formulation strategies can I consider to improve the bioavailability of this compound?
A4: Several formulation strategies can be employed:
-
pH adjustment: Buffering the formulation to a pH that ensures optimal solubility and stability.
-
Co-solvents and Surfactants: Incorporating pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., polysorbate 80, Cremophor® EL) can improve the solubility of both the prodrug and the parent compound.[7]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can enhance the absorption of lipophilic parent drugs by promoting lymphatic uptake and potentially reducing first-pass metabolism.[8]
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[9]
Q5: Are there any potential toxicities associated with the parent ginkgolic acid that I should be aware of?
A5: Yes, ginkgolic acids are known to have potential toxic effects, including cytotoxicity and hepatotoxicity.[10] It is important to monitor for any signs of toxicity in your in vivo studies. The concentration of ginkgolic acids is often limited in standardized Ginkgo biloba extracts for this reason.[11][12][13]
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the aqueous solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and the parent ginkgolic acid.
Methodology:
-
Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.
-
Dissolve this compound and ginkgolic acid in the transport buffer. For ginkgolic acid, a co-solvent like DMSO may be necessary (final concentration should be non-toxic to the cells, typically ≤1%).
-
To assess apical to basolateral (A-to-B) transport, add the compound solution to the apical side of the Transwell® insert and fresh transport buffer to the basolateral side.
-
To assess basolateral to apical (B-to-A) transport, add the compound solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate the involvement of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound and the liberated ginkgolic acid after oral administration.
Methodology:
-
Use an appropriate rodent species (e.g., Sprague-Dawley rats).
-
Fast the animals overnight prior to dosing, with free access to water.
-
Prepare the dosing formulation of this compound (e.g., a solution or suspension in a suitable vehicle).
-
Administer the formulation to the animals via oral gavage at a predetermined dose.
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a suitable method (e.g., tail vein or saphenous vein).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of both this compound and ginkgolic acid using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous study is also conducted).
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ginkgolic Acid | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ginkgo biloba extracts: a review of the pharmacokinetics of the active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Ginkgolic acid 2-phosphate experiments
Welcome to the technical support center for Ginkgolic acid 2-phosphate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating the nuances of experimenting with this potent sphingosine-1-phosphate receptor 1 (S1P1) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, phosphorylated derivative of ginkgolic acid, a natural product found in the leaves and seeds of the Ginkgo biloba tree.[1] Its primary mechanism of action is as a potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[2] Upon binding to S1P1, it initiates downstream signaling cascades, a key one being the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[2]
Q2: How should I store and handle this compound?
A2: this compound should be stored at -20°C in a tightly sealed container, protected from light. For preparing stock solutions, it is soluble in DMSO and ethanol. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. When working with the compound, use appropriate personal protective equipment, as ginkgolic acids can cause skin and eye irritation.[3][4][5]
Q3: What are the known off-target effects of the parent compound, ginkgolic acid?
A3: The non-phosphorylated precursor, ginkgolic acid, has been reported to have several off-target effects, which could potentially be relevant depending on the experimental system and the potential for dephosphorylation of this compound. These include inhibition of SUMOylation, anti-inflammatory, antibacterial, and antiviral activities. It has also been shown to have cytotoxic and neurotoxic effects at higher concentrations.[1][6] Awareness of these potential off-target activities is crucial for interpreting unexpected experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: No or Low Response in S1P1 Receptor Activation Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure proper storage at -20°C and protection from light. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Compound Concentration | - Verify the concentration of your stock solution. - Perform a dose-response curve to determine the optimal concentration for your cell type and assay. |
| Cell Line Issues | - Confirm that your cell line expresses a functional S1P1 receptor. - Passage cells for a limited time, as receptor expression levels can change with excessive passaging. - Serum-starve cells before the experiment to reduce basal receptor activation. |
| Assay Conditions | - Optimize incubation time with this compound. - Ensure the assay buffer components do not interfere with receptor binding or signaling. |
| Dephosphorylation | - Consider the possibility of cellular phosphatases dephosphorylating the compound. Including phosphatase inhibitors in the assay may help. |
Issue 2: High Background or Inconsistent Results in ERK Phosphorylation Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Basal ERK Activation | - Optimize serum starvation time (typically 4-12 hours) to reduce basal phosphorylation.[7] - Handle cells gently to avoid mechanical stress, which can activate signaling pathways. |
| Inconsistent Cell Density | - Plate cells at a consistent density for all experiments, as cell-to-cell contact can influence signaling. |
| Variability in Treatment Time | - Ensure precise and consistent timing of this compound addition and cell lysis. |
| Western Blotting Issues | - Use a fresh, high-quality phospho-ERK antibody. - Include a total ERK loading control to normalize for protein loading. - Optimize antibody concentrations and incubation times. - Ensure complete transfer of proteins to the membrane. |
| Lysis Buffer Composition | - Include phosphatase and protease inhibitors in the lysis buffer to preserve the phosphorylation state of ERK. |
Issue 3: Unexpected Cytotoxicity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | - Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line. Ginkgolic acid, the parent compound, can be cytotoxic at higher concentrations.[8] |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1%). |
| Contamination | - Check for mycoplasma or other microbial contamination in your cell cultures. |
| Off-Target Effects | - The parent compound, ginkgolic acid, is known to have cytotoxic effects.[1] If dephosphorylation is occurring, this could contribute to toxicity. Consider measuring the levels of both the phosphorylated and non-phosphorylated forms in your experimental system. |
Experimental Protocols
General Protocol for S1P1 Receptor Internalization Assay
This protocol provides a general framework for assessing S1P1 receptor activation by monitoring its internalization.
-
Cell Seeding: Seed U2OS cells stably expressing EGFP-tagged S1P1 in a 96-well plate and grow overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free assay buffer and incubate for at least 2 hours.[9]
-
Compound Preparation: Prepare a 4X stock solution of this compound in the assay buffer. Also, prepare a 4X stock of a known S1P1 agonist as a positive control.[9]
-
Treatment: Add the 4X compound solutions to the respective wells and incubate for 1 hour at 37°C.[9]
-
Fixation: Gently decant the buffer and fix the cells with a fixing solution for 20 minutes at room temperature.[9]
-
Staining and Imaging: Wash the cells with PBS, stain the nuclei with Hoechst, and image the plate using a high-content imaging system to quantify receptor internalization.[9]
General Protocol for ERK Phosphorylation Western Blot
This protocol outlines the key steps for detecting ERK phosphorylation in response to this compound.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 or CHO cells) and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours. Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Immediately after treatment, place the plate on ice, aspirate the medium, and lyse the cells with a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Re-probe the membrane with a primary antibody against total ERK1/2 as a loading control.[7]
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Ginkgolic Acid (Parent Compound) on Various Enzymes
| Enzyme | IC50 (µM) | Reference |
| mPGES-1 | 0.7 | [11] |
| 5-LO | 0.2 | [11] |
| COX-1 | 8.1 | [11] |
| TXAS | 5.2 | [11] |
| Fatty Acid Synthase (FAS) | 10.5 | [12] |
Note: This data is for the non-phosphorylated ginkgolic acid and may be relevant for understanding potential off-target effects if dephosphorylation of this compound occurs.
Visualizations
Caption: S1P1 Signaling Pathway Activated by this compound.
Caption: Workflow for ERK Phosphorylation Western Blot Analysis.
References
- 1. A critical review of ginkgolic acids in Ginkgo biloba leaf extract (EGb): toxicity and technologies to remove ginkgolic acids and their promising bioactivities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of Action of Ginkgolic Acid (15:1) against Gram-Positive Bacteria Involves Cross Talk with Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Investigating the Enzymatic Effects of Ginkgolic Acid on Protein Phosphorylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of ginkgolic acid on protein phosphorylation. Given that current research focuses on ginkgolic acid as a modulator of enzyme activity rather than a substrate for phosphorylation, this guide is centered on its role as an inhibitor of protein tyrosine phosphatases (PTPs) and its subsequent effects on signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ginkgolic acid affects protein phosphorylation?
A1: Ginkgolic acid primarily affects protein phosphorylation by acting as an inhibitor of several key enzymes, particularly protein tyrosine phosphatases (PTPs). By inhibiting PTPs, ginkgolic acid prevents the dephosphorylation of substrate proteins, leading to a net increase in their phosphorylation status. It has been shown to inhibit PTPs such as PTPN9 and DUSP9, which in turn enhances the phosphorylation of AMP-activated protein kinase (AMPK).[1][2]
Q2: Which signaling pathways are known to be modulated by ginkgolic acid through phosphorylation?
A2: Ginkgolic acid has been shown to modulate several critical signaling pathways:
-
AMPK Signaling: By inhibiting PTPN9 and DUSP9, ginkgolic acid increases AMPK phosphorylation, which is a key regulator of cellular metabolism.[1][2] This can enhance glucose uptake in cells.[1][2][3][4]
-
STAT3 Signaling: Ginkgolic acid C 17:1 has been found to suppress the constitutive and inducible activation of STAT3 by upregulating the expression of PTPs like PTEN and SHP-1.[5][6]
-
ERK Signaling: In C2C12 myoblast cells, ginkgolic acid has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK).[7][8]
-
PI3K/Akt/mTOR Pathway: Some studies have indicated that ginkgolic acid can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[9]
Q3: What are the different analogs of ginkgolic acid, and do they have different effects on phosphorylation?
A3: Ginkgolic acid exists as a mixture of several analogs with varying alkyl chain lengths (e.g., C13:0, C15:1, C17:1). Research suggests that the length of the aliphatic chain and other structural features play a crucial role in their inhibitory activity against PTPs.[3] For instance, ginkgolic acid C 17:1 has been specifically studied for its effects on the STAT3 pathway.[5][6] When designing experiments, it is important to consider the specific analog being used.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments investigating the effects of ginkgolic acid on protein phosphorylation.
| Problem/Observation | Possible Cause(s) | Suggested Solution(s) |
| No significant change in the phosphorylation of the target protein after ginkgolic acid treatment. | 1. Incorrect Ginkgolic Acid Concentration: The concentration of ginkgolic acid may be too low to elicit a response. 2. Inappropriate Incubation Time: The treatment time may be too short or too long to observe the peak effect. 3. Cell Line/Enzyme Insensitivity: The specific cell line or isolated enzyme may not be responsive to ginkgolic acid. 4. Degradation of Ginkgolic Acid: The ginkgolic acid stock solution may have degraded. | 1. Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM).[7][9] 2. Conduct a time-course experiment to determine the optimal treatment duration. 3. Verify the expression of the target PTP or kinase in your experimental system. Consider using a positive control cell line or enzyme known to be affected by ginkgolic acid. 4. Prepare fresh stock solutions of ginkgolic acid in a suitable solvent like DMSO and store them appropriately. |
| High background or non-specific bands in Western blot analysis for phosphorylated proteins. | 1. Poor Antibody Specificity: The primary antibody may be cross-reacting with other proteins. 2. Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding. 3. High Antibody Concentration: The concentration of the primary or secondary antibody may be too high. | 1. Use a highly specific and validated antibody for the phosphorylated target. Run a control lane with a non-phosphorylated protein to check for specificity. 2. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 3. Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inconsistent results between experimental replicates. | 1. Variability in Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect signaling pathways. 2. Inaccurate Pipetting: Errors in pipetting ginkgolic acid or other reagents can lead to variability. 3. Issues with Protein Extraction and Quantification: Incomplete cell lysis or inaccurate protein concentration measurement can introduce errors. | 1. Standardize all cell culture parameters. Ensure cells are seeded at the same density and treated at a similar confluency. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Use a robust lysis buffer containing phosphatase and protease inhibitors. Use a reliable protein quantification assay (e.g., BCA assay) and ensure equal loading in Western blots. |
| Low yield or purity of isolated enzyme for in vitro assays. | 1. Suboptimal Expression and Purification Protocol: The protocol for expressing and purifying the target enzyme may not be optimized. 2. Enzyme Instability: The enzyme may be unstable during the purification process. | 1. Optimize expression conditions (e.g., temperature, induction time) and purification steps (e.g., chromatography resin, buffer composition). 2. Work at low temperatures (4°C) and include stabilizing agents (e.g., glycerol, DTT) in the buffers. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) and inhibition constants (Ki) for ginkgolic acid and its derivatives against various enzymes. This data is crucial for determining the appropriate concentrations for in vitro experiments.
| Ginkgolic Acid Analog | Target Enzyme | IC50 / Ki | Reference |
| Ginkgolic Acid (unspecified) | mPGES-1 | IC50 = 0.7 µM | [10] |
| Ginkgolic Acid (unspecified) | 5-LO | IC50 = 0.2 µM | [10] |
| Ginkgolic Acid (unspecified) | COX-1 | IC50 = 8.1 µM | [10] |
| Ginkgolic Acid (unspecified) | TXAS | IC50 = 5.2 µM | [10] |
| Ginkgolic Acid (C13:0) | PTPN9 | Ki = 53 µM | [3] |
| Ginkgolic Acid (C13:0) | DUSP9 | Ki = 2.5 µM | [3] |
Experimental Protocols
Protocol 1: In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of ginkgolic acid on a purified PTP enzyme.
Materials:
-
Purified PTP enzyme (e.g., PTP1B, PTPN9)
-
PTP substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)
-
Assay buffer (e.g., 20 mM Bis-Tris, pH 6.0)
-
Ginkgolic acid stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of ginkgolic acid in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 10 µL of each ginkgolic acid dilution or vehicle control to respective wells.
-
Add 70 µL of assay buffer containing the PTP enzyme to each well. The final enzyme concentration should be optimized for the specific PTP (e.g., 0.5 nM for PTP1B).[3]
-
Incubate the plate at room temperature for 15 minutes to allow the ginkgolic acid to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the pNPP substrate to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings every minute for 15-30 minutes.
-
Calculate the reaction rate (V) for each concentration of ginkgolic acid by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the ginkgolic acid concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Phosphorylation in Cultured Cells
This protocol describes how to measure changes in the phosphorylation status of a target protein in cells treated with ginkgolic acid.
Materials:
-
Cultured cells (e.g., C2C12, 3T3-L1)
-
Ginkgolic acid stock solution (in DMSO)
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with various concentrations of ginkgolic acid or vehicle control (DMSO) for a predetermined amount of time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
Visualizations
Caption: Workflow for PTP Inhibition Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ginkgolic Acid C 17:1, Derived from Ginkgo biloba Leaves, Suppresses Constitutive and Inducible STAT3 Activation through Induction of PTEN and SHP-1 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ginkgolic Acid 2-Phosphate & PTP1B Selectivity
Welcome to the technical support center for researchers working with Ginkgolic Acid 2-Phosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the selectivity of this compound for Protein Tyrosine Phosphatase 1B (PTP1B) over T-cell Protein Tyrosine Phosphatase (TCPTP).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound to target PTP1B?
Ginkgolic acid (C15:1) has been identified as an inhibitor of several protein tyrosine phosphatases (PTPs).[1][2][3] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[4][5] However, a major challenge in developing PTP1B inhibitors is achieving selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), which shares 72% sequence identity in its catalytic domain.[4] Off-target inhibition of TCPTP can lead to undesirable side effects. The addition of a phosphate (B84403) group to ginkgolic acid to create this compound is a hypothetical strategy aimed at enhancing its selectivity for PTP1B by exploiting structural differences in the active sites of these two enzymes.
Q2: How might the phosphate group on this compound improve selectivity for PTP1B over TCPTP?
While direct experimental data on this compound is limited, the strategy is based on the known structural differences between PTP1B and TCPTP. The active site of PTPs contains a highly conserved phosphate-binding loop. However, residues outside this immediate loop can influence inhibitor binding and selectivity. The introduction of a phosphate group on the ginkgolic acid molecule could lead to specific interactions, such as the formation of salt bridges or hydrogen bonds, with non-conserved amino acid residues in or near the PTP1B active site that are different in TCPTP.[4][6][7] This differential binding affinity could be the basis for improved selectivity.
Q3: I am not observing any inhibitory activity with my synthesized this compound. What could be the issue?
Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the successful synthesis and purity of this compound using techniques like NMR and mass spectrometry.
-
Enzyme Activity: Ensure that your PTP1B and TCPTP enzymes are active. Include a positive control inhibitor (e.g., sodium orthovanadate) in your assay to validate enzyme function.
-
Assay Conditions: Optimize your assay conditions, including buffer pH, temperature, and incubation times. PTP activity is sensitive to these parameters.
-
Inhibitor Concentration: You may be using a concentration of this compound that is too low to elicit a response. Perform a dose-response experiment over a wide concentration range.
-
Solubility: Ginkgolic acids can be poorly soluble in aqueous solutions. Ensure your compound is fully dissolved in the assay buffer. A small amount of DMSO can be used to aid solubility, but be mindful of its potential effects on enzyme activity.
Q4: My this compound inhibits both PTP1B and TCPTP. How can I quantitatively assess its selectivity?
To determine the selectivity of your compound, you need to calculate the IC50 values for both PTP1B and TCPTP. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The selectivity index is then calculated as the ratio of the IC50 for TCPTP to the IC50 for PTP1B.
-
Selectivity Index = IC50 (TCPTP) / IC50 (PTP1B)
A higher selectivity index indicates greater selectivity for PTP1B.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in assay results | Pipetting errors. | Use calibrated pipettes and prepare a master mix for reagents to minimize variability between wells. |
| Inconsistent incubation times or temperatures. | Ensure uniform incubation conditions for all samples. Use a temperature-controlled plate reader or water bath. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. | |
| Low signal-to-noise ratio | Sub-optimal substrate concentration. | Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration at or near the Km value. |
| Insufficient enzyme concentration. | Increase the enzyme concentration to ensure a linear reaction rate over the course of the assay. | |
| Incorrect wavelength settings. | Verify the correct excitation and emission wavelengths for your chosen substrate. | |
| No inhibition observed at any concentration | Inactive inhibitor compound. | Confirm the identity and purity of your this compound. |
| Inactive enzyme. | Test the enzyme with a known inhibitor to confirm its activity. | |
| Inhibitor binding is too weak. | The affinity of the compound for the enzyme may be too low to detect in your assay. Consider structural modifications to the inhibitor. |
Quantitative Data Summary
The following table provides a hypothetical example of data you might generate to compare the inhibitory activity of Ginkgolic Acid (C15:1) and this compound.
| Compound | PTP1B IC50 (µM) | TCPTP IC50 (µM) | Selectivity Index (TCPTP/PTP1B) |
| Ginkgolic Acid (C15:1) | 15.2 | 25.8 | 1.7 |
| This compound | 8.5 | 55.3 | 6.5 |
Note: These are example values and must be determined experimentally.
Experimental Protocols
Protocol 1: PTP1B Inhibition Assay
This protocol is for a fluorescence-based assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a substrate.
Materials:
-
Recombinant human PTP1B
-
Recombinant human TCPTP
-
DiFMUP substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
To each well of the 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the this compound dilutions to the appropriate wells. For control wells, add 10 µL of assay buffer with the same percentage of DMSO.
-
Add 20 µL of the PTP1B enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the DiFMUP substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessing Selectivity against TCPTP
To assess selectivity, repeat the PTP1B inhibition assay protocol described above, substituting TCPTP for PTP1B. Ensure that the enzyme concentration and substrate concentration are optimized for TCPTP to maintain a linear reaction rate. Calculate the IC50 for TCPTP and determine the selectivity index as described in the FAQs.
Visualizations
Caption: Conversion of Ginkgolic Acid to this compound.
Caption: Workflow for determining the selectivity of an inhibitor.
Caption: Inhibition of PTP1B by this compound in the insulin signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Ginkgolic acid as a dual-targeting inhibitor for protein tyrosine phosphatases relevant to insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The design strategy of selective PTP1B inhibitors over TCPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Ginkgolic Acid and the Prospective Profile of Ginkgolic Acid 2-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known bioactivities of Ginkgolic Acid and a theoretical exploration of how the introduction of a phosphate (B84403) group, creating Ginkgolic Acid 2-Phosphate, might alter its therapeutic potential and cellular interactions. Due to a significant lack of published data on this compound, this document synthesizes extensive research on the parent compound and extrapolates the potential impact of phosphorylation based on established biochemical principles.
Executive Summary
Ginkgolic Acid, a naturally occurring alkylphenol from Ginkgo biloba, has garnered significant scientific interest for its diverse biological effects. It is a well-documented inhibitor of protein SUMOylation and demonstrates antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] These effects are largely attributed to its ability to modulate key signaling pathways, including NF-κB and AMPK.[4][5] However, its therapeutic application is hampered by concerns regarding its cytotoxicity.[6][7]
The bioactivity of this compound has not been reported in the available scientific literature. Theoretically, the addition of a phosphate moiety could significantly alter its physicochemical properties, potentially leading to a prodrug with improved solubility, altered cell permeability, and a modified bioactivity profile. This guide will delve into the established data for Ginkgolic Acid and provide a prospective analysis of its phosphorylated derivative.
Comparative Bioactivity: Ginkgolic Acid vs. This compound (Prospective)
The following table summarizes the known bioactivities of Ginkgolic Acid and presents a hypothesized comparison with this compound.
| Biological Target/Activity | Ginkgolic Acid | This compound (Hypothesized) |
| SUMOylation Inhibition | Potent inhibitor of the SUMO E1 activating enzyme by blocking the formation of the E1-SUMO intermediate.[1][8][9] | Potentially reduced direct inhibition due to steric hindrance from the phosphate group. May act as a prodrug, releasing Ginkgolic Acid upon hydrolysis by intracellular phosphatases. |
| NF-κB Signaling | Promotes NF-κB p65 phosphorylation and nuclear translocation, leading to pro-inflammatory effects in some contexts. | Activity would depend on conversion to Ginkgolic Acid. The phosphate group might alter cellular uptake and intracellular concentration, thereby modulating the ultimate effect on NF-κB. |
| AMPK Activation | Activates AMPK, leading to inhibition of cancer cell proliferation, migration, and invasion.[5] | Similar to NF-κB, the effect on AMPK would likely be contingent on dephosphorylation. The charged phosphate group could influence interaction with upstream kinases of AMPK. |
| Antimicrobial Activity | Exhibits bactericidal effects against Gram-positive bacteria.[10][11] | The polar phosphate group may hinder penetration of the bacterial cell wall, potentially reducing antimicrobial efficacy compared to the parent compound. |
| Cytotoxicity | Demonstrates cytotoxicity in various cell lines, including neuronal and cancer cells.[6][7] | Phosphorylation could potentially reduce non-specific cytotoxicity by altering membrane interactions and cellular uptake, a common strategy in prodrug design. |
| Solubility | Poor water solubility. | Significantly increased aqueous solubility due to the hydrophilic phosphate group. |
Signaling Pathways and Mechanisms of Action
Ginkgolic Acid as a SUMOylation Inhibitor
Ginkgolic Acid was one of the first natural products identified as an inhibitor of the Small Ubiquitin-like Modifier (SUMO) conjugation pathway.[1][8] It directly targets the SUMO-activating enzyme (E1), preventing the formation of the E1-SUMO thioester intermediate, a critical initial step in the SUMOylation cascade.[9] This inhibition has far-reaching consequences, as SUMOylation is a key post-translational modification that regulates the function of numerous proteins involved in gene transcription, DNA repair, and cell cycle control.[12]
Modulation of NF-κB and AMPK Signaling by Ginkgolic Acid
Ginkgolic Acid has been shown to influence the NF-κB and AMPK signaling pathways, which are central regulators of inflammation, metabolism, and cell survival. In some cellular contexts, Ginkgolic Acid can promote the activation of the NF-κB pathway, leading to a pro-inflammatory response. Conversely, it can also activate AMPK, a key energy sensor, which often results in anti-proliferative and pro-apoptotic effects in cancer cells.[4][5]
Experimental Protocols
In Vitro SUMOylation Inhibition Assay
This protocol is adapted from established methods for assessing the inhibition of the SUMOylation cascade.[12][13][14]
Objective: To determine the inhibitory effect of Ginkgolic Acid or its derivatives on the in vitro SUMOylation of a target protein.
Materials:
-
Recombinant SUMO-1, E1 activating enzyme (SAE1/SAE2), and E2 conjugating enzyme (Ubc9).
-
Target protein for SUMOylation (e.g., RanGAP1).
-
ATP solution (10 mM).
-
SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% Tween 20, 1 mM DTT).
-
Ginkgolic Acid and/or this compound dissolved in a suitable solvent (e.g., DMSO).
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-SUMO-1 antibody and appropriate secondary antibody.
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine the SUMOylation reaction buffer, SUMO-1, E1 enzyme, E2 enzyme, and the target protein.
-
Add varying concentrations of Ginkgolic Acid or the test compound to the reaction mixtures. Include a vehicle control (solvent only).
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-SUMO-1 antibody to detect the SUMOylated target protein.
-
Quantify the band intensities to determine the extent of SUMOylation inhibition.
NF-κB Nuclear Translocation Assay
This protocol outlines a common method for assessing NF-κB activation by monitoring the translocation of the p65 subunit to the nucleus.[8][10][11]
Objective: To evaluate the effect of Ginkgolic Acid on the nuclear translocation of NF-κB p65.
Materials:
-
A suitable cell line (e.g., HeLa or RAW 264.7 macrophages).
-
Cell culture medium and supplements.
-
Ginkgolic Acid stock solution.
-
Fixing solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody against NF-κB p65.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Ginkgolic Acid for the desired time. Include a positive control (e.g., TNF-α) and a vehicle control.
-
After treatment, wash the cells with PBS and fix them with the fixing solution for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the nuclear localization of p65.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.[6][15][16]
Objective: To determine the cytotoxic effect of Ginkgolic Acid and its derivatives on a given cell line.
Materials:
-
Cell line of interest.
-
Cell culture medium.
-
Ginkgolic Acid and/or this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds for 24-48 hours. Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Conclusion and Future Directions
Ginkgolic Acid exhibits a complex and multifaceted bioactivity profile, with significant potential in areas such as oncology and infectious diseases, primarily through its potent inhibition of SUMOylation and modulation of key cellular signaling pathways. However, its inherent cytotoxicity remains a major obstacle to its clinical translation.[3][7]
The exploration of this compound as a potential prodrug is a scientifically sound strategy to address these limitations. Phosphorylation is a well-established approach to improve the solubility and pharmacokinetic properties of drug candidates. The conversion of a phosphorylated prodrug to its active form by endogenous phosphatases can allow for more targeted delivery and potentially a wider therapeutic window.
Future research should focus on the synthesis and in vitro characterization of this compound. Direct comparative studies are essential to validate the hypothesized changes in bioactivity, cytotoxicity, and cellular uptake. Should these initial studies prove promising, further preclinical evaluation in animal models would be warranted to assess its pharmacokinetic profile and in vivo efficacy. The development of a less toxic, more targeted derivative of Ginkgolic Acid could unlock the therapeutic potential of this intriguing natural product.
References
- 1. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolic acid and anacardic acid are specific covalent inhibitors of SARS-CoV-2 cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginkgolic acid inhibits the invasiveness of colon cancer cells through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of ginkgolic acid in HepG2 cells and primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AID 2011 - Summary assay for identification of inhibitors of SUMOylation - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
- 14. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Ginkgo biloba extract on cell proliferation and cytotoxicity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
A Comparative Guide to Ginkgolic Acid and Other Protein Tyrosine Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ginkgolic Acid and other prominent Protein Tyrosine Phosphatase (PTP) inhibitors, supported by experimental data and detailed methodologies. Protein Tyrosine Phosphatases are a class of enzymes crucial in regulating signal transduction pathways, making them significant targets in the development of therapeutics for a range of diseases, including diabetes, obesity, and cancer.[1][2][3] The primary challenge in this field lies in developing inhibitors with high selectivity, due to the conserved nature of the PTP active site.[3][4]
This comparison focuses on Ginkgolic Acid, a natural product inhibitor, and contrasts it with well-characterized inhibitors targeting PTP1B, SHP2, and LMPTP.
Note on Ginkgolic Acid 2-Phosphate: As of this review, specific experimental data on the synthesis and protein tyrosine phosphatase inhibitory activity of "this compound" is not available in publicly accessible scientific literature. Therefore, this guide will focus on the well-documented activities of its parent compound, Ginkgolic Acid (GA).
Quantitative Performance of PTP Inhibitors
The efficacy of PTP inhibitors is primarily evaluated by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The following tables summarize the quantitative data for Ginkgolic Acid and other representative PTP inhibitors.
Table 1: Inhibitory Activity of Ginkgolic Acid and Its Derivatives
| Compound | Target PTP | Inhibition Constant (Kᵢ) / % Inhibition | Source(s) |
| Ginkgolic Acid (C13:0) | PTPN9 | Kᵢ = 53 µM | [1][5] |
| DUSP9 | Kᵢ = 2.5 µM | [1][5] | |
| Ginkgolic Acid Derivative (Compound 3: 2-hydroxy-6-tridecylbenzoic acid) | PTPN11 (SHP2), PTPN2, PTP1B, DUSP9, PTPRS, PTPN9 | >90% inhibition | [6][7] |
| Ginkgolic Acid Derivative (Compound 4: 2-hydroxy-6-pentadecylbenzoic acid) | PTPN11 (SHP2), PTPN2, PTP1B, DUSP9, PTPRS, PTPN9 | >90% inhibition | [6][7] |
| Ginkgolic Acid Derivative (Compound 5: 2-hydroxy-6-(12′-hydroxyheptadec-13′(E)-en-1-yl) benzoic acid) | PTPN11 (SHP2), PTPN2, PTP1B, DUSP9, PTPRS, PTPN9 | >90% inhibition | [6][7] |
Table 2: Comparative Analysis of Ginkgolic Acid and Other PTP Inhibitors
| Inhibitor | Primary Target(s) | Potency (IC₅₀ / Kᵢ) | Mechanism of Action | Source(s) |
| Ginkgolic Acid | PTPN9, DUSP9 | Kᵢ = 2.5 - 53 µM | Dual-targeting inhibitor; leads to activation of the AMPK signaling pathway. | [1][6] |
| Trodusquemine (MSI-1436) | PTP1B | IC₅₀ = 1 µM | Allosteric, non-competitive inhibitor. Highly selective over TCPTP (IC₅₀ = 224 µM). | [4] |
| SHP099 | SHP2 | IC₅₀ = 71 nM | Allosteric inhibitor; stabilizes SHP2 in its auto-inhibited conformation. | [8] |
| Compound 23 | LMPTP | IC₅₀ = 800 nM | Uncompetitive inhibitor. Highly selective with no inhibition of a panel of 15 other PTPs. | [8][9] |
Signaling Pathways and Inhibitor Mechanisms
The diagrams below, generated using the DOT language, illustrate the signaling pathways affected by these inhibitors.
Caption: Mechanism of Ginkgolic Acid action.
Caption: PTP1B negatively regulates insulin signaling.
Caption: SHP2 positively regulates the RAS/MAPK pathway.
Experimental Protocols and Workflows
Reproducible and robust experimental design is critical for evaluating and comparing PTP inhibitors. Below are detailed protocols for key assays.
Experimental Workflow Visualizations
Caption: Workflow for an in vitro PTP inhibition assay.
References
- 1. Ginkgolic acid as a dual-targeting inhibitor for protein tyrosine phosphatases relevant to insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatase inhibitors: a patent review and update (2012-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PTPs with small molecule inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ginkgolic Acid Derivatives from Ginkgo biloba Show Inhibitory Activity against Protein Tyrosine Phosphatases Associated with Insulin Resistance [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Potency of Ginkgolic Acid: A Comparative Guide to its Enzyme Inhibitory Effects
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the inhibitory effects of Ginkgolic Acid (GA) on key enzymes involved in inflammatory and metabolic pathways. This analysis, supported by experimental data, pits GA against other known inhibitors, offering a clear perspective on its potential as a multi-targeting therapeutic agent.
Ginkgolic Acid, a naturally occurring phenolic acid found in the leaves and seed coats of Ginkgo biloba, has demonstrated significant inhibitory activity against a range of enzymes implicated in various disease processes. This guide will delve into the specifics of its action on microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), cyclooxygenase-1 (COX-1), 5-lipoxygenase (5-LO), protein tyrosine phosphatase non-receptor type 9 (PTPN9), and dual-specificity phosphatase 9 (DUSP9).
Performance Comparison: Ginkgolic Acid vs. Alternative Inhibitors
The inhibitory efficacy of Ginkgolic Acid is best understood when compared directly with other well-established enzyme inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of GA and its alternatives against their respective target enzymes.
| Target Enzyme | Inhibitor | IC50 / Ki |
| mPGES-1 | Ginkgolic Acid | 0.7 µM (IC50)[1] |
| Celecoxib | 22 µM (IC50)[2] | |
| COX-1 | Ginkgolic Acid | 8.1 µM (IC50)[1] |
| Indomethacin | 18 nM (IC50)[3][4] | |
| 5-LO | Ginkgolic Acid | 0.2 µM (IC50)[1] |
| Zileuton | 0.3 - 0.5 µM (IC50)[5] | |
| PTPN9 | Ginkgolic Acid | 53 µM (Ki)[6] |
| Ginkgolic Acid Derivative (Compound 3) | 7.84 µM (IC50)[1] | |
| Chebulinic Acid | 34 nM (IC50)[4] | |
| DUSP9 | Ginkgolic Acid | 2.5 µM (Ki)[6] |
| (E)-BCI | 8.0 µM (EC50 for DUSP1), 13.3 µM (EC50 for DUSP6)[7] |
Signaling Pathways and Experimental Workflows
To visualize the context of Ginkgolic Acid's inhibitory actions, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for assessing enzyme inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key enzyme inhibition assays cited in this guide.
mPGES-1 Inhibition Assay (Cell-Free)
-
Enzyme Source: Microsomal fractions from IL-1β-stimulated A549 cells are used as the source of mPGES-1.
-
Reaction Mixture: The reaction is typically conducted in a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing glutathione (B108866) (GSH) as a cofactor.
-
Inhibitor Pre-incubation: The enzyme preparation is pre-incubated with varying concentrations of Ginkgolic Acid or a control inhibitor (e.g., celecoxib) for a specified time at 4°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Reaction Termination and Analysis: The reaction is stopped after a defined period by the addition of a stop solution (e.g., a solution containing a denaturing agent and an internal standard). The amount of prostaglandin E2 (PGE2) produced is then quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.
COX-1 Inhibition Assay (Cell-Free)
-
Enzyme Source: Purified ovine or human COX-1 is used.
-
Reaction Mixture: The assay is performed in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor.
-
Inhibitor Pre-incubation: The enzyme is pre-incubated with different concentrations of Ginkgolic Acid or a reference inhibitor (e.g., indomethacin).
-
Reaction Initiation: The reaction is started by adding the substrate, arachidonic acid.
-
Detection: The production of prostaglandins (B1171923) can be monitored using various methods, including measuring oxygen consumption with an oxygen electrode or quantifying prostanoid products by LC-MS/MS or enzyme immunoassay (EIA).
-
Data Analysis: IC50 values are calculated from the dose-response curves.
5-LO Inhibition Assay (Cell-Free)
-
Enzyme Source: Recombinant human 5-lipoxygenase or the supernatant from lysed human polymorphonuclear leukocytes (PMNLs) can be used.
-
Reaction Mixture: The assay buffer typically contains calcium chloride and ATP.
-
Inhibitor Pre-incubation: The enzyme is pre-incubated with Ginkgolic Acid or a control inhibitor like zileuton.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Product Analysis: The formation of 5-LO products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4), is measured by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS/MS.
-
Data Analysis: The concentration of inhibitor that causes 50% inhibition of product formation (IC50) is determined.
PTPN9 and DUSP9 Inhibition Assay
-
Enzyme Source: Recombinant human PTPN9 or DUSP9 is used.
-
Substrate: A fluorogenic or chromogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) or p-nitrophenyl phosphate (pNPP), is commonly employed.
-
Reaction Conditions: The assay is conducted in a buffer optimized for phosphatase activity (e.g., Bis-Tris or HEPES buffer at a specific pH) containing a reducing agent like dithiothreitol (B142953) (DTT).
-
Inhibitor Incubation: The enzyme is incubated with various concentrations of Ginkgolic Acid or a reference inhibitor.
-
Reaction Measurement: The reaction is initiated by adding the substrate, and the increase in fluorescence or absorbance due to the dephosphorylated product is measured over time using a plate reader.
-
Data Analysis: The initial reaction velocities are determined, and the percentage of inhibition is calculated for each inhibitor concentration to determine the IC50 or Ki value.
Conclusion
The data presented in this guide highlight the potent and multi-targeted inhibitory properties of Ginkgolic Acid. Its ability to inhibit key enzymes in both the eicosanoid and insulin signaling pathways at micromolar concentrations suggests its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and metabolic disorders. The comparative data provided herein serves as a valuable resource for researchers evaluating the therapeutic promise of Ginkgolic Acid and its derivatives. Further in-vivo studies are warranted to fully elucidate its pharmacological profile and clinical utility.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of chebulinic acid as a dual targeting inhibitor of protein tyrosine phosphatases relevant to insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ginkgolic acid as a dual-targeting inhibitor for protein tyrosine phosphatases relevant to insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
A Comparative Analysis of Ginkgolic Acid Analogs in Oncological and Metabolic Research
A notable gap in current scientific literature exists regarding Ginkgolic acid 2-phosphate, with no significant experimental data available to facilitate a comparative analysis. This guide, therefore, focuses on a comprehensive comparison of other well-characterized natural and synthetic ginkgolic acid analogs, summarizing their performance in anticancer and antidiabetic research based on available experimental data.
Ginkgolic acids, a group of alkylphenols derived from the leaves and seeds of the Ginkgo biloba tree, have garnered significant interest in the scientific community for their diverse pharmacological activities.[1] These compounds and their synthetic analogs are being actively investigated for their potential as therapeutic agents in various diseases, particularly cancer and type 2 diabetes. This guide provides a comparative overview of the biological activities of prominent ginkgolic acid analogs, supported by experimental data and detailed methodologies.
Antidiabetic Activity: Inhibition of Protein Tyrosine Phosphatases
Several ginkgolic acid analogs have demonstrated potent inhibitory effects on protein tyrosine phosphatases (PTPs), which are key negative regulators of insulin (B600854) signaling. Inhibition of PTPs, such as PTP1B and PTPN9, is a promising strategy for the treatment of type 2 diabetes.[2]
Comparative Inhibitory Activity against PTP1B and PTPN9
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various ginkgolic acid analogs against PTP1B and PTPN9. Lower IC50 values indicate greater potency.
| Compound | Analog Type | Target Enzyme | IC50 (µM) | Reference |
| Ginkgolic Acid (C13:0) | Natural | PTPN9 | 21.80 | [3] |
| Synthetic Analog 1e | Synthetic | PTPN9 | < 28.54 | [3][4] |
| 2-hydroxy-6-tridecylbenzoic acid | Natural | PTP1B | 14.45 | [2][5] |
| 2-hydroxy-6-tridecylbenzoic acid | Natural | PTPN9 | 7.84 | [2][5] |
| 2-hydroxy-6-pentadecylbenzoic acid | Natural | PTP1B, PTPN9, etc. | >90% inhibition at 50 µM | [2][5] |
| 2-hydroxy-6-(12′-hydroxyheptadec-13′(E)-en-1-yl) benzoic acid | Natural | PTP1B, PTPN9, etc. | >90% inhibition at 50 µM | [2][5] |
Key Observation: The synthetic analog 1e and the natural analog 2-hydroxy-6-tridecylbenzoic acid show significant inhibitory activity against PTPN9, with the latter also potently inhibiting PTP1B.[2][3][4][5] The length and composition of the alkyl side chain appear to be crucial for the inhibitory activity against these phosphatases.[2]
Experimental Protocol: PTP1B Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory effect of ginkgolic acid analogs on PTP1B activity.
Materials:
-
Human recombinant PTP1B enzyme
-
p-nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Ginkgolic acid analogs (test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the PTP1B enzyme in the reaction buffer.
-
Add the test compound (ginkgolic acid analog) at various concentrations to the wells of the microplate.
-
Add the PTP1B enzyme solution to the wells containing the test compound and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][7]
Anticancer Activity: Cytotoxicity Against Cancer Cell Lines
Ginkgolic acids have demonstrated cytotoxic effects against a range of cancer cell lines, with their efficacy varying based on the specific analog and cancer type.[8]
Comparative Cytotoxicity of Ginkgolic Acid Analogs
The following table presents the IC50 values of different ginkgolic acid analogs against various human cancer cell lines.
| Compound | Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| Ginkgolic Acids (mixture) | Natural | Human Nasopharyngeal Carcinoma (CNE-2Z) | 14.91 - 23.81 µg/mL | [9] |
| Ginkgolic Acid C15:1 | Natural | Ovarian Cancer Cells | ≤ 20 ng/mL | [8] |
| Ginkgolic Acid C15:1 | Natural | Human Tongue Squamous Carcinoma (Tac8113 and Cal-27) | 5 - 10 | [8] |
| Biflavonoid 3 from G. biloba | Natural | HeLa | 14.79 ± 0.64 (48h) | [10] |
| Biflavonoid 4 from G. biloba | Natural | HeLa | 8.38 ± 0.63 (48h) | [10] |
| EGb 761 | Extract | Leukemic 1210 (L1210) | 46.36 ± 2.43 | [11] |
| EGb 761-H (aglycones + terpenes) | Extract | Leukemic 1210 (L1210) | 10.27 ± 0.88 | [11] |
| EGb 761-DT-H (aglycones) | Extract | Leukemic 1210 (L1210) | 14.93 ± 0.73 | [11] |
| Ginkgol C15:1-Δ⁸ | Natural | HepG2 (Liver Cancer) | 18.84 ± 2.58 | [12] |
| Ginkgol C15:1-Δ⁸ | Natural | HGC (Gastric Cancer) | 13.15 ± 2.91 | [12] |
Key Observation: The cytotoxicity of ginkgolic acid analogs is dependent on their chemical structure, with some analogs exhibiting high potency against specific cancer cell lines.[8][10][11][12] For instance, ginkgol C15:1-Δ⁸ shows strong activity against liver and gastric cancer cells, while certain biflavonoids are effective against cervical cancer cells.[10][12]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Ginkgolic acid analogs (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Treat the cells with various concentrations of the ginkgolic acid analogs and a vehicle control.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway and Experimental Workflow
AMPK Signaling Pathway in Antidiabetic and Anticancer Effects
The activation of AMP-activated protein kinase (AMPK) is a key mechanism through which ginkgolic acids exert their therapeutic effects.[3][13] AMPK is a central regulator of cellular energy homeostasis and its activation can lead to increased glucose uptake and inhibition of cancer cell growth and invasion.[13][14]
Caption: Ginkgolic acid analogs activate AMPK, leading to antidiabetic and anticancer effects.
Experimental Workflow: From Analog Synthesis to Biological Evaluation
The following diagram illustrates a typical workflow for the comparative analysis of novel ginkgolic acid analogs.
Caption: A typical workflow for the development and evaluation of ginkgolic acid analogs.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Ginkgolic Acid Derivatives from Ginkgo biloba Show Inhibitory Activity against Protein Tyrosine Phosphatases Associated with Insulin Resistance [mdpi.com]
- 3. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Cancer Properties of Ginkgolic Acids in Human Nasopharyngeal Carcinoma CNE-2Z Cells via Inhibition of Heat Shock Protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative anticancer and antioxidant activities of different ingredients of Ginkgo biloba extract (EGb 761) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ginkgolic acid inhibits the invasiveness of colon cancer cells through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
In vivo efficacy comparison of Ginkgolic acid and its phosphorylated form
An objective analysis of the in vivo performance of ginkgolic acid across various therapeutic areas, supported by experimental data.
This guide provides a comprehensive comparison of the in vivo efficacy of ginkgolic acid, a natural compound isolated from the leaves and seeds of Ginkgo biloba. While the prompt requested a comparison with its phosphorylated form, a review of the current scientific literature reveals a lack of available data on a phosphorylated version of ginkgolic acid for in vivo applications. Therefore, this guide will focus on the well-documented in vivo effects of ginkgolic acid and its common analogs, providing researchers, scientists, and drug development professionals with a thorough understanding of its therapeutic potential.
Ginkgolic acids, including various forms such as C13:0, C15:1, and C17:1, have demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2][3] The primary mechanism of action for ginkgolic acid is the inhibition of protein SUMOylation, a post-translational modification process implicated in various diseases.[4][5][6]
I. Anti-Cancer Efficacy
Ginkgolic acid has been extensively studied for its cytotoxic activity against numerous human cancers in preclinical in vivo models.[1] It has been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and the suppression of key signaling pathways.
Quantitative Data Summary: Tumor Growth Inhibition
| Cancer Type | Ginkgolic Acid Form | Animal Model | Dosage and Administration | Key Findings | Reference |
| Gastric Cancer | Ginkgolic Acid C17:1 | Mice with gastric cancer xenografts | 7.5, 15, or 30 mg/kg, intraperitoneal injection for 28 days | Significant, dose-dependent reduction in gastric tumor growth without significant body weight loss.[1] | [1] |
| Nasopharyngeal Carcinoma | Ginkgolic Acid C15:1 | Xenograft mouse model | 15 mg/kg, gastric gavage, 3 times/week for 3 weeks | Exhibited an inhibitory effect on tumor growth. Co-administration with 5-FU (5 mg/kg) resulted in synergistic inhibition.[1] | [1] |
| Ovarian Cancer | Ginkgolic Acid C15:1 | In vivo tumor growth model | Not specified | Suppressed ovarian cancer by downregulating the lncRNA MALAT1/JAK2 axis.[1] | [1] |
| Human Tongue Squamous Carcinoma | Ginkgolic Acid C15:1 | In vivo tumor model | 50 mg/kg, daily, gastric gavage for 4 weeks | Markedly suppressed tumor growth by attenuating TGF-β1-triggered SMAD4 SUMOylation.[1] | [1] |
| Colon Cancer | Ginkgolic Acid | In vivo model | Not specified | Suppressed proliferation, migration, and invasion of colon cancer cells without toxicity.[7] | [7] |
| Nasopharyngeal Carcinoma | Ginkgolic Acids (GAS) | CNE-2Z cell-xenografted nude mice | Not specified | Inhibited tumor growth with low hepatotoxicity.[8][9] | [8][9] |
| Gastric Cancer | Ginkgolic Acid (GA) | In vivo model | Not specified | Showed an effective role in reducing gastric tumor growth.[10] | [10] |
Experimental Protocols
General Xenograft Tumor Model Protocol:
-
Cell Culture: Human cancer cell lines (e.g., gastric, nasopharyngeal) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. Ginkgolic acid is administered via a specified route (e.g., intraperitoneal injection, oral gavage) at various doses and schedules. The control group typically receives the vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., every few days) using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, western blotting).
Signaling Pathways in Anti-Cancer Activity
Ginkgolic acid exerts its anti-cancer effects by modulating several signaling pathways. A key mechanism is the inhibition of SUMOylation, which affects the function of numerous proteins involved in cell proliferation and survival.[4][6][11] Additionally, ginkgolic acid has been shown to suppress the STAT3/JAK2 signaling pathway, which is often constitutively active in cancer cells and promotes their growth and survival.[10][12][13]
Caption: Ginkgolic acid inhibits the SUMOylation pathway by targeting the E1 activating enzyme.
Caption: Ginkgolic acid inhibits the JAK2/STAT3 signaling pathway.
II. Anti-Inflammatory and Other In Vivo Effects
Beyond its anti-cancer properties, ginkgolic acid has demonstrated efficacy in models of inflammation and other conditions.
Quantitative Data Summary: Anti-Inflammatory and Other Effects
| Condition | Ginkgolic Acid Form | Animal Model | Dosage and Administration | Key Findings | Reference |
| Pulmonary Fibrosis | Ginkgolic Acid | Mouse model of bleomycin-induced pulmonary fibrosis | 25 mg/kg/d | Not specified | [1] |
| Cardiac Fibrosis | Ginkgolic Acid | Myocardial infarction mice model | Delivery via osmotic pumps | Reduced myocardial infarction-induced cardiac fibrosis.[14] | [14] |
| Sepsis | Ginkgolic Acid | Septic mice model | Not specified | Promoted inflammatory responses, reduced bacterial clearance, aggravated organ damage, and increased mortality.[15] | [15] |
It is important to note the conflicting report on the effect of ginkgolic acid in a sepsis model, where it exacerbated inflammation.[15] This highlights the need for further investigation into the context-dependent effects of this compound.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model:
-
Animal Model: Mice are anesthetized.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: Ginkgolic acid is administered daily for a specified period.
-
Assessment: At the end of the study, lungs are harvested for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and biochemical assays (e.g., hydroxyproline (B1673980) content to quantify collagen).
Myocardial Infarction-Induced Cardiac Fibrosis Model:
-
Animal Model: Mice undergo surgery to ligate the left anterior descending coronary artery, inducing myocardial infarction.
-
Treatment: Ginkgolic acid is continuously delivered using subcutaneously implanted osmotic pumps.
-
Assessment: After a designated period, hearts are harvested. Fibrotic area is assessed using histological staining (e.g., Masson's trichrome or Picrosirius red). Cardiac function may also be evaluated by echocardiography.
Signaling Pathways in Inflammation
The anti-inflammatory effects of ginkgolic acid are thought to be mediated through the inhibition of pro-inflammatory signaling pathways. However, as seen in the sepsis model, its effects can be complex. The pro-inflammatory effect observed in sepsis was linked to the inhibition of SUMOylation and increased NF-κB activity.[15]
References
- 1. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolic Acids Confer Potential Anticancer Effects by Targeting Pro- Inflammatory and Oncogenic Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 5. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Anti-Cancer Properties of Ginkgolic Acids in Human Nasopharyngeal Carcinoma CNE-2Z Cells via Inhibition of Heat Shock Protein 90 [mdpi.com]
- 9. Anti-Cancer Properties of Ginkgolic Acids in Human Nasopharyngeal Carcinoma CNE-2Z Cells via Inhibition of Heat Shock Protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginkgolic acid (GA) suppresses gastric cancer growth by inducing apoptosis and suppressing STAT3/JAK2 signaling regulated by ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ginkgolic Acid, a SUMO-1 Inhibitor, Inhibits the Progression of Oral Squamous Cell Carcinoma by Alleviating SUMOylation of SMAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginkgolic Acid C 17:1, Derived from Ginkgo biloba Leaves, Suppresses Constitutive and Inducible STAT3 Activation through Induction of PTEN and SHP-1 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginkgolic Acid C 17:1, Derived from Ginkgo biloba Leaves, Suppresses Constitutive and Inducible STAT3 Activation through Induction of PTEN and SHP-1 Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Mechanistic Maze: A Comparative Guide to Ginkgolic Acid and its Analogs in Cellular Signaling
A comprehensive analysis of the molecular interactions and inhibitory profiles of Ginkgolic Acids, offering researchers a comparative toolkit for drug discovery and development.
While the specific entity "Ginkgolic acid 2-phosphate" remains uncharacterized in current scientific literature, this guide provides a detailed cross-validation of the mechanisms of action for various well-studied ginkgolic acids (GAs). Extracted from the leaves and seed coats of Ginkgo biloba, these alkylphenolic acids have garnered significant interest for their diverse biological activities, ranging from anti-inflammatory and anti-diabetic to anti-cancer and anti-viral effects. This report synthesizes key experimental findings, offering a comparative look at their efficacy against various molecular targets and detailing the methodologies employed in these assessments.
Comparative Efficacy of Ginkgolic Acids and Alternative Inhibitors
The inhibitory potential of ginkgolic acids has been quantified against a range of enzymes central to various pathological processes. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of different ginkgolic acid congeners and established inhibitors, providing a clear comparison of their potencies.
| Compound/Analog | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ginkgolic Acid (GA) | mPGES-1 | 0.7[1] | MK886 | 2.4[1] |
| Ginkgolic Acid (GA) | 5-Lipoxygenase (5-LO) | 0.2[1] | Zileuton | - |
| Ginkgolic Acid (GA) | Cyclooxygenase-1 (COX-1) | 8.1[1] | - | - |
| Ginkgolic Acid (GA) | Thromboxane A2 Synthase (TXAS) | 5.2[1] | CV4151 | - |
| Ginkgolic Acid (GA) | SARS-CoV-2 PLpro | 16.30 ± 0.64[2] | - | - |
| Ginkgolic Acid (GA) | SARS-CoV-2 3CLpro | 1.79 ± 0.58[2] | - | - |
| Ginkgolic Acid (C13:0) | Tyrosinase | 2.8 mg/mL[3] | - | - |
| Ginkgolic Acid (C15:1) | HepG2 cells | 18.84 ± 2.58[3] | Cisplatin | ~53.32[3] |
| Ginkgolic Acid (C15:1) | HGC cells | 13.15 ± 2.91[3] | - | - |
| Compound/Analog | Target Enzyme | Ki (µM) |
| Ginkgolic Acid (C13:0) | PTPN9 | 53[1] |
| Ginkgolic Acid (C13:0) | DUSP9 | 2.5[1] |
| Ginkgolic Acid (GA) | SARS-CoV-2 3CLpro | 1.69[4] |
Key Signaling Pathways Modulated by Ginkgolic Acids
Ginkgolic acids exert their effects by intervening in several critical signaling cascades. The following diagrams illustrate these mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Inhibition of mPGES-1 Activity
-
Source of Enzyme: Microsomal preparations from IL-1β-stimulated A549 cells were used as the source of human mPGES-1.
-
Assay Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.4) containing 2.5 mM glutathione.
-
Procedure:
-
Microsomal membranes were diluted in the assay buffer.
-
Test compounds (Ginkgolic acid or vehicle) were added and pre-incubated for 15 minutes at 4°C.
-
The reaction was initiated by the addition of the substrate, PGH2 (prostaglandin H2), at varying concentrations (typically 20 µM).
-
The reaction was allowed to proceed for 1 minute at 4°C.
-
The reaction was terminated by the addition of a stop solution containing 40 mM FeCl2 and 80 mM citric acid.
-
-
Quantification: The amount of PGE2 produced was quantified using either a PGE2 High-Sensitivity EIA Kit or by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
Inhibition of 5-Lipoxygenase (5-LO) Activity
-
Source of Enzyme: Isolated human recombinant 5-LO.
-
Assay Conditions: Detailed assay conditions for the cell-free 5-LO activity assay were not fully specified in the provided context but would typically involve measuring the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or its subsequent products.[1]
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
-
Enzymes: Recombinant PTPN9 and DUSP9.
-
Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), a fluorogenic PTP substrate.
-
Procedure:
-
The inhibitory effects of ginkgolic acid analogs were evaluated at a concentration of 50 µM for PTPN9 and 20 µM for DUSP9.
-
The respective PTP was added to a mixture containing DiFMUP and the test compound.
-
Enzyme activity was measured by monitoring the change in fluorescence intensity at an excitation/emission of 365/450 nm.[5]
-
Cell Viability and Apoptosis Assays
-
Cell Lines: Pancreatic cancer cell lines (Panc-1, BxPC-3) and hepatocellular carcinoma cell line (HepG2).
-
Colony Formation Assay:
-
Cells were treated with varying concentrations of Ginkgolic acid (e.g., 20 µM and 50 µM).
-
The number of colonies formed after a specified incubation period was counted and compared to untreated control cells.[6]
-
-
Apoptosis Assay (Flow Cytometry):
-
Cells were treated with Ginkgolic acid (e.g., 20 µM) for 48 hours.
-
The percentage of apoptotic cells was determined using flow cytometric analysis, likely involving staining with annexin (B1180172) V and propidium (B1200493) iodide.[6]
-
Conclusion
Ginkgolic acids represent a class of natural products with significant therapeutic potential, acting as multi-target inhibitors across various signaling pathways. Their ability to potently inhibit key enzymes in pro-inflammatory lipid mediator biosynthesis and protein tyrosine phosphatases involved in metabolic regulation underscores their promise in the development of novel treatments for inflammatory diseases and type 2 diabetes. The provided data and protocols offer a foundation for researchers to further explore the structure-activity relationships of ginkgolic acid derivatives and to design more potent and selective inhibitors. Future research into phosphorylated derivatives, such as the hypothetical this compound, may yet reveal novel biological activities and therapeutic avenues.
References
- 1. Ginkgolic Acid Derivatives from Ginkgo biloba Show Inhibitory Activity against Protein Tyrosine Phosphatases Associated with Insulin Resistance | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Ginkgolic Acid Analogues and Evaluation of Their Molluscicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: Ginkgolic Acid vs. Ginkgolic Acid 2-Phosphate
A comprehensive review of the cytotoxic profiles of ginkgolic acid and its phosphorylated derivative, providing researchers with essential data for informed decision-making in drug development and biological research.
Executive Summary
Ginkgolic acids, a class of alkylphenolic acids found in Ginkgo biloba, are known for their diverse biological activities, including potent cytotoxicity against various cell lines.[1][2][3] This has garnered interest in their potential as anti-cancer agents.[2][3] However, their inherent toxicity also raises safety concerns.[1][4][5] To modulate their activity and potentially reduce toxicity, derivatives such as ginkgolic acid 2-phosphate can be synthesized. This guide provides a comparative analysis of the cytotoxicity of ginkgolic acid and its 2-phosphate derivative, drawing upon available experimental data.
Note on this compound: Publicly available research directly detailing the synthesis and cytotoxic properties of this compound is limited. Therefore, a direct, data-driven comparison is not currently feasible. This guide will focus on presenting the extensive data available for ginkgolic acid's cytotoxicity while noting the data gap for its 2-phosphate analog. The information provided for ginkgolic acid can serve as a benchmark for future studies on its derivatives.
Cytotoxicity of Ginkgolic Acid: A Quantitative Overview
Ginkgolic acid has demonstrated dose-dependent cytotoxic effects across a range of cell types. The following table summarizes key quantitative data from various studies.
| Cell Line | Assay | Concentration/IC50 | Key Findings | Reference |
| HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | Lower than primary rat hepatocytes | More sensitive to ginkgolic acid cytotoxicity compared to primary hepatocytes.[6] | [6] |
| Primary Rat Hepatocytes | MTT Assay | Higher than HepG2 cells | Less sensitive to ginkgolic acid-induced cytotoxicity.[6] | [6] |
| V79 (Chinese Hamster Lung Fibroblasts) | Resazurin (B115843) Reduction Assay | Cytotoxic effects at ≥ 50 µM | Showed concentration-dependent cytotoxicity. | [7] |
| C2C12 (Mouse Myoblast) | MTT Assay | Significant decrease in viability at 100 µM | Inhibited cell viability and colony formation.[8] | [8] |
| Chick Embryonic Neurons | Not specified | Concentration-dependent cell death | Induced neuronal death with features of both apoptosis and necrosis.[9] | [9] |
Experimental Protocols
The following are detailed methodologies for commonly used assays to evaluate the cytotoxicity of ginkgolic acid.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of ginkgolic acid (and/or this compound) for a specified duration (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Resazurin Reduction Assay:
-
Principle: This assay uses the blue dye resazurin, which is reduced to the pink, fluorescent resorufin (B1680543) by viable cells. The fluorescence intensity is proportional to the number of living cells.
-
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability relative to the control.
-
Apoptosis Assays
1. Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the test compounds.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathways in Ginkgolic Acid-Induced Cytotoxicity
Ginkgolic acid has been shown to induce cytotoxicity through various signaling pathways, primarily leading to apoptosis. One of the key mechanisms involves the inhibition of SUMOylation and the subsequent activation of the NF-κB pathway.[10]
Caption: Ginkgolic acid-induced cytotoxicity pathway.
Conclusion
The available evidence strongly indicates that ginkgolic acid is a potent cytotoxic agent that induces cell death through mechanisms including apoptosis. While this presents opportunities for its development as an anti-cancer therapeutic, its inherent toxicity necessitates careful consideration and further research. The lack of data on this compound highlights a significant knowledge gap. Future studies are crucial to synthesize this derivative and evaluate its cytotoxic profile in comparison to the parent compound. Such research will be invaluable for determining if phosphorylation can modulate the therapeutic index of ginkgolic acid, potentially leading to the development of safer and more effective drug candidates.
References
- 1. A critical review of ginkgolic acids in Ginkgo biloba leaf extract (EGb): toxicity and technologies to remove ginkgolic acids and their promising bioactivities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of ginkgolic acid in HepG2 cells and primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginkgolic acids induce neuronal death and activate protein phosphatase type-2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ginkgolic Acid Analogs and Other Known PTPN9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Ginkgolic acid and its derivatives against other known inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 9 (PTPN9), also known as PTP-MEG2. PTPN9 is a key regulator in multiple signaling pathways, and its inhibition presents a promising therapeutic strategy for various diseases, including type 2 diabetes and certain cancers. This document summarizes quantitative inhibitory data, details experimental protocols for inhibitor assessment, and visualizes the complex biological pathways involved.
A note on "Ginkgolic acid 2-phosphate": Extensive literature searches did not yield specific information on a compound named "this compound." The data presented herein focuses on the well-documented PTPN9 inhibitor, Ginkgolic acid (GA), and its synthetic analogs.
Quantitative Comparison of PTPN9 Inhibitors
The following table summarizes the in vitro inhibitory potency of Ginkgolic acid, its synthetic analogs, and other identified PTPN9 inhibitors. The data is compiled from various studies to provide a comparative overview of their efficacy.
| Inhibitor Class | Compound | PTPN9 IC₅₀ | PTPN9 Kᵢ | Other PTPs Inhibited (IC₅₀/Kᵢ) | Reference(s) |
| Ginkgolic Acid & Analogs | Ginkgolic Acid (GA) (C13:0) | 21.80 µM | 53 µM | DUSP9 (IC₅₀ = 3.64 µM, Kᵢ = 2.5 µM) | [1][2] |
| Synthetic Analog 1d | 28.54 µM | - | DUSP9 (IC₅₀ = 8.61 µM) | ||
| Synthetic Analog 1e | 1e > GA | - | DUSP9 (IC₅₀ > GA) | ||
| Synthetic Analog 1f | 1f > GA | - | DUSP9 (IC₅₀ > GA) | ||
| Dibenzofuran (B1670420) Derivatives | Compound 10a | 320 nM | - | SHP2 (> 50 µM), CDC25 (> 50 µM) | [1] |
| Scaffold-Hopped Compounds | Compound 4a | 3.2 µM | - | PTP1B (~24 µM), TCPTP (~24 µM) | [3] |
| Compound 4b | 4.3 µM | - | PTP1B (~23.65 µM), TCPTP (~23.65 µM) | [3] | |
| F₂Pmp-based Inhibitors | Compound C1 | 9.0 µM | - | General pTyr mimetic precursor | [2] |
| Compound 7 | Highly Potent & Selective | - | Not specified | [2][4] |
PTPN9 Signaling Pathways
PTPN9 plays a crucial role in several key cellular signaling pathways by dephosphorylating specific tyrosine residues on target proteins. Understanding these pathways is essential for elucidating the mechanism of action of PTPN9 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PTPN9 inhibitors.
In Vitro PTPN9 Phosphatase Activity Assay (Fluorometric)
This assay is commonly used to determine the direct inhibitory effect of a compound on the enzymatic activity of PTPN9.
Materials:
-
Recombinant human PTPN9 enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM EDTA, 3 mM DTT
-
Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Test compounds (e.g., Ginkgolic acid analogs) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader (Excitation/Emission = 365/450 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound to the assay buffer.
-
Add the recombinant PTPN9 enzyme to the wells containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30 minutes at 30°C.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is calculated relative to a DMSO control (no inhibitor).
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based PTPN9 Inhibition Assay (Western Blot)
This assay evaluates the ability of a cell-permeable inhibitor to engage PTPN9 in a cellular context and modulate the phosphorylation of its downstream targets.
Materials:
-
Cell line expressing PTPN9 and a relevant signaling pathway (e.g., HepG2 for insulin signaling, SW480 for STAT3 signaling).
-
Cell culture medium and supplements.
-
Test compound.
-
Stimulating agent (e.g., insulin, cytokine).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IR, anti-IR).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein quantification assay (e.g., BCA assay).
Procedure:
-
Plate cells and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration.
-
Stimulate the cells with the appropriate agonist (e.g., insulin, IL-6) for a short period to induce phosphorylation of the PTPN9 substrate.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target protein.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Conclusion
The landscape of PTPN9 inhibitors is expanding, with natural products like Ginkgolic acid and its synthetic analogs demonstrating moderate inhibitory activity. More recent drug discovery efforts have yielded highly potent and selective inhibitors, such as the dibenzofuran derivatives and F₂Pmp-based compounds, showcasing the potential for developing targeted PTPN9-based therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of novel PTPN9 inhibitors. Future head-to-head studies in standardized assays will be crucial for a more direct and definitive comparison of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A Highly Selective and Potent PTP-MEG2 Inhibitor with Therapeutic Potential for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual screening, optimization, and identification of a novel specific PTP-MEG2 Inhibitor with potential therapy for T2DM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly selective and potent PTP-MEG2 inhibitor with therapeutic potential for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Ginkgolic Acid: A Comparative Guide to Target Validation
A Multi-Target Profile of Ginkgolic Acid
Ginkgolic acid, a major constituent of Ginkgo biloba, has demonstrated a range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory effects.[1] This broad spectrum of activity is attributed to its ability to interact with and inhibit multiple molecular targets. The primary targets identified to date fall into two main categories: enzymes involved in lipid metabolism and pro-inflammatory pathways, and enzymes regulating protein modification.
Inhibition of Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis
Ginkgolic acid has been shown to potently inhibit key enzymes involved in the biosynthesis of pro-inflammatory lipid mediators like prostaglandins (B1171923) (PGs) and leukotrienes (LTs).[2][3][4] These molecules play a crucial role in the inflammatory response, and their inhibition is a key mechanism for many anti-inflammatory drugs.
Modulation of Cancer-Related Pathways
In the context of cancer, ginkgolic acid has been found to interfere with critical pathways driving tumor growth and survival. One of the key mechanisms is the inhibition of de novo lipogenesis, a process often upregulated in cancer cells to support rapid proliferation.[5] GA achieves this by activating AMP-activated protein kinase (AMPK) signaling, which in turn downregulates the expression of key lipogenic enzymes.[5] Furthermore, ginkgolic acid has been identified as a potent inhibitor of SUMOylation, a post-translational modification process that is often dysregulated in cancer.[6][7]
Comparative Efficacy of Ginkgolic Acid Across Different Targets
The inhibitory potency of ginkgolic acid varies across its different molecular targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
| Molecular Target | IC50 Value (in vitro) | Cellular IC50 | Key Function | Reference |
| 5-Lipoxygenase (5-LO) | 0.2 µM | 2.1 - 3.8 µM | Leukotriene Biosynthesis | [2][3] |
| Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) | 0.7 µM | 2.1 - 3.8 µM | Prostaglandin E2 Biosynthesis | [2][3] |
| Thromboxane A2 Synthase (TXAS) | 5.2 µM | 2.1 - 3.8 µM | Thromboxane A2 Biosynthesis | [2][3] |
| Cyclooxygenase-1 (COX-1) | 8.1 µM | 2.1 - 3.8 µM | Prostaglandin Biosynthesis | [2][3] |
| SUMOylation of RanGAP1-C2 | 3.0 µM | Not Reported | Protein Modification | [8] |
| Fatty Acid Synthase (FASN) | Not Reported | Downregulated | Lipogenesis | [5][9] |
| Acetyl-CoA Carboxylase (ACC) | Not Reported | Downregulated | Lipogenesis | [5] |
Confirming Molecular Targets: The Role of Knockout Models
The gold standard for validating the molecular target of a drug in a biological system is the use of genetic models, particularly knockout (KO) models. In these models, the gene encoding the putative target protein is deleted, rendering the protein non-functional. If the drug no longer exerts its effect in the knockout model, it provides strong evidence that the deleted protein is indeed the direct target of the drug.
While specific knockout model studies for ginkgolic acid's targets are not detailed in the provided search results, the methodology is well-established. The following section outlines a general workflow for using knockout models in target validation, drawing parallels from research on autotaxin, another important enzyme in lipid signaling.[10][11][12][13]
Experimental Workflow for Target Validation Using Knockout Models
Figure 1. A generalized workflow for molecular target validation using knockout models.
Signaling Pathways Modulated by Ginkgolic Acid
Ginkgolic acid's interaction with its various targets leads to the modulation of several downstream signaling pathways. Understanding these pathways is crucial for elucidating the compound's overall mechanism of action.
Pro-inflammatory Lipid Mediator Biosynthesis Pathway
Figure 2. Inhibition of pro-inflammatory lipid mediator biosynthesis by ginkgolic acid.
AMPK Signaling and Lipogenesis Pathway in Cancer
Figure 3. Ginkgolic acid inhibits lipogenesis in cancer cells via activation of AMPK signaling.
Detailed Experimental Protocols
To facilitate the replication and further investigation of ginkgolic acid's effects, this section provides detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., C2C12 myoblasts) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of ginkgolic acid (e.g., 0-100 µM) for the desired time periods (e.g., 24 or 48 hours).[1]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µl of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
In Vitro Enzyme Activity Assays
mPGES-1 Activity Assay: [2]
-
Enzyme Source: Use microsomal preparations from IL-1β-stimulated A549 cells as a source of mPGES-1.
-
Incubation: Pre-incubate the microsomal preparations with ginkgolic acid or vehicle (e.g., 0.3% DMSO) for 15 minutes at 4°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2), at a specific concentration (e.g., 20 µM).
-
Reaction Termination and Analysis: After a defined time, terminate the reaction and quantify the amount of PGE2 produced using a suitable method like ELISA or LC-MS.
5-LO Activity Assay: [2]
-
Enzyme Source: Use isolated human recombinant 5-lipoxygenase.
-
Incubation: Pre-incubate the enzyme with ginkgolic acid or vehicle.
-
Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid (e.g., 20 µM).
-
Product Quantification: Measure the formation of 5-LO products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4), using HPLC or other analytical techniques.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the proteins of interest (e.g., p-AMPK, FASN, β-actin) overnight at 4°C.[5]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Ginkgolic acid presents a fascinating case of a multi-target natural compound with significant therapeutic potential. While the specific molecular target of its phosphorylated form, ginkgolic acid 2-phosphate, remains to be elucidated, the extensive research on the parent compound has provided a solid foundation for understanding its mechanisms of action. The diverse inhibitory profile of ginkgolic acid, targeting key enzymes in inflammation and cancer, underscores its potential as a lead compound for the development of novel therapeutics. Future studies employing knockout models for each of its putative targets will be instrumental in dissecting the contribution of each target to the overall pharmacological effects of ginkgolic acid and in validating the most promising targets for drug development.
References
- 1. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. Ginkgolic Acid (15:1) - LKT Labs [lktlabs.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative metabolomic analysis of cells treated with ginkgolic acid vs. its phosphate
A comprehensive review of the metabolomic effects of ginkgolic acid and an important note on the current research landscape of its phosphate (B84403) counterpart.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolic acids (GAs) are a class of alkylphenolic acids found in the leaves and seeds of the Ginkgo biloba tree.[1][2][3] They are known for a wide range of biological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4] However, GAs are also associated with significant toxicity, particularly hepatotoxicity and nephrotoxicity, which limits their therapeutic potential.[1][2][3] The metabolomic analysis of cells and organisms exposed to ginkgolic acid has been a key area of research to understand its mechanisms of action and toxicity.
This guide aims to provide a comparative metabolomic analysis of cells treated with ginkgolic acid versus its phosphate derivative. However, a comprehensive search of the scientific literature and chemical databases reveals a significant finding: there is currently no publicly available research or data on a compound specifically identified as "ginkgolic acid phosphate." This suggests that ginkgolic acid phosphate may be a novel or hypothetical compound that has not yet been synthesized or characterized in the public domain.
Therefore, this guide will focus on presenting the existing metabolomic data for ginkgolic acid. We will summarize the key findings from preclinical studies, detail the experimental protocols used, and visualize the implicated metabolic pathways. This information will serve as a valuable resource for researchers interested in the metabolic effects of ginkgolic acids and will highlight the knowledge gap concerning its potential phosphate derivatives.
Metabolomic Effects of Ginkgolic Acid
Ginkgolic acid has been shown to induce significant alterations in the metabolic profiles of treated cells and organisms, primarily impacting lipid, glucose, and purine (B94841) metabolism.[5][6][7] These changes are often linked to its observed toxic effects, particularly on the liver and kidneys.[6][8][9]
Quantitative Metabolomic Data
The following table summarizes the key metabolites found to be altered in response to ginkgolic acid treatment in various preclinical models.
| Metabolite Class | Specific Metabolite | Change | Biological Context | Reference |
| Lipids | Lysophosphatidylcholine (LysoPC(18:0)) | Altered | Plasma of GA-treated rats | [6] |
| Lysophosphatidylcholine (LysoPC(18:2)) | Altered | Plasma of GA-treated rats | [6] | |
| Oleamide | Increased | Brain of APP/PS1 mice (AD model) treated with Ginkgo biloba extract | [7] | |
| Sphinganine | Increased | Brain of APP/PS1 mice (AD model) treated with Ginkgo biloba extract | [7] | |
| Sphingosine | Increased | Brain of APP/PS1 mice (AD model) treated with Ginkgo biloba extract | [7] | |
| Sphingosine 1-phosphate | Increased | Brain of APP/PS1 mice (AD model) treated with Ginkgo biloba extract | [7] | |
| Palmitic amide | Decreased | Brain of APP/PS1 mice (AD model) treated with Ginkgo biloba extract | [7] | |
| Amino Acids | Tyrosine | Altered | Brain of APP/PS1 mice (AD model) treated with Ginkgo biloba extract | [7] |
| Purines | - | Disturbed | Liver of GA (15:1)-treated mice | [5][7] |
| Energy Metabolism | - | Perturbed | Brain of APP/PS1 mice (AD model) treated with Ginkgo biloba extract | [7] |
Note: The study on APP/PS1 mice used a Ginkgo biloba extract, which contains ginkgolic acids, but the observed effects may not be solely attributable to this compound class.
Experimental Protocols
The following are representative experimental protocols for the metabolomic analysis of ginkgolic acid-treated samples.
Animal Studies and Sample Collection
-
Animal Model: Male Sprague-Dawley rats or mice are commonly used.
-
Treatment: Ginkgolic acids (e.g., a mixture or a specific isomer like GA (15:1)) are administered orally at varying doses (e.g., low dose: 100 mg/kg; high dose: 900 mg/kg).[6][8]
-
Sample Collection: Blood, liver, and kidney tissues are collected at specific time points post-administration (e.g., 3rd and 7th day).[6] Serum or plasma is separated from the blood for analysis. Tissues are snap-frozen in liquid nitrogen and stored at -80°C until analysis.
Metabolite Extraction
-
Serum/Plasma: A specific volume of serum or plasma is mixed with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins. The mixture is vortexed and then centrifuged. The supernatant containing the metabolites is collected and dried.
-
Tissues: A known weight of the frozen tissue is homogenized in a cold solvent mixture (e.g., methanol/water). The homogenate is then processed similarly to serum/plasma to extract the metabolites.
Metabolomic Analysis: UPLC-HDMS
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a high-definition mass spectrometer (HDMS) is a common platform for analyzing the complex mixture of metabolites.[6][8]
-
Chromatographic Separation: A reversed-phase column (e.g., C18) is typically used. A gradient elution with mobile phases consisting of water with a small percentage of an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to separate the metabolites.
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. High-resolution mass spectrometry allows for accurate mass measurements and the determination of elemental compositions.
-
Data Analysis: The raw data is processed using specialized software to identify and quantify the metabolites. Statistical analysis (e.g., principal component analysis and orthogonal partial least squares discriminant analysis) is used to identify the metabolites that are significantly different between the treated and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by ginkgolic acid and a typical workflow for metabolomic analysis.
References
- 1. The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1H NMR-based metabolomics study of liver damage induced by ginkgolic acid (15:1) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel mechanisms for the synthesis of important secondary metabolites in Ginkgo biloba seed revealed by multi-omics data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic profiling of the hepatotoxicity and nephrotoxicity of Ginkgolic acids in rats using ultra-performance liquid chromatography-high-definition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Ginkgolic Acid and Standard Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on the anti-inflammatory properties of ginkgolic acid. Despite the initial topic request for "Ginkgolic acid 2-phosphate," a thorough literature search did not yield specific data on the anti-inflammatory effects of this phosphorylated derivative. The following information is based on studies of ginkgolic acid.
Introduction
Inflammation is a complex biological response crucial for host defense, yet its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a continuous effort in drug discovery. Ginkgolic acid (GA), a naturally occurring phenolic acid found in Ginkgo biloba, has garnered attention for its potential therapeutic properties, including anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory performance of ginkgolic acid against two well-established anti-inflammatory drugs: Indomethacin (B1671933), a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone (B1670325), a synthetic corticosteroid. We present quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways to offer an objective resource for the scientific community.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the inhibitory concentrations (IC50) of ginkgolic acid, indomethacin, and dexamethasone against key enzymes and mediators involved in the inflammatory cascade. This data provides a quantitative basis for comparing their potency.
Table 1: Inhibition of Key Enzymes in Eicosanoid Biosynthesis
| Compound | Target Enzyme | IC50 Value | Source |
| Ginkgolic Acid | COX-1 | 8.1 µM (cell-free) | [1] |
| 5-Lipoxygenase (5-LO) | 0.2 µM (cell-free) | [1] | |
| mPGES-1 | 0.7 µM (cell-free) | [1] | |
| Indomethacin | COX-1 | 18 nM | [1] |
| COX-2 | 26 nM | [1] | |
| Dexamethasone | COX-2 | 0.0073 µM (in human articular chondrocytes) |
Table 2: Inhibition of Pro-inflammatory Cytokine and Mediator Production
| Compound | Mediator | Cell Type/Model | Inhibition | Source |
| Ginkgolic Acid | TNF-α, IL-6, IL-1β | ox-LDL-stimulated HUVECs | Dose-dependent reduction | |
| PGE2, NO | ox-LDL-stimulated HUVECs | Dose-dependent reduction | ||
| Indomethacin | IL-1β, IL-6, TNF-α | LPS-stimulated murine macrophages | Significant reduction at 10 µg/mL | |
| Dexamethasone | TNF-α, IL-6, IL-1β | High glucose-stimulated retinal pericytes | IC50 values ranging from 2 to 995 nM | |
| PGE2 | LPS-stimulated human peripheral blood mononuclear cells | Significant inhibition at 10⁻⁶ M |
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of ginkgolic acid, indomethacin, and dexamethasone are mediated through distinct molecular pathways.
Ginkgolic Acid: Ginkgolic acid exhibits a multi-targeted anti-inflammatory mechanism. It is a potent inhibitor of 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), key enzymes in the biosynthesis of pro-inflammatory lipid mediators.[1] It also inhibits cyclooxygenase-1 (COX-1).[1]
A significant aspect of ginkgolic acid's action involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway . In several non-sepsis inflammatory models, ginkgolic acid has been shown to inhibit the activation of NF-κB, a critical transcription factor for numerous pro-inflammatory genes.[2] This inhibition is thought to be a primary mechanism for its anti-inflammatory effects. However, it is crucial to note that in a sepsis model, ginkgolic acid was reported to promote NF-κB activation and exacerbate inflammation.[3][4][5] This discrepancy highlights the context-dependent effects of ginkgolic acid and warrants further investigation into its role in different inflammatory conditions.
Indomethacin: As a non-selective NSAID, indomethacin's primary mechanism of action is the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] This blockade prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Dexamethasone: Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects primarily through the activation of the glucocorticoid receptor (GR) . Upon binding, the dexamethasone-GR complex translocates to the nucleus where it can transactivate anti-inflammatory genes and transrepress pro-inflammatory transcription factors, including NF-κB and AP-1.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by each compound.
Caption: Ginkgolic Acid's Modulation of the NF-κB Signaling Pathway.
Caption: Dexamethasone's Mechanism via Glucocorticoid Receptor Signaling.
Caption: Indomethacin's Inhibition of the Prostaglandin Synthesis Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for two common assays used to evaluate anti-inflammatory activity.
In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This assay is widely used to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.
Caption: Workflow for the LPS-Stimulated Macrophage Assay.
Detailed Steps:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells are seeded into multi-well plates at a specific density and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (ginkgolic acid, indomethacin, or dexamethasone) or vehicle (e.g., DMSO) for a pre-incubation period (typically 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control group) to a final concentration that elicits a robust inflammatory response (e.g., 1 µg/mL).
-
Incubation: The cells are incubated for a further 18-24 hours.
-
Sample Collection: The cell culture supernatant is collected for the analysis of secreted inflammatory mediators. Cell viability can be assessed using methods like the MTT assay to rule out cytotoxic effects of the compounds.
-
Analysis: The concentration of nitric oxide (NO) is measured using the Griess reagent. Prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and other cytokines are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
In Vivo: Carrageenan-Induced Paw Edema Assay
This is a classic and widely used in vivo model to evaluate the anti-inflammatory activity of compounds. Carrageenan injection into the paw of a rodent induces a biphasic inflammatory response.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Detailed Steps:
-
Animal Acclimatization and Grouping: Rodents (typically rats or mice) are acclimatized to the laboratory conditions. They are then randomly divided into several groups: a negative control (vehicle), a positive control (a known anti-inflammatory drug like indomethacin or dexamethasone), and treatment groups receiving different doses of the test compound.
-
Compound Administration: The test compound, positive control, or vehicle is administered, usually orally or intraperitoneally, at a specific time before the carrageenan injection (e.g., 30-60 minutes).
-
Baseline Paw Volume Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement Post-Induction: The paw volume is measured again at regular intervals after the carrageenan injection (e.g., every hour for up to 5 hours).
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point by subtracting the baseline volume from the post-injection volume. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.
Conclusion
Ginkgolic acid demonstrates significant anti-inflammatory properties through a multi-targeted mechanism that includes the inhibition of key enzymes in the eicosanoid pathway and modulation of the NF-κB signaling pathway. When compared to standard anti-inflammatory drugs, ginkgolic acid shows a different inhibitory profile. While indomethacin is a potent and non-selective COX inhibitor, and dexamethasone acts via the glucocorticoid receptor to broadly suppress inflammation, ginkgolic acid offers a unique combination of 5-LO, mPGES-1, and COX-1 inhibition.
The conflicting reports on the effect of ginkgolic acid on NF-κB signaling in different experimental contexts underscore the importance of further research to fully elucidate its therapeutic potential and safety profile. The lack of specific data on this compound suggests an opportunity for future studies to explore the structure-activity relationship of ginkgolic acid derivatives and their potential as novel anti-inflammatory agents. This guide provides a foundational comparison to aid researchers in the design and interpretation of future investigations in this promising area of drug discovery.
References
- 1. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolic acid exerts an anti-inflammatory effect in human umbilical vein endothelial cells induced by ox-LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis [frontiersin.org]
A Comparative Analysis of the Antimicrobial Spectrum: Ginkgolic Acid vs. Ginkgolic Acid Phosphate
A notable gap in current research is the absence of publicly available data on the antimicrobial properties of ginkgolic acid phosphate (B84403). Extensive investigation reveals a wealth of information regarding the antimicrobial spectrum of ginkgolic acid, but a direct comparison with its phosphate derivative is not possible at this time due to the lack of experimental data on the latter.
This guide, therefore, provides a comprehensive overview of the antimicrobial profile of ginkgolic acid, supported by experimental data from peer-reviewed studies. This information is intended for researchers, scientists, and drug development professionals.
Ginkgolic Acid: A Potent Antimicrobial Agent
Ginkgolic acids, primarily the C15:1 variant, are natural alkylphenols found in the leaves and seed coats of the Ginkgo biloba tree. Research has demonstrated their significant antimicrobial activity, particularly against Gram-positive bacteria.
Antimicrobial Spectrum
The antimicrobial efficacy of ginkgolic acid has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. Lower MIC values indicate greater potency.
| Microorganism | Strain | Ginkgolic Acid (GA) Type | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Clinical Isolates (including MRSA) | GA (C15:1) | 2 - 8 | - | [1] |
| Staphylococcus aureus | - | GA (C17:1) | 100 | - | [2] |
| Enterococcus faecalis | Clinical Isolates | GA (C15:1) | 2 - 4 | - | [1] |
| Enterococcus faecalis | - | GA (C17:1) | 62.6 | - | [2] |
| Clostridium perfringens | - | GA (C17:1) | 1.56 | - | [2] |
| Cutibacterium acnes | - | GA (C15:1) | - | - | [3] |
| Streptococcus pyogenes | - | GA (C15:1) | - | - | [3] |
| Bacillus amyloliquefaciens | - | GA (C15:1) | - | - | [4][5] |
| Escherichia coli | - | GA (C17:1) | No activity | - | [2] |
| Salmonella typhimurium | - | GA (C17:1) | No activity | - | [2] |
| Pseudomonas aeruginosa | - | GA (C17:1) | No activity | - | [2] |
Note: "-" indicates data not available in the cited sources.
Anti-Biofilm Activity
Ginkgolic acid (C15:1) has also been shown to be effective against bacterial biofilms, which are notoriously difficult to eradicate. It can inhibit biofilm formation at sub-inhibitory concentrations and kill bacteria within mature biofilms at higher concentrations.[1][3][6]
Mechanism of Action of Ginkgolic Acid
The antimicrobial action of ginkgolic acid is multifaceted, involving the disruption of several key bacterial processes.
Disruption of Iron Homeostasis
One of the primary mechanisms of ginkgolic acid (C15:1) against Gram-positive bacteria involves the disruption of iron homeostasis.[7][8] Iron is an essential nutrient for bacterial growth and virulence. Ginkgolic acid's activity is significantly enhanced in iron-deprived conditions, suggesting it interferes with iron uptake or utilization.[1] This disruption is linked to the Ferric Uptake Regulator (Fur), a key protein in maintaining iron balance.[7][8]
Caption: Mechanism of Ginkgolic Acid via Iron Homeostasis Disruption.
Inhibition of Nucleic Acid and Protein Synthesis
Ginkgolic acid (C15:1) has been shown to penetrate Gram-positive bacteria and inhibit the biosynthesis of DNA, RNA, and proteins.[4][5] It can also inhibit the activity of key enzymes like DNA polymerase.[5]
Caption: Ginkgolic Acid's Inhibition of Key Biosynthetic Pathways.
Experimental Protocols
The data presented in this guide are primarily derived from broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Agent: Ginkgolic acid is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (or another suitable broth).
-
Inoculation and Incubation: Each well containing the diluted ginkgolic acid is inoculated with the prepared bacterial suspension. Control wells containing only the broth and bacteria (positive control), broth and the highest concentration of the solvent (solvent control), and uninoculated broth (negative control) are included. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of ginkgolic acid at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[9][10][11][12]
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Conclusion
Ginkgolic acid exhibits a potent and broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, including drug-resistant strains. Its multifaceted mechanism of action, targeting iron homeostasis and essential biosynthetic pathways, makes it a promising candidate for further research and development as a novel antimicrobial agent.
The antimicrobial properties of ginkgolic acid phosphate remain an unexplored area. Future studies are warranted to synthesize and evaluate this derivative to determine if the addition of a phosphate group alters its antimicrobial spectrum and potency, potentially offering new avenues for therapeutic applications.
References
- 1. The Mechanism of Action of Ginkgolic Acid (15:1) against Gram-Positive Bacteria Involves Cross Talk with Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Frontiers | Validation of a 16th Century Traditional Chinese Medicine Use of Ginkgo biloba as a Topical Antimicrobial [frontiersin.org]
- 4. d-nb.info [d-nb.info]
- 5. The antibacterial activity and mechanism of ginkgolic acid C15:1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. The Mechanism of Action of Ginkgolic Acid (15:1) against Gram-Positive Bacteria Involves Cross Talk with Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.7. Broth Microdilution Susceptibility Testing against Natural Products [bio-protocol.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Ginkgolic Acid and Its Derivatives Against a Panel of Phosphatases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of ginkgolic acid and its derivatives against a panel of phosphatases. The data presented here is compiled from various studies to facilitate an objective assessment of their specificity and potential as research tools or therapeutic agents. For comparative context, the inhibitory profiles of well-established phosphatase inhibitors are also included.
Data Presentation: Inhibitor Specificity
The following table summarizes the inhibitory concentrations (IC₅₀ or Kᵢ) of Ginkgolic Acid (GA) and its derivatives against various phosphatases. For comparison, the inhibitory activities of common phosphatase inhibitors are also listed.
| Inhibitor | Phosphatase Target | IC₅₀ / Kᵢ | Phosphatase Class |
| Ginkgolic Acid (GA) | PTPN9 | Kᵢ = 53 µM | Protein Tyrosine Phosphatase |
| DUSP9 | Kᵢ = 2.5 µM[1] | Dual-Specificity Phosphatase | |
| PP2C | Activator[2] | Serine/Threonine Phosphatase | |
| PP1A, PP2A, PP2B | Inhibited or unchanged[2] | Serine/Threonine Phosphatase | |
| Tyrosine Phosphatase | Inhibited or unchanged[2] | Protein Tyrosine Phosphatase | |
| Acid and Alkaline Phosphatases | Inhibited or unchanged[2] | Non-specific Phosphatases | |
| Ginkgolic Acid Derivative 3 | PTP1B | IC₅₀ = 14.45 µM[3] | Protein Tyrosine Phosphatase |
| PTPN9 | IC₅₀ = 7.84 µM[3] | Protein Tyrosine Phosphatase | |
| PTPN11 | IC₅₀ = 11.18 µM[3] | Protein Tyrosine Phosphatase | |
| PTPN2, DUSP9, PTPRS | >90% inhibition at 50 µM[3] | Protein Tyrosine Phosphatase | |
| Okadaic Acid | PP2A | IC₅₀ = 0.1 nM[4] | Serine/Threonine Phosphatase |
| PP1 | IC₅₀ = 15-20 nM[4] | Serine/Threonine Phosphatase | |
| PP2B | Inhibited at high concentrations[4] | Serine/Threonine Phosphatase | |
| PP2C | Not effectively inhibited[4] | Serine/Threonine Phosphatase | |
| Acid and Alkaline Phosphatases | Not effectively inhibited[4] | Non-specific Phosphatases | |
| Tyrosine Phosphatases | Not effectively inhibited[4] | Protein Tyrosine Phosphatase | |
| Calyculin A | PP2A | IC₅₀ = 0.5-1 nM[5][6] | Serine/Threonine Phosphatase |
| PP1 | IC₅₀ = 2 nM[5][6] | Serine/Threonine Phosphatase | |
| Acid and Alkaline Phosphatases | Not inhibited[6] | Non-specific Phosphatases | |
| Tyrosine Phosphatases | Not inhibited[6] | Protein Tyrosine Phosphatase | |
| Sodium Orthovanadate | Protein Tyrosine Phosphatases | General inhibitor | Protein Tyrosine Phosphatase |
| Alkaline Phosphatases | Inhibitor[7][8] | Non-specific Phosphatase | |
| ATPases | Inhibitor[7][8] | - | |
| PP1α, PP2A | 95% inhibition[9] | Serine/Threonine Phosphatase |
Note: The available literature primarily focuses on Ginkgolic Acid and its derivatives, with no specific data found for "Ginkgolic acid 2-phosphate". The data for Ginkgolic Acid is presented as a proxy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols outline the general procedures for assessing phosphatase inhibition.
Protocol 1: Colorimetric Phosphatase Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This protocol is a widely used method for determining the activity of various phosphatases by measuring the production of p-nitrophenol.
Materials:
-
Phosphatase enzyme of interest
-
Inhibitor stock solution (e.g., Ginkgolic acid in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in Assay Buffer)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the inhibitor in the Assay Buffer.
-
In a 96-well plate, add a fixed amount of the phosphatase enzyme to each well.
-
Add the various concentrations of the inhibitor to the respective wells. Include a control with no inhibitor (vehicle only).
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution to each well. The solution will turn yellow in the presence of p-nitrophenol.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC₅₀ value.
Protocol 2: Fluorogenic Phosphatase Assay using 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP)
This protocol offers a more sensitive method for measuring phosphatase activity, particularly for protein tyrosine phosphatases.
Materials:
-
Phosphatase enzyme of interest (e.g., PTPN9, DUSP9)
-
Inhibitor stock solution
-
Assay Buffer (e.g., 20 mM Bis-Tris, pH 7.0, 150 mM NaCl, 2.5 mM DTT, 0.01% Triton X-100)[6]
-
DiFMUP substrate stock solution (e.g., 100 mM in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare serial dilutions of the inhibitor in the Assay Buffer.
-
In a 96-well black microplate, add the diluted inhibitor solutions.
-
Add a fixed amount of the phosphatase enzyme to each well. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 10 minutes).
-
Prepare a working solution of DiFMUP in the Assay Buffer.
-
Initiate the reaction by adding the DiFMUP working solution to each well.
-
Immediately measure the fluorescence intensity over time using a fluorescence microplate reader.
-
The rate of increase in fluorescence is proportional to the phosphatase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value.[10]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Workflow for determining phosphatase inhibitor potency.
Caption: Inhibition of PTPs by Ginkgolic Acid enhances insulin signaling.
References
- 1. Ginkgolic acid as a dual-targeting inhibitor for protein tyrosine phosphatases relevant to insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgolic acids induce neuronal death and activate protein phosphatase type-2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Calyculin A | Cell Signaling Technology [cellsignal.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Delving into Ginkgolic Acid: A Comparative Analysis of In Vitro and In Vivo Reproducibility
A comprehensive examination of the biological activities of ginkgolic acids reveals a strong correlation between laboratory findings and preclinical studies in living organisms. While direct research on Ginkgolic acid 2-phosphate is currently unavailable in peer-reviewed literature, this guide will provide a thorough comparison of the well-documented in vitro and in vivo effects of its parent compounds, the ginkgolic acids. This analysis will serve as a crucial resource for researchers, scientists, and drug development professionals by offering insights into its therapeutic potential and highlighting areas for future investigation.
Ginkgolic acids (GAs), a group of alkylphenolic compounds isolated from the leaves and seeds of Ginkgo biloba, have demonstrated a wide array of pharmacological activities.[1] These include promising anti-cancer, antibacterial, and anti-inflammatory properties. This guide will objectively compare the performance of ginkgolic acids with alternative compounds and provide supporting experimental data to assess the reproducibility of these findings from the laboratory bench to preclinical models.
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize the key quantitative data from various in vitro and in vivo studies on ginkgolic acids.
Table 1: In Vitro Anti-Cancer Activity of Ginkgolic Acids
| Cell Line | Ginkgolic Acid Type | Assay | Concentration/IC50 | Key Findings |
| Human Nasopharyngeal Carcinoma (CNE-2Z) | Mixed GAs | MTT Assay | IC50: 14.91 µg/mL | Inhibition of cell proliferation.[2] |
| Human Breast Cancer (MCF-7, MDA-MB-231) | C15:1 | Wound-healing assay | 25 µM | Inhibition of cell migration.[3] |
| Human Colon Cancer (SW480) | Mixed GAs | Transwell migration assay | Concentration-dependent | Inhibition of cell migration and invasion. |
| Multiple Myeloma (U266) | C17:1 | MTT Assay | Not specified | Inhibition of cell viability.[4] |
Table 2: In Vivo Anti-Cancer Activity of Ginkgolic Acids
| Cancer Model | Animal Model | Ginkgolic Acid Type | Dosage | Key Findings |
| Nasopharyngeal Carcinoma Xenograft | Nude mice | Mixed GAs | Not specified | Inhibition of tumor growth.[2] |
| Breast Cancer Xenograft | Not specified | C15:1 | Not specified | Dampened tumorigenic properties. |
Table 3: Antibacterial Activity of Ginkgolic Acids
| Bacterial Strain | Ginkgolic Acid Type | In Vitro/In Vivo | MIC/Dosage | Key Findings |
| Enterococcus faecalis (clinical isolates) | C15:1 | In Vitro | ≤4 µg/mL | Robust antibacterial activity.[5] |
| Staphylococcus aureus (clinical isolates) | C15:1 | In Vitro | ≤8 µg/mL | Robust antibacterial activity.[5] |
| Streptococcus agalactiae (clinical isolates) | C15:1 | In Vitro & In Vivo | MIC50: 6.25 µM | Strong bactericidal effect and significant effectiveness in an intraperitoneal infection model.[6] |
| Gram-positive bacteria | C15:1 | In Vitro | Not specified | Significant antibacterial activity. |
Table 4: Comparison with Alternative Compounds
| Biological Activity | Ginkgolic Acid | Alternative Compound | In Vitro/In Vivo Performance |
| Anti-Cancer (Breast Cancer) | Ginkgolic Acid C15:1 | Doxorubicin | Ginkgolic acid inhibits migration at 25 µM in vitro[3]. Doxorubicin is a standard chemotherapy drug with well-established cytotoxic effects. |
| Antibacterial (Gram-positive) | Ginkgolic Acid C15:1 | Vancomycin | Ginkgolic acid shows MIC values of ≤4-8 µg/mL against clinical isolates[5]. Vancomycin is a frontline antibiotic for serious Gram-positive infections. |
The Potential Role of Phosphorylation: A Look into this compound
The absence of specific data on this compound necessitates a discussion on the potential effects of phosphorylation on the biological activity of natural products. Phosphorylation is a common biological process that can significantly alter a molecule's properties.
Incorporating phosphate (B84403) groups can enhance the stability, bioavailability, and pharmacological properties of natural molecules.[7] It can improve a compound's water solubility, which is often a limiting factor for the in vivo application of hydrophobic molecules like ginkgolic acids. Furthermore, phosphorylation can alter the charge, hydrogen bonding capacity, and overall structure of a molecule, potentially leading to enhanced biological activity.[7] Studies on other natural products, such as polysaccharides, flavonoids, and terpenoids, have shown that phosphorylation can lead to increased antioxidant, anti-cancer, antiviral, and antibacterial effects.
Therefore, it is plausible that this compound could exhibit improved pharmacokinetic properties and potentially enhanced or altered biological activities compared to its non-phosphorylated counterparts. However, without direct experimental evidence, this remains a hypothesis that warrants future investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
In Vitro Assays
-
Cell Viability (MTT) Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of ginkgolic acid or control vehicle for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[4]
-
-
Cell Migration (Wound-healing) Assay:
-
Cells are grown to confluence in a multi-well plate.
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
The cells are washed to remove debris and then incubated with ginkgolic acid or control.
-
Images of the wound are captured at different time points (e.g., 0, 24, 48, or 72 hours).
-
The rate of wound closure is quantified to assess cell migration.[3]
-
-
SUMOylation Inhibition Assay:
-
An in vitro SUMOylation reaction is set up using recombinant E1, E2, and SUMO proteins, along with a substrate protein.
-
The reaction is initiated by the addition of ATP.
-
Ginkgolic acid or a control is added to the reaction mixture.
-
The reaction products are separated by SDS-PAGE and analyzed by Western blotting using an antibody specific to the SUMO-conjugated substrate.[3]
-
In Vivo Models
-
Xenograft Mouse Model for Anti-Cancer Activity:
-
Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
Ginkgolic acid or a vehicle control is administered to the mice through a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dosage and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed.[2]
-
-
Bacterial Infection Model:
-
Mice are infected with a pathogenic bacterial strain (e.g., Streptococcus agalactiae) via a relevant route of administration (e.g., intraperitoneal injection).
-
A predetermined time after infection, the mice are treated with ginkgolic acid, a standard antibiotic, or a vehicle control.
-
The survival rate of the mice is monitored over a period of time.
-
Alternatively, at specific time points, organs (e.g., spleen, liver) can be harvested to determine the bacterial load.[6]
-
Signaling Pathways and Mechanisms of Action
Ginkgolic acids have been shown to modulate several key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate some of the known mechanisms of action.
References
- 1. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Properties of Ginkgolic Acids in Human Nasopharyngeal Carcinoma CNE-2Z Cells via Inhibition of Heat Shock Protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgolic acids inhibit migration in breast cancer cells by inhibition of NEMO sumoylation and NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Action of Ginkgolic Acid (15:1) against Gram-Positive Bacteria Involves Cross Talk with Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Validation of a 16th Century Traditional Chinese Medicine Use of Ginkgo biloba as a Topical Antimicrobial [frontiersin.org]
- 6. Progress in phosphorylation of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Ginkgolic Acid and Ginkgolic Acid 2-Phosphate in Molecular Docking Studies
For Immediate Release
This guide provides a detailed comparative analysis of the molecular docking characteristics of ginkgolic acid and its synthetic derivative, ginkgolic acid 2-phosphate. While extensive research has been conducted on the molecular interactions of ginkgolic acid with various protein targets, similar computational studies on this compound are not currently available in published literature. Therefore, this comparison presents experimental data for ginkgolic acid and offers a theoretical perspective on the potential interactions of this compound based on its structural differences and the known behavior of phosphorylated ligands.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ginkgolic acid derivatives and the application of computational methods in drug discovery.
Overview of Ginkgolic Acid and this compound
Ginkgolic acid is a naturally occurring phenolic acid found in the leaves and seeds of the Ginkgo biloba tree. It is known to exhibit a range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. Structurally, it possesses a salicylic (B10762653) acid moiety with a long aliphatic chain.
This compound is a synthetic derivative where a phosphate (B84403) group is attached to the hydroxyl group of the salicylic acid ring. This modification significantly alters the molecule's physicochemical properties, including its charge and polarity, which in turn is expected to influence its interaction with protein targets. Notably, this compound has been identified as an agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor involved in various physiological processes, including immune cell trafficking.
Comparative Molecular Docking Analysis
Due to the absence of direct comparative docking studies, this section will focus on the documented interactions of ginkgolic acid with a well-characterized protein target, Protein Tyrosine Phosphatase PTPN9, and provide a theoretical analysis for this compound against the same target.
Ginkgolic Acid: Docking with Protein Tyrosine Phosphatase PTPN9
Ginkgolic acid has been identified as an inhibitor of Protein Tyrosine Phosphatase PTPN9, an enzyme implicated in type 2 diabetes. Molecular docking studies have elucidated the binding mode of ginkgolic acid within the active site of PTPN9.[1][2]
Table 1: Molecular Docking Data of Ginkgolic Acid with PTPN9
| Parameter | Value | Interacting Residues | Reference |
| Binding Affinity (kcal/mol) | Not explicitly stated, but inhibitory activity (IC50) is reported as 21.80 ± 0.45 µM. | The 2-hydroxybenzoic acid moiety interacts with the catalytic cysteine residues of the P-loop. The long O-alkyl chain aligns with a hydrophobic patch. | [1][2] |
The interaction of ginkgolic acid with PTPN9 is characterized by the salicylic acid head group engaging with the catalytically important P-loop of the phosphatase, while the hydrophobic alkyl tail occupies a hydrophobic groove on the protein surface.[1] This dual interaction is crucial for its inhibitory activity.
This compound: A Theoretical Docking Perspective with PTPN9
As no experimental docking data exists for this compound, we can hypothesize its potential interactions based on its chemical structure. The introduction of a negatively charged and bulky phosphate group would dramatically alter its binding profile compared to ginkgolic acid.
Theoretical Interaction with PTPN9:
-
Electrostatic Interactions: The dianionic phosphate group would likely seek out positively charged residues, such as arginine and lysine, or form hydrogen bonds with polar residues within the binding site. This is a common interaction mode for phosphorylated ligands.
-
Steric Hindrance: The bulkiness of the phosphate group might prevent the molecule from accessing the same binding pocket as ginkgolic acid. It could either adopt a different orientation or be unable to bind effectively to the PTPN9 active site.
-
Altered Hydrophobicity: The increased polarity due to the phosphate group would lessen the importance of the hydrophobic interactions that are key to ginkgolic acid's binding.
Table 2: Predicted vs. Known Interactions with PTPN9
| Molecule | Key Interacting Moiety | Predicted/Known Interacting Protein Residues/Regions | Nature of Interaction |
| Ginkgolic Acid | Salicylic acid & Alkyl chain | P-loop (catalytic cysteine), Hydrophobic patch | Hydrogen bonding, Hydrophobic interactions |
| This compound (Theoretical) | Phosphate group & Alkyl chain | Positively charged residues (e.g., Arginine, Lysine), Polar residues | Electrostatic interactions (salt bridges), Hydrogen bonding |
It is important to emphasize that this is a theoretical comparison. The actual binding mode of this compound with PTPN9, if any, could be substantially different and would require dedicated computational and experimental studies for confirmation.
Experimental Protocols: Molecular Docking
The following provides a generalized methodology for the molecular docking of phenolic compounds like ginkgolic acid, based on common practices in the field.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., PTPN9) is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The structure is then energy minimized to relieve any steric clashes.
-
Ligand Structure Preparation: The 2D structure of the ligand (ginkgolic acid) is sketched and converted to a 3D structure. The geometry is optimized using a suitable force field, and charges are assigned.
Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking.
-
Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the docking calculations.[3][4] The program explores various conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.
-
Pose Selection and Analysis: The docking results are analyzed, and the pose with the most favorable binding energy is selected for further investigation. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[4]
Signaling Pathway of the Known Target of this compound: S1P1
This compound is an agonist of the S1P1 receptor. The S1P1 signaling pathway is crucial for various cellular processes. Upon activation by an agonist, S1P1, a G protein-coupled receptor, primarily couples to the Gi protein. This initiates a signaling cascade that includes the activation of the Ras-ERK and PI3K-Akt pathways, leading to cell survival and proliferation, and the activation of Rac, which is involved in cell migration.
Conclusion
This comparative guide highlights the current state of knowledge on the molecular docking of ginkgolic acid and its phosphorylated derivative. While there is a good understanding of how ginkgolic acid interacts with certain protein targets like PTPN9, the field lacks computational studies on this compound. The theoretical analysis presented here suggests that the addition of a phosphate group would significantly alter its binding characteristics, favoring electrostatic interactions over hydrophobic ones. This is consistent with its known activity as an agonist for the S1P1 receptor, a target with a binding pocket that accommodates charged ligands.
Future research should focus on performing molecular docking and dynamic simulations of this compound with its known target, S1P1, as well as other potential off-targets. Such studies would provide valuable insights into its mechanism of action and guide the development of more potent and selective therapeutic agents based on the ginkgolic acid scaffold.
References
- 1. Structure-Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. talenta.usu.ac.id [talenta.usu.ac.id]
Safety Operating Guide
Essential Safety and Disposal Protocols for Ginkgolic Acid 2-Phosphate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of Ginkgolic Acid 2-Phosphate, ensuring laboratory safety and regulatory compliance.
This document provides detailed procedural guidance for the proper disposal of this compound, a potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1). Due to the hazardous nature of the parent compound, ginkgolic acid, and the reactivity of organophosphates, stringent adherence to these protocols is imperative to mitigate risks to personnel and the environment.
I. Hazard Identification and Safety Precautions
Ginkgolic acid, the precursor to this compound, is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. While specific toxicological data for the phosphorylated form is limited, it should be handled with the same level of caution. The addition of the phosphate (B84403) group may alter its reactivity and solubility, potentially affecting its biological and environmental impact.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or a fume hood. |
II. Primary Disposal Procedure: Hazardous Waste Collection
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service. This ensures the complete and environmentally sound destruction of the chemical.
Step-by-Step Protocol for Hazardous Waste Collection:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be collected in a dedicated, clearly labeled waste container.
-
Containerization: Use a chemically compatible, leak-proof container with a secure lid. The original product container is often a suitable choice for waste accumulation.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
Caption: Workflow for the primary disposal of this compound.
III. Secondary Disposal Procedure: Chemical Degradation (For Emergency Use or Small Spills)
Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting, with appropriate PPE and engineering controls (i.e., a chemical fume hood). This method aims to hydrolyze the organophosphate ester, potentially reducing its biological activity. The resulting mixture must still be disposed of as hazardous waste.
Organophosphates can be degraded through hydrolysis, which can be promoted under alkaline or acidic conditions. Alkaline hydrolysis is generally preferred for many organophosphates.
Experimental Protocol for Alkaline Hydrolysis:
-
Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH). Handle NaOH with extreme care as it is corrosive.
-
Reaction Setup: Place the this compound waste (in a suitable solvent such as DMSO or ethanol) in a round-bottom flask equipped with a magnetic stirrer. The flask should be no more than half full.
-
Hydrolysis: Slowly add the 1 M NaOH solution to the stirred this compound solution. A general guideline is to use a 10-fold molar excess of NaOH.
-
Monitoring: Allow the reaction to stir at room temperature for a minimum of 24 hours. If possible, monitor the degradation of the starting material by a suitable analytical method (e.g., TLC, LC-MS).
-
Neutralization: After the reaction is complete, carefully neutralize the solution to a pH between 6 and 8 by the slow addition of a 1 M hydrochloric acid (HCl) solution. Monitor the pH using pH paper or a calibrated pH meter.
-
Final Disposal: The neutralized solution must be collected in a labeled hazardous waste container and disposed of through your institution's EHS office.
Caption: Step-by-step process for the alkaline hydrolysis of this compound.
IV. Spill Management
In the event of a spill, the following procedures should be followed immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Contain: For liquid spills, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit). For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect: Collect all contaminated materials in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination solution as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and maintaining compliance with environmental regulations.
Personal protective equipment for handling Ginkgolic acid 2-phosphate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Ginkgolic acid 2-phosphate. The following procedures are based on available data for Ginkgolic Acid and general safety protocols for phosphorylated organic compounds, due to the limited specific safety information for this compound.
Immediate Safety and Personal Protective Equipment (PPE)
1.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to minimize inhalation risks.[1][3]
-
Ensure eyewash stations and safety showers are readily accessible.
1.2. Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against splashes and aerosols.[3] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against dermal absorption.[4][5] |
| Body Protection | Chemically resistant lab coat or gown. | Prevents contamination of personal clothing.[3] |
| Respiratory | A properly fitted respirator with appropriate cartridges for organic vapors may be necessary based on a risk assessment, especially for bulk quantities or in case of spills. | Minimizes the risk of inhalation. |
1.3. Hygiene Practices:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[3]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.
Chemical and Physical Properties
Understanding the properties of this compound is key to safe handling.
| Property | Data | Source |
| Chemical Name | This compound | [7] |
| Synonym | Phospho-Ginkgolic Acid | [7] |
| Molecular Formula | C₂₂H₃₇O₆P | [7] |
| Molecular Weight | 428.5 g/mol | [7] |
| Solubility | Soluble in DMSO and Ethanol (B145695) | [7] |
| Thermal Stability | Ginkgolic acids, the parent compounds, begin to decarboxylate at 70°C and the reaction is rapid at 250°C.[8][9] The stability of the phosphate (B84403) derivative may differ. | [8][9] |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.
-
Weighing: If working with a solid form, handle it carefully to avoid creating dust.[3] Use a microbalance within the fume hood if possible.
3.2. Dissolving the Compound:
-
Solvent Selection: Based on available data, DMSO and ethanol are suitable solvents.[7]
-
Procedure: Add the solvent to the weighed this compound slowly and stir to dissolve.
3.3. Experimental Use:
-
Maintain all safety precautions throughout the experiment.
-
Keep containers tightly closed when not in use.[3]
Disposal Plan: Step-by-Step Procedures
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh paper, pipette tips) should be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for organic or organophosphate waste. Do not mix with other waste streams.[4][10]
4.2. Disposal of Unused Solid Material:
-
If possible, unused solid this compound should be kept in its original, tightly sealed container and disposed of through a certified chemical waste disposal service.
4.3. Decontamination and Spill Cleanup:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Wear self-contained breathing apparatus if necessary.[3] |
Diagrams
Caption: Workflow for handling and disposal of this compound.
Caption: Logic for selecting PPE for this compound handling.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. Thermal stability of ginkgolic acids from Ginkgo biloba and the effects of ginkgol C17:1 on the apoptosis and migration of SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
